molecular formula C36H46N2O12 B15610425 Neoantimycin

Neoantimycin

カタログ番号: B15610425
分子量: 698.8 g/mol
InChIキー: JIJATTFJYJZEBT-MDDNAQDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Neoantimycin is a cyclodepsipeptide.
N-[(3S,6S,7S,10S,14R,15R)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide has been reported in Streptomyces orinoci with data available.

特性

分子式

C36H46N2O12

分子量

698.8 g/mol

IUPAC名

N-[(3S,6S,7S,10S,14R,15R)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide

InChI

InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21-,25+,26-,28-,29-,30-/m0/s1

InChIキー

JIJATTFJYJZEBT-MDDNAQDNSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Neoantimycin 15-Membered Ring Depsipeptide Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the neoantimycin (B15521) class of 15-membered ring depsipeptides, focusing on their structure, physicochemical properties, biological activities, and the experimental methodologies used for their study.

Core Structure and Physicochemical Properties

Neoantimycins are a class of macrocyclic depsipeptides produced by Streptomyces species, such as Streptomyces conglobatus and Streptomyces orinoci.[1] The core structure consists of a 15-membered tetralactone ring, which is a hybrid polyketide-nonribosomal peptide backbone.[2][3] This macrocycle is decorated with various alkyl and hydroxyl groups and is attached to a 3-formamidosalicylic acid moiety via an amide linkage.[2][3] Variations in the alkyl substitutions on the macrocycle and modifications to the salicylic (B10762653) acid group give rise to the diverse family of this compound analogues.

Physicochemical Data

The following table summarizes the known physicochemical properties of several this compound analogues. These compounds are typically pale yellow amorphous solids.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Optical Rotation ([α]D)Reference
This compound HC₃₆H₄₄N₂O₁₂697.2972+57.5 (c = 0.25, CHCl₃)[4]
This compound IC₃₅H₄₂N₂O₁₂683.2816+68.3 (c = 0.25, CHCl₃)[4]
This compound EC₃₄H₄₄N₂O₁₁657.3023+20.1 (c = 0.1, CHCl₃)[4]
This compound FC₃₅H₄₄N₂O₁₂685.2967+53.7 (c = 0.1, CHCl₃)[4]
Isothis compoundC₁₈H₂₄O₅320.1624+40.9 (c = 0.51, EtOH)[1]

Biological Activity: Anticancer Properties

Neoantimycins exhibit potent cytotoxic activity against a range of cancer cell lines, including drug-resistant strains.[4] Their mechanism of action is multifaceted, involving the induction of apoptosis and the modulation of key oncogenic signaling pathways.[3][5]

In Vitro Cytotoxicity Data

The following table compiles the half-maximal inhibitory concentration (IC₅₀) values of various this compound analogues against several human cancer cell lines.

CompoundCell LineCell TypeIC₅₀ (nM)Reference
This compoundK-Ras PM LocalizationMDCK3-10[6]
This compound FK-Ras PM LocalizationMDCK3-10[6]
This compound GK-Ras PM LocalizationMDCK3-10[6]
This compound HK-Ras PM LocalizationMDCK3-10[6]
This compound ISGC7901/DDPCisplatin-resistant Gastric Cancer5.2[4]
This compound IHCT-8/TTaxol-resistant Colon Cancer33.5[4]
This compound ASGC7901/DDPCisplatin-resistant Gastric Cancer1.5[4]
This compound AHCT-8/TTaxol-resistant Colon Cancer10.7[4]
This compound FSGC7901/DDPCisplatin-resistant Gastric Cancer2.4[4]
This compound FHCT-8/TTaxol-resistant Colon Cancer15.8[4]
Neocurromycin AMKN45Gastric Cancer (Nutrient-deprived)380[7]
Neocurromycin AHT1080 G-LFibrosarcoma (GRP78 expression)1700[7]

Key Signaling Pathways and Mechanisms of Action

Neoantimycins exert their anticancer effects by targeting multiple cellular pathways. The primary mechanisms identified to date are the downregulation of the molecular chaperone GRP78/BiP, the inhibition of oncogenic K-Ras localization to the plasma membrane, and the induction of apoptosis.

Downregulation of GRP78/BiP

Glucose-regulated protein 78 (GRP78), also known as BiP, is a key molecular chaperone in the endoplasmic reticulum (ER) that plays a critical role in protein folding and the unfolded protein response (UPR).[7][8] In many cancers, GRP78 is overexpressed and contributes to tumor cell survival and drug resistance.[8] Neoantimycins have been shown to downregulate the expression of GRP78, thereby sensitizing cancer cells to ER stress and apoptosis.[3][7] The precise molecular mechanism by which neoantimycins mediate GRP78 downregulation is an area of ongoing research.

GRP78_Downregulation Logical Flow of this compound-Mediated GRP78 Downregulation This compound This compound GRP78_Promoter GRP78 Promoter This compound->GRP78_Promoter Inhibits GRP78_Expression GRP78 Expression GRP78_Promoter->GRP78_Expression Leads to reduced ER_Stress Increased ER Stress GRP78_Expression->ER_Stress Results in Apoptosis Apoptosis ER_Stress->Apoptosis Induces KRas_Mislocalization Mechanism of K-Ras Mislocalization by this compound cluster_cell Cancer Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm KRas_PM Oncogenic K-Ras Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) KRas_PM->Downstream_Signaling Activates KRas_cyto Oncogenic K-Ras This compound This compound This compound->KRas_PM Inhibits localization to Proliferation Cell Proliferation Downstream_Signaling->Proliferation Promotes Apoptosis_Pathway This compound-Induced Apoptotic Signaling Pathway This compound This compound Bcl2_family Bcl-2 Family Proteins This compound->Bcl2_family Upregulates Bax Downregulates Bcl-2, Bcl-xL, Mcl-1 Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis HPLC_Workflow HPLC Purification Workflow for Neoantimycins Crude_Extract Crude Extract Dissolve Dissolve in Mobile Phase Crude_Extract->Dissolve Inject Inject onto HPLC Column Dissolve->Inject HPLC_Column Reversed-Phase C18 Column Inject->HPLC_Column Gradient_Elution Gradient Elution (Acetonitrile/Water) HPLC_Column->Gradient_Elution UV_Detection UV Detection (220 nm, 320 nm) Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Biosynthesis_Pathway Simplified this compound Biosynthesis Pathway Chorismate Chorismate FAS_synthesis 3-Formamidosalicylate (3-FAS) Synthesis Chorismate->FAS_synthesis NRPS_PKS NRPS/PKS Assembly Line FAS_synthesis->NRPS_PKS Starter Unit Linear_depsipeptide Linear Depsipeptide Intermediate NRPS_PKS->Linear_depsipeptide Extender_units Extender Units (e.g., Malonyl-CoA, Amino Acids) Extender_units->NRPS_PKS Building Blocks Cyclization Thioesterase-mediated Cyclization and Release Linear_depsipeptide->Cyclization This compound This compound Cyclization->this compound

References

Unveiling the Blueprint of an Anticancer Agent: A Technical Guide to the Neoantimycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the biosynthetic gene cluster (BGC) of neoantimycin (B15521), a depsipeptide with promising anticancer activities, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the genetic and enzymatic machinery responsible for the synthesis of this complex natural product, offering a roadmap for future bioengineering and drug discovery efforts.

Neoantimycins are a class of 15-membered ring depsipeptides that have garnered significant interest for their potent and selective anticancer properties, including the regulation of oncogenic proteins like GRP78/BiP and K-Ras.[1][2][3] The elucidation of their biosynthetic pathway is a critical step towards harnessing their therapeutic potential. This guide synthesizes the current understanding of the this compound BGC, primarily identified and characterized from Streptomyces orinoci and Streptomyces conglobatus.[1][4][5]

The Genetic Architecture of this compound Biosynthesis

The this compound biosynthetic gene cluster (nat) orchestrates a sophisticated assembly line process, employing a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.[1][2][3][4][6][7][8] The core of this machinery is responsible for the iterative condensation of specific amino acid and keto acid building blocks to construct the complex 15-membered tetralactone ring that forms the scaffold of this compound.[1][2]

A key feature of this BGC is a set of genes dedicated to the synthesis of the starter unit, 3-formamidosalicylic acid (3-FAS).[3][4][6] This includes a cassette of ten genes with high homology to those found in the antimycin biosynthetic pathway.[4] The structural diversity observed in naturally occurring this compound analogs arises in part from the flexibility of certain NRPS modules and variations in the starter unit.[1]

Quantitative Analysis of this compound Production

Efforts to understand and manipulate the nat (B4201923) BGC have led to the development of heterologous expression systems, providing a platform for improving production yields and generating novel derivatives. The following table summarizes key quantitative data from these studies.

Strain/ConditionCompoundTiter (mg/L)Fold IncreaseReference
S. albus J1074 (heterologous host)Unantimycin B~6.3-[6]
S. albus J1074 with 3-HBA feedingUnantimycin B12.8 ± 2.6~2[6]
Wild-type S. conglobatusUnantimycin B1-2% of this compound A-[6]

Core Genes of the this compound Biosynthetic Gene Cluster

The following table outlines the key genes within the nat cluster and their putative functions, compiled from the available literature.

GeneProposed FunctionSystemReference
natBNon-ribosomal Peptide Synthetase (NRPS)Assembly Line[1]
natCPolyketide Synthase (PKS)Assembly Line[1]
natDNon-ribosomal Peptide Synthetase (NRPS)Assembly Line[1]
natENADPH-dependent ReductaseTailoring[4]
natFTrans-acting KetoreductaseTailoring[1]
natGType II ThioesteraseTailoring[1]
natH-L3-aminosalicylate biosynthesisPrecursor Synthesis[1]
natON-formyltransferasePrecursor Synthesis[1]
natF'Acyl-ACP LigasePrecursor Synthesis[1]
natG'Acyl Carrier ProteinPrecursor Synthesis[1]

Visualizing the Biosynthetic Blueprint

To facilitate a deeper understanding of the molecular processes, the following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for its characterization.

Neoantimycin_Biosynthesis cluster_precursor Precursor Biosynthesis cluster_assembly NRPS-PKS Assembly Line cluster_tailoring Post-Assembly Tailoring Chorismate Chorismate 3-Aminosalicylate 3-Aminosalicylate Chorismate->3-Aminosalicylate natHIJKL 3-Formamidosalicylate 3-Formamidosalicylate 3-Aminosalicylate->3-Formamidosalicylate natO 3-FAS-S-NatG' 3-FAS-S-NatG' 3-Formamidosalicylate->3-FAS-S-NatG' natF', natG' NatB NatB 3-FAS-S-NatG'->NatB Load Starter NatC NatC NatB->NatC Extend NatD NatD NatC->NatD Extend & Cyclize Pro-neoantimycin Pro-neoantimycin NatD->Pro-neoantimycin Release This compound This compound Pro-neoantimycin->this compound natE (Reduction)

Caption: Proposed biosynthetic pathway of this compound.

BGC_Characterization_Workflow cluster_discovery Discovery & Sequencing cluster_functional Functional Characterization cluster_engineering Biosynthetic Engineering Genome_Sequencing Genome Sequencing of Producer Strain BGC_Identification Bioinformatic Identification of nat BGC Genome_Sequencing->BGC_Identification Heterologous_Expression Heterologous Expression in S. albus BGC_Identification->Heterologous_Expression Gene_Knockout Targeted Gene Deletion (e.g., natE, natO) BGC_Identification->Gene_Knockout Metabolite_Analysis Metabolite Profiling (HPLC-MS) Heterologous_Expression->Metabolite_Analysis Gene_Knockout->Metabolite_Analysis Precursor_Feeding Precursor-Directed Biosynthesis Metabolite_Analysis->Precursor_Feeding Pathway_Reconstruction Pathway Reconstruction for Novel Analogs Precursor_Feeding->Pathway_Reconstruction

Caption: Experimental workflow for this compound BGC characterization.

Key Experimental Protocols

A combination of in vivo and in vitro techniques has been instrumental in deciphering the function of the nat BGC. The following protocols are representative of the key experiments performed.

Heterologous Expression of the nat BGC in Streptomyces albus
  • Vector Construction: The nat BGC is cloned into a suitable expression vector, such as a cosmid or a plasmid designed for integration into the Streptomyces chromosome. For example, the pCRISPomyces-2 system has been utilized for CRISPR/Cas9-mediated integration.[1]

  • Host Strain: Streptomyces albus J1074 is a commonly used heterologous host due to its rapid growth and well-established genetic tools.[1][4]

  • Transformation: The expression construct is introduced into the host strain via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002) or protoplast transformation.

  • Culture and Fermentation: The recombinant S. albus strain is cultured in a suitable production medium (e.g., ISP2 or a defined fermentation medium) to induce the expression of the nat BGC.

  • Metabolite Extraction and Analysis: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of neoantimycins.[6]

Targeted Gene Inactivation via CRISPR/Cas9
  • gRNA Design: A specific guide RNA (gRNA) is designed to target the gene of interest within the nat BGC (e.g., natE or natO).

  • Plasmid Construction: The gRNA is cloned into a CRISPR/Cas9 delivery vector suitable for Streptomyces, which also contains the Cas9 nuclease gene and a template for homologous recombination to facilitate gene deletion or replacement.

  • Transformation and Selection: The CRISPR/Cas9 plasmid is introduced into the Streptomyces strain harboring the nat BGC. Transformants are selected, and successful gene editing is confirmed by PCR and sequencing.

  • Phenotypic Analysis: The mutant strain is fermented, and the resulting metabolite profile is compared to the wild-type or parental strain using HPLC-MS to determine the effect of the gene knockout on this compound biosynthesis.[4]

Precursor-Directed Biosynthesis
  • Strain Selection: A wild-type or engineered strain capable of producing neoantimycins is used.

  • Precursor Feeding: The fermentation medium is supplemented with a synthetic precursor or a metabolic intermediate (e.g., 3-hydroxybenzoate) at a specific time point during cultivation.[6]

  • Fermentation and Analysis: The fermentation is continued, and the metabolites are extracted and analyzed by HPLC-MS to identify the production of novel this compound analogs incorporating the fed precursor.[9]

This technical guide provides a foundational resource for the scientific community to accelerate research and development of this compound-based therapeutics. The detailed understanding of the biosynthetic machinery opens avenues for rational engineering of the pathway to produce novel, more potent, and selective anticancer agents.

References

An In-depth Technical Guide to the Neoantimycin Non-Ribosomal Peptide Synthetase (NRPS) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoantimycins are a class of 15-membered ring depsipeptide natural products that have garnered significant interest within the scientific community due to their potent and selective anticancer activities.[1] These compounds have been shown to be effective regulators of the oncogenic proteins GRP78/BiP and K-Ras.[2][3] The intricate molecular architecture of neoantimycin (B15521) is assembled by a hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly line.[1][2] This guide provides a comprehensive technical overview of the this compound NRPS pathway, detailing its genetic organization, enzymatic machinery, and the experimental methodologies employed in its study.

The biosynthesis of this compound originates from the nat (B4201923) biosynthetic gene cluster (BGC), initially identified in Streptomyces orinoci.[2] Successful heterologous expression of this BGC in more genetically tractable hosts, such as Streptomyces albus, has paved the way for detailed characterization and bioengineering of the pathway to generate novel analogs.[2][3]

The this compound Biosynthetic Gene Cluster and NRPS Machinery

The this compound structural backbone is constructed by a series of modular enzymes encoded by the nat BGC. The core of this machinery is a hybrid NRPS/PKS system. The synthesis is initiated with the starter unit 3-formamidosalicylic acid (3-FSA).[1] The subsequent elongation of the peptide chain is carried out by a series of NRPS modules, each responsible for the incorporation of a specific amino acid or α-keto acid extender unit.

The key multienzyme proteins in the this compound NRPS pathway are NatB, NatC (a PKS module), and NatD. These large proteins are organized into modules, with each module containing a set of catalytic domains that perform specific functions in the step-wise assembly of the this compound molecule.

Domain Organization of the this compound NRPS/PKS

The modular organization and the function of the domains are crucial for the biosynthesis of the final product. A typical NRPS module consists of an Adenylation (A) domain, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and a Condensation (C) domain. The A domain is responsible for recognizing and activating the specific substrate (an amino acid or α-keto acid) as an acyl-adenylate. The activated substrate is then transferred to the T domain, which carries the growing peptide chain. The C domain catalyzes the formation of the peptide bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.

The this compound pathway also includes a Polyketide Synthase (PKS) module (NatC) which incorporates a malonyl-CoA extender unit, and modifying domains such as Ketoreductase (KR) and Methyltransferase (MT) domains that further diversify the chemical structure.

Quantitative Data

The substrate specificity of the adenylation domains within the this compound NRPS modules has been investigated through in vitro ATP-[³²P]PPi exchange assays. The relative activities of the A domains of NatB and NatD with various potential substrates are summarized below.

Enzyme ModuleSubstrateRelative Activity (%)[3]
NatB (Module 2) 3-methyl-2-oxobutanoic acid100
2-oxobutanoic acid<10
Pyruvic acid<10
Phenylpyruvic acid<10
3-methyl-2-oxopentanoic acid<10
NatB (Module 3) 3-methyl-2-oxopentanoic acid100
3-methyl-2-oxobutanoic acid80
2-oxobutanoic acid<10
Pyruvic acid<10
Phenylpyruvic acid<10
NatB (Module "X") Phenylpyruvic acid100
3-methyl-2-oxobutanoic acid<10
3-methyl-2-oxopentanoic acid<10
2-oxobutanoic acid<10
Pyruvic acid<10
NatD (Terminal Module) 3-methyl-2-oxopentanoic acid100
3-methyl-2-oxobutanoic acid85
2-oxobutanoic acid<10
Pyruvic acid<10
Phenylpyruvic acid<10

Production Titers:

While specific production yields can vary significantly depending on the fermentation conditions, studies have reported that the heterologous expression of the this compound biosynthetic gene cluster in engineered Streptomyces albus strains results in production titers that are comparable to those of the native producer, Streptomyces orinoci.[3]

Experimental Protocols

Heterologous Expression of the this compound BGC in Streptomyces albus

This protocol is adapted from methodologies used for expressing Streptomyces biosynthetic gene clusters in S. albus.[3]

a. Vector Construction:

  • The this compound BGC is subcloned from a cosmid library of S. orinoci genomic DNA.

  • The nat genes (e.g., natA-G) are cloned into an appropriate E. coli-Streptomyces shuttle vector, such as one containing an integrative element (e.g., from phage φC31) and a constitutive promoter (e.g., ermEp*).

b. Intergeneric Conjugation:

  • The constructed plasmid is transformed into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

  • The E. coli donor strain is co-cultured with spores of the recipient S. albus strain (e.g., J1074) on a suitable medium (e.g., MS agar) supplemented with MgCl₂.

  • After incubation, the plates are overlaid with antibiotics to select for S. albus exconjugants that have integrated the plasmid.

c. Fermentation and Analysis:

  • The engineered S. albus strain is cultured in a suitable production medium (e.g., SFM medium).

  • After a suitable fermentation period (typically 5-7 days), the culture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extract is concentrated and analyzed by LC-HRMS to detect the production of neoantimycins.

CRISPR/Cas9-Mediated Gene Editing in Streptomyces albus

This protocol provides a general workflow for gene deletion or replacement in Streptomyces using the CRISPR/Cas9 system, which can be applied to modify the this compound pathway.[3]

a. Design and Construction of the Editing Plasmid:

  • A target-specific single guide RNA (sgRNA) is designed to direct the Cas9 nuclease to the desired genomic location within the nat BGC.

  • Homology-directed repair templates (typically 1-2 kb flanking the target site) are PCR amplified from S. albus genomic DNA.

  • The sgRNA expression cassette and the repair templates are cloned into a CRISPR/Cas9 vector for Streptomyces (e.g., pCRISPomyces-2).

b. Transformation and Selection:

  • The editing plasmid is introduced into S. albus via conjugation as described above.

  • Exconjugants are selected on antibiotic-containing medium.

c. Curing of the Plasmid and Verification of Editing:

  • The exconjugants are passaged on non-selective medium to facilitate the loss of the temperature-sensitive CRISPR/Cas9 plasmid.

  • Genomic DNA is isolated from the progeny, and PCR amplification followed by sequencing is used to verify the desired genomic modification.

In Vitro Assay for NRPS Adenylation Domain Activity

This protocol describes the ATP-[³²P]pyrophosphate (PPi) exchange assay, a standard method to determine the substrate specificity of A domains.[3]

a. Protein Expression and Purification:

  • The adenylation domain of interest is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

  • The protein is overexpressed in E. coli (e.g., BL21(DE3) strain).

  • The A domain is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

b. ATP-[³²P]PPi Exchange Assay:

  • The reaction mixture contains the purified A domain, the substrate to be tested, ATP, MgCl₂, and [³²P]PPi in a suitable buffer.

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined time.

  • The reaction is quenched, and the [³²P]ATP formed is separated from the unincorporated [³²P]PPi using activated charcoal.

  • The radioactivity of the charcoal-bound [³²P]ATP is measured using a scintillation counter to determine the enzyme activity.

Visualizations

Logical Workflow for Heterologous Expression and Production of this compound

experimental_workflow cluster_cloning BGC Cloning cluster_conjugation Conjugation cluster_production Production & Analysis cosmid_library S. orinoci Cosmid Library subcloning Subclone nat BGC cosmid_library->subcloning shuttle_vector E. coli-Streptomyces Shuttle Vector subcloning->shuttle_vector e_coli_donor E. coli Donor Strain shuttle_vector->e_coli_donor conjugation Intergeneric Conjugation e_coli_donor->conjugation s_albus S. albus Host s_albus->conjugation engineered_strain Engineered S. albus conjugation->engineered_strain fermentation Fermentation engineered_strain->fermentation extraction Solvent Extraction fermentation->extraction analysis LC-HRMS Analysis extraction->analysis This compound This compound Production analysis->this compound

Caption: Workflow for heterologous expression of the this compound BGC.

Simplified this compound NRPS/PKS Assembly Line

neoantimycin_pathway cluster_natb NatB cluster_natc NatC (PKS) cluster_natd NatD c_dom C a_dom A t_dom T kr_dom KR ks_dom KS at_dom AT mt_dom MT acp_dom ACP te_dom TE starter 3-Formamidosalicylate natb_m1 C A T Module 1 (L-Thr) starter->natb_m1:c Initiation natb_m2 C A KR T Module 2 (α-keto acid) natb_m1:pt->natb_m2:c Elongation natb_m3 C A KR T Module 3 (α-keto acid) natb_m2:pt->natb_m3:c natc KS AT MT ACP PKS Module (Malonyl-CoA) natb_m3:pt->natc:ks natd C A KR T TE Module 4 (α-keto acid) natc:acp->natd:c product This compound natd:te->product Cyclization & Release

Caption: Simplified modular organization of the this compound NRPS/PKS.

Signaling Logic for CRISPR/Cas9-Mediated Gene Knockout

crispr_logic plasmid CRISPR/Cas9 Plasmid (pCRISPomyces-2) sgrna sgRNA Expression plasmid->sgrna cas9 Cas9 Nuclease Expression plasmid->cas9 hr_template Homology Repair Template plasmid->hr_template complex sgRNA-Cas9 Complex sgrna->complex cas9->complex hdr Homology Directed Repair (HDR) hr_template->hdr Provides Template target_gene Target Gene (e.g., natB) in Genome dsb Double-Strand Break (DSB) target_gene->dsb complex->dsb Guidance & Cleavage dsb->hdr knockout Gene Knockout hdr->knockout Results in

Caption: Logical flow of CRISPR/Cas9-mediated gene knockout.

References

The Role of Polyketide Synthase in Neoantimycin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoantimycins, a class of 15-membered ring depsipeptides, have garnered significant attention for their potent anticancer activities.[1][2][3][4] Their biosynthesis is orchestrated by a sophisticated hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. This technical guide provides an in-depth exploration of the core role of the polyketide synthase machinery in the biosynthesis of the This compound (B15521) scaffold. We will delve into the genetic organization, enzymatic functions, and engineering of the this compound biosynthetic gene cluster, with a focus on the PKS modules. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic pathways and experimental workflows to facilitate a comprehensive understanding for researchers in natural product biosynthesis and drug development.

Introduction to this compound and its Biosynthesis

Neoantimycins are structurally unique natural products characterized by a 15-membered tetralactone ring linked to a 3-formamidosalicylic acid moiety.[1][2] These compounds have demonstrated promising therapeutic potential, notably as regulators of the oncogenic proteins GRP78/BiP and K-Ras.[1][2][4] The biosynthesis of neoantimycins is a complex process involving a hybrid NRPS-PKS system, which is responsible for the assembly of the depsipeptide backbone.[1][3][4] The core scaffold is assembled by a series of enzymatic modules that dictate the selection and incorporation of specific building blocks. The biosynthetic gene cluster for neoantimycins has been identified in Streptomyces orinoci and Streptomyces conglobatus.[1][3][5]

The this compound Biosynthetic Gene Cluster (BGC)

The this compound (nat) biosynthetic gene cluster is comprised of genes encoding the NRPS and PKS megaenzymes, as well as enzymes responsible for the biosynthesis of the 3-formamidosalicylate (3-FAS) starter unit and tailoring enzymes.[1][3] The core assembly line is a hybrid system involving two NRPS genes and one PKS gene.[3]

Genetic Organization

The nat (B4201923) BGC from Streptomyces orinoci NRRL B-3379 has been identified and sequenced, revealing a hybrid NRPS/PKS scaffold.[1] A similar cluster has also been characterized from Streptomyces conglobatus.[3] The key PKS gene, designated natC, encodes a unimodular polyketide synthase.[1]

The Role of Polyketide Synthase in Chain Elongation

The polyketide synthase component of the this compound assembly line is crucial for the extension of the growing polypeptide chain with specific ketide units, contributing to the formation of the 15-membered ring.

Modular Organization of the this compound PKS

The this compound PKS, encoded by the natC gene, is a unimodular Type I PKS.[1] Its domain organization is as follows:

  • KS (Ketosynthase): Catalyzes the Claisen condensation to extend the polyketide chain.

  • AT (Acyltransferase): Selects and loads the extender unit, likely methylmalonyl-CoA.

  • MT (Methyltransferase): This cis-acting MT domain is hypothesized to be responsible for the generation of the geminal-dimethyl moiety observed at C12 of the this compound core.[1]

  • ACP (Acyl Carrier Protein): Carries the growing polyketide chain.

The involvement of the NatC PKS is implicated in the formation of the geminal-dimethyl moiety at the C12 position of the this compound structure.[1]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is initiated with the formation of the 3-formamidosalicylate starter unit, which is then loaded onto the NRPS machinery. The hybrid NRPS-PKS system then sequentially adds amino acid and keto acid building blocks.

Neoantimycin_Biosynthetic_Pathway cluster_Starter Starter Unit Biosynthesis Anthranilate Anthranilate 3-Aminosalicylate 3-Aminosalicylate Anthranilate->3-Aminosalicylate NatHIJKL (Oxygenase) 3-Formamidosalicylate 3-Formamidosalicylate 3-Aminosalicylate->3-Formamidosalicylate NatO (N-formylation) 3-FAS-S-NatG' 3-FAS-S-NatG' 3-Formamidosalicylate->3-FAS-S-NatG' NatF', NatG' (Acyl-ACP Ligase, Carrier Protein) Module1_NRPS Module1_NRPS 3-FAS-S-NatG'->Module1_NRPS Loading Module2_NRPS Module2_NRPS Module1_NRPS->Module2_NRPS L-Thr Module3_NRPS Module3_NRPS Module2_NRPS->Module3_NRPS Amino Acid (Variable) Module4_PKS Module4_PKS Module3_NRPS->Module4_PKS Chain Transfer Module5_NRPS Module5_NRPS Module4_PKS->Module5_NRPS (Methyl)malonyl-CoA Module6_NRPS Module6_NRPS Module5_NRPS->Module6_NRPS Amino Acid Release Release Module6_NRPS->Release Amino Acid (Variable) This compound This compound Release->this compound

Figure 1: Proposed biosynthetic pathway for neoantimycins.

Quantitative Data

The production of neoantimycins and their analogs has been achieved through heterologous expression and metabolic engineering. The following tables summarize the reported production yields.

Table 1: Production of Unantimycin B in Engineered Streptomyces Strains [6]

StrainGenetic ModificationProduction Yield (mg/L)
Wild-type-Low (not quantified)
ΔnatO mutantDeletion of natO (formyltransferase)Not reported, but facilitates isolation
ΔnatO mutant + 3-HBA feedingFeeding of 3-hydroxybenzoate~12.8
ΔnatO mutant + chorismatase geneOverexpression of a chorismatase gene~40.0

Experimental Protocols

The characterization of the this compound biosynthetic pathway has been facilitated by a range of molecular biology and analytical techniques.

Heterologous Expression of the this compound BGC

A key strategy for studying and engineering this compound biosynthesis is the heterologous expression of the gene cluster in a more tractable host, such as Streptomyces albus.[1][3]

Protocol for Heterologous Expression in S. albus J1074: [3]

  • Gene Cluster Cloning: The partial nat BGC (without the 3-FAS gene cassette) is amplified from the genomic DNA of the producer strain (S. conglobatus).

  • Vector Construction: The amplified gene cluster is cloned into an appropriate expression vector, often a cosmid or a BAC, under the control of a strong constitutive promoter.

  • Host Transformation: The expression construct is introduced into the heterologous host S. albus J1074 via protoplast transformation or conjugation.

  • Culture and Fermentation: The recombinant S. albus strain is cultivated in a suitable production medium.

  • Extraction and Analysis: The culture broth is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC and LC-MS to detect the production of neoantimycins.

Heterologous_Expression_Workflow cluster_Cloning 1. Gene Cluster Cloning cluster_Transformation 2. Host Transformation cluster_Production 3. Production and Analysis gDNA Genomic DNA from Producer Strain PCR PCR Amplification of nat BGC gDNA->PCR Ligation Ligation PCR->Ligation Vector Expression Vector Vector->Ligation Construct Expression Construct Ligation->Construct Transformation Protoplast Transformation or Conjugation Construct->Transformation Host S. albus J1074 (Heterologous Host) Host->Transformation Recombinant Recombinant Strain Transformation->Recombinant Fermentation Fermentation Recombinant->Fermentation Extraction Solvent Extraction Fermentation->Extraction Analysis HPLC / LC-MS Analysis Extraction->Analysis

Figure 2: General workflow for heterologous expression of the this compound BGC.
Gene In-Frame Deletion using CRISPR/Cas9

Targeted gene knockouts are essential for elucidating the function of individual genes within the BGC. The CRISPR/Cas9 system has been adapted for use in Streptomyces.[1]

Protocol for Gene Deletion in S. albus: [1]

  • gRNA Design: A specific guide RNA (gRNA) targeting the gene of interest (e.g., natE) is designed.

  • CRISPR/Cas9 Plasmid Construction: The gRNA is cloned into a CRISPR/Cas9 delivery plasmid containing the Cas9 nuclease gene and the necessary selection markers. This plasmid also carries homologous recombination repair templates flanking the target gene.

  • Transformation: The CRISPR/Cas9 plasmid is introduced into the S. albus strain harboring the this compound BGC.

  • Selection and Screening: Transformants are selected, and successful gene deletions are screened for by PCR analysis of the genomic DNA.

  • Phenotypic Analysis: The mutant strain is fermented, and the metabolic profile is compared to the wild-type to observe the effect of the gene deletion. For instance, deletion of the reductase gene natE led to the accumulation of this compound derivatives NAT-H and NAT-I.[3]

Conclusion and Future Perspectives

The elucidation of the role of polyketide synthase in this compound biosynthesis has provided a foundational understanding for the rational engineering of this important class of natural products. The hybrid NRPS-PKS system offers a modular platform for generating novel this compound analogs with potentially improved therapeutic properties. Future work will likely focus on further characterizing the enzymatic domains, exploring the substrate flexibility of the PKS module, and applying synthetic biology tools to expand the chemical diversity of neoantimycins for drug discovery and development. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

The Core Mechanism of Neoantimycin as an Antifungal Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoantimycins are a class of macrocyclic depsipeptides produced by Streptomyces species, which have garnered significant interest for their potent biological activities. While extensively studied for their anti-cancer properties, their role as antifungal agents presents a promising avenue for the development of novel therapeutics against pathogenic fungi. This technical guide provides an in-depth exploration of the mechanism of action of Neoantimycin as an antifungal agent, detailing its molecular target, the downstream cellular consequences, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of action of this compound as an antifungal agent is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III , also known as the cytochrome bc1 complex. This inhibition disrupts the vital process of cellular respiration, leading to a cascade of events culminating in fungal cell death.

This compound, sharing structural and functional similarities with the well-characterized mitochondrial inhibitor Antimycin A, binds to the Qi site of Complex III. This binding event blocks the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c, effectively halting the electron flow through the ETC. The disruption of the electron transport chain has two major immediate consequences:

  • Decreased ATP Synthesis: The primary function of the ETC is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. By inhibiting Complex III, this compound severely curtails ATP production, depriving the fungal cell of its primary energy source.

  • Increased Production of Reactive Oxygen Species (ROS): The blockage of electron flow at Complex III leads to the accumulation of electrons within the complex, which can then be prematurely transferred to molecular oxygen, resulting in the formation of superoxide (B77818) radicals (O₂⁻). These radicals are rapidly converted to other reactive oxygen species, such as hydrogen peroxide (H₂O₂), leading to a state of severe oxidative stress within the fungal cell.

Downstream Cellular Effects: Induction of Apoptosis-like Cell Death

The accumulation of ROS and the depletion of ATP trigger a programmed cell death pathway in fungi that shares many hallmarks with apoptosis in mammalian cells. This process is a highly regulated and energy-dependent cascade of molecular events leading to cell suicide. The key events in this compound-induced fungal apoptosis are detailed below and illustrated in the signaling pathway diagram.

Quantitative Data: Antifungal Activity

While specific minimum inhibitory concentration (MIC) data for this compound against a broad range of fungal pathogens is not extensively available in the public domain, the activity of its close analog, Antimycin A, provides a strong indication of its potential antifungal spectrum and potency. The following table summarizes the MIC values for Antimycin A against various fungal species.

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)Reference
Candida albicansAntimycin A0.5 - >128[1]
Cryptococcus neoformansAntimycin A0.1 - 1.6[1]
Aspergillus fumigatusAntimycin A1 - >128[1]
Rhizopus oryzaeAntimycin A0.06 - 0.5[2][3]
Saccharomyces cerevisiaeAntimycin A0.001 - 0.1[4]

Note: These values for Antimycin A are presented as a proxy due to the limited availability of specific MIC data for this compound. Further studies are required to establish the precise antifungal spectrum of this compound.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Fungal Apoptosis

The following diagram illustrates the putative signaling cascade initiated by this compound in fungal cells, leading to apoptosis. This pathway is constructed based on the known mechanism of mitochondrial Complex III inhibitors and general fungal apoptosis pathways.

G cluster_0 cluster_1 Mitochondrion cluster_2 Cytosol This compound This compound Complex_III Mitochondrial Complex III This compound->Complex_III Inhibits ROS ↑ Reactive Oxygen Species (ROS) Complex_III->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Collapse ROS->MMP CytC Cytochrome c Release MMP->CytC Metacaspases Metacaspase Activation CytC->Metacaspases Apoptosis Apoptosis-like Cell Death Metacaspases->Apoptosis DNA_frag DNA Fragmentation Apoptosis->DNA_frag Nuc_cond Nuclear Condensation Apoptosis->Nuc_cond

Caption: Proposed mechanism of this compound-induced apoptosis in fungal cells.

Experimental Workflow for Assessing Antifungal Mechanism

The following diagram outlines a typical experimental workflow to investigate the antifungal mechanism of a compound like this compound.

G Start Start: Fungal Culture (e.g., Candida albicans) MIC_Assay 1. Antifungal Susceptibility Testing (MIC Determination) Start->MIC_Assay Mito_Isolation 2. Mitochondrial Isolation MIC_Assay->Mito_Isolation ROS_Detection 4. ROS Detection Assay (e.g., DCFH-DA staining) MIC_Assay->ROS_Detection Complex_III_Assay 3. Mitochondrial Complex III Activity Assay Mito_Isolation->Complex_III_Assay End End: Elucidation of Mechanism of Action Complex_III_Assay->End Apoptosis_Assays 5. Apoptosis Assays ROS_Detection->Apoptosis_Assays Caspase_Activity Caspase-like Activity (e.g., FITC-VAD-FMK) Apoptosis_Assays->Caspase_Activity DNA_Frag DNA Fragmentation (TUNEL Assay) Apoptosis_Assays->DNA_Frag Caspase_Activity->End DNA_Frag->End

Caption: Experimental workflow for elucidating the antifungal mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's antifungal mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

  • Materials:

    • Fungal isolate

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • This compound stock solution (in DMSO)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (for yeasts) or prepare a spore suspension and count using a hemocytometer (for molds). Dilute the suspension in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL (for yeasts) or 0.4 x 10⁴ to 5 x 10⁴ spores/mL (for molds).

    • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.03 to 64 µg/mL. Include a drug-free well as a growth control and a medium-only well as a sterility control.

    • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

    • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition for azoles and related compounds) compared to the drug-free growth control. This can be assessed visually or by reading the absorbance at 490 nm with a microplate reader.

Mitochondrial Complex III Activity Assay

This assay measures the activity of Complex III by monitoring the reduction of cytochrome c.

  • Materials:

    • Isolated fungal mitochondria

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • Decylubiquinol (reduced coenzyme Q analog)

    • Cytochrome c (oxidized)

    • Antimycin A (as a positive control for inhibition)

    • Spectrophotometer capable of measuring absorbance at 550 nm

  • Procedure:

    • Mitochondrial Isolation: Grow the fungal cells in a suitable liquid medium and harvest them during the exponential growth phase. Spheroplasts are prepared by enzymatic digestion of the cell wall. The spheroplasts are then lysed, and mitochondria are isolated by differential centrifugation.

    • Assay Reaction: In a cuvette, combine the assay buffer, isolated mitochondria, and cytochrome c.

    • Initiation of Reaction: Start the reaction by adding decylubiquinol.

    • Measurement: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The rate of absorbance change is proportional to the Complex III activity.

    • Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the isolated mitochondria with varying concentrations of this compound before initiating the reaction with decylubiquinol. Compare the activity to a control without the inhibitor. Antimycin A should be used as a positive control for complete inhibition.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

  • Materials:

    • Fungal cells

    • Phosphate-buffered saline (PBS)

    • DCFH-DA stock solution (in DMSO)

    • This compound

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Cell Treatment: Grow fungal cells to the mid-log phase and treat them with different concentrations of this compound for a specified time. Include an untreated control.

    • Staining: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS containing DCFH-DA (typically 10 µM). Incubate in the dark at 37°C for 30-60 minutes.

    • Washing: Wash the cells with PBS to remove excess probe.

    • Analysis: Resuspend the cells in PBS and analyze immediately. The intracellular ROS will oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity can be visualized using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or quantified using a flow cytometer.

Assay for Metacaspase Activation

This assay utilizes a fluorescently labeled, cell-permeable, irreversible caspase inhibitor (e.g., FITC-VAD-FMK) to detect activated metacaspases.[2][3][5]

  • Materials:

    • Fungal cells

    • FITC-VAD-FMK reagent

    • Wash buffer

    • This compound

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Cell Treatment: Treat fungal cells with this compound as described for the ROS detection assay.

    • Labeling: Add the FITC-VAD-FMK reagent directly to the cell culture and incubate for the recommended time (typically 20-60 minutes) to allow the reagent to enter the cells and bind to activated metacaspases.

    • Washing: Wash the cells to remove any unbound fluorescent inhibitor.

    • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect the green fluorescence of cells with activated metacaspases.

Conclusion

The antifungal mechanism of this compound is rooted in its ability to disrupt the fungal mitochondrial respiratory chain at Complex III. This primary action triggers a cascade of secondary effects, including ATP depletion and a surge in reactive oxygen species, which ultimately lead to an apoptosis-like cell death pathway in fungi. The elucidation of this mechanism provides a solid foundation for the further development of this compound and its analogs as potent and selective antifungal agents. The experimental protocols detailed herein offer a roadmap for researchers to further investigate and characterize the antifungal properties of this promising class of natural products. Future research should focus on obtaining comprehensive quantitative data on the antifungal spectrum of this compound and on validating the proposed signaling pathway in a variety of pathogenic fungal species.

References

Neoantimycin: A Potent Regulator of Oncogenic Proteins for Next-Generation Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neoantimycins, a class of macrocyclic depsipeptides produced by Streptomyces species, have emerged as highly promising candidates in oncology research. Unlike traditional antimycins that primarily target mitochondrial respiration, neoantimycins exhibit a distinct and potent mechanism of action centered on the regulation of key oncogenic proteins.[1][2] This technical guide provides a comprehensive overview of the current understanding of neoantimycin's anticancer activities, focusing on its modulation of K-Ras and GRP78, detailed experimental data, relevant laboratory protocols, and the underlying molecular pathways. The structure-activity relationship (SAR) is also explored, offering a roadmap for the rational design of next-generation analogs with enhanced therapeutic indices.

Core Mechanisms of Action: Targeting Oncogenic Drivers

Neoantimycins exert their potent antitumor effects primarily through two well-documented mechanisms: the disruption of oncogenic K-Ras localization and the downregulation of the molecular chaperone GRP78/BiP.[3][4] These actions effectively cripple critical cancer cell survival and proliferation pathways.

Inhibition of K-Ras Plasma Membrane Localization

The oncogenic activity of K-Ras is contingent upon its proper localization to the plasma membrane and the formation of nanoclusters.[1] Preventing this localization is a key strategy to abrogate its downstream signaling.[1][5] This compound (B15521) F (NAT-F) and its derivatives have been identified as exceptionally potent inhibitors of this process, disrupting the localization of K-Ras and thereby blocking its oncogenic signaling cascade.[1][6] This mechanism is a cornerstone of this compound's anticancer activity.[1]

KRas_Pathway_Inhibition cluster_membrane Plasma Membrane KRas_active Oncogenic K-Ras (Active) Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRas_active->Downstream Promotes Proliferation KRas_inactive K-Ras (Inactive) KRas_inactive->KRas_active Localization & Nanoclustering This compound This compound This compound->KRas_inactive Inhibits Localization Cytosol_KRas Cytosolic K-Ras

Caption: this compound inhibits K-Ras plasma membrane localization.

Downregulation of GRP78/BiP Expression

Glucose-regulated protein 78 (GRP78), also known as BiP, is a crucial molecular chaperone in the endoplasmic reticulum (ER) that governs the unfolded protein response (UPR).[1] In numerous cancers, GRP78 is overexpressed, contributing significantly to cell survival, proliferation, and resistance to chemotherapy.[1][7] Neoantimycins and their analogs, including prunustatin A and JBIR-04, have been shown to effectively down-regulate the expression of GRP78.[1][7] This action sensitizes cancer cells to stress and can overcome drug resistance.[7]

GRP78_Regulation cluster_er Endoplasmic Reticulum UPR Unfolded Protein Response (UPR) GRP78 GRP78 / BiP UPR->GRP78 Upregulates ProteinFolding Correct Protein Folding GRP78->ProteinFolding CellSurvival Cancer Cell Survival & Chemoresistance GRP78->CellSurvival Promotes ER_Stress ER Stress (e.g., Chemotherapy) ER_Stress->UPR This compound This compound This compound->GRP78 Downregulates Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits

Caption: this compound downregulates the oncogenic chaperone GRP78.

Induction of Mitochondria-Mediated Apoptosis

This compound F (NAT-F) has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells through a mitochondria-dependent pathway.[6][8] This process is characterized by an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential (MMP), and subsequent release of cytochrome c.[6][9] This initiates a caspase cascade, involving the activation of caspase-9 and caspase-3, ultimately leading to PARP cleavage and programmed cell death.[6][8] The process is also linked to the modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2, Mcl-1, and Bcl-xL.[6][8]

Apoptosis_Pathway cluster_mito Mitochondrion NAT_F This compound F Bcl2_family Bcl-2 Family Regulation (↑Bax, ↓Bcl-2, Mcl-1) NAT_F->Bcl2_family ROS ↑ Reactive Oxygen Species (ROS) NAT_F->ROS MMP_loss Loss of Mitochondrial Membrane Potential (MMP) Bcl2_family->MMP_loss CytC Cytochrome c Release MMP_loss->CytC Casp9 Caspase-9 (Activated) CytC->Casp9 Casp3 Caspase-3 (Activated) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptosis induction pathway by this compound F.

Quantitative Biological Data

The anticancer potency of this compound and its derivatives has been quantified across various human cancer cell lines. The data, presented in terms of IC50 values, highlight the nanomolar to low-micromolar efficacy of these compounds, including against drug-resistant phenotypes.

Table 1: Cytotoxicity of this compound F (NAT-F) in Human NSCLC Cell Lines
Cell LineHistologyIC50 at 48h (µM)Source
PC9Adenocarcinoma0.25 ± 0.01[6]
H1299Adenocarcinoma0.9 ± 0.02[6]
NCI-H460Large Cell Carcinoma1.25 ± 0.03[6]
H322Bronchioalveolar Carcinoma4.06 ± 0.39[6]
A549Adenocarcinoma5.18 ± 0.47[6]
Table 2: Cytotoxicity of this compound Analogs in Colon Cancer Cell Lines
CompoundCell LineIC50 (µM)NotesSource
NAT-ASW6200.04-[6]
NAT-FSW6200.61-[6]
NAT-GSW6200.04-[6]
NAT-HSW6200.04-[6]
NAT-ASW620 Ad3000.04P-gp overexpressed[6][7]
NAT-FSW620 Ad3000.54P-gp overexpressed[6]
NAT-GSW620 Ad3000.05P-gp overexpressed[6]
NAT-HSW620 Ad3000.05P-gp overexpressed[6]
NAT-I (4)HCT-8/T1.1 ± 0.3 µMTaxol-resistant[7]
NAT-A (7)HCT-8/T1.0 ± 0.2 µMTaxol-resistant[7]
NAT-F (8)HCT-8/T1.0 ± 0.2 µMTaxol-resistant[7]
Table 3: K-Ras Localization Inhibition
CompoundActivityIC50 (nM)Source
NAT-A, F, G, HInhibition of K-Ras PM Localization3 - 10[1][6]

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the therapeutic potential of neoantimycins. Research has identified several structural moieties that are critical for their potent anticancer activity.

  • N-Formyl Group : The N-formyl group on the 3-aminosalicylate moiety is essential for cytotoxicity. Its removal leads to a dramatic loss of biological activity.[1]

  • C1-Hydroxyl Group : A hydroxyl group at the C1 position contributes significantly to the antiproliferative activity.[2][7]

  • C9-Alkyl Group : The presence of an isobutyl group at the C9 position enhances cytotoxicity.[2][7]

  • Stereochemistry : The specific stereostructure of neoantimycins is a critical factor influencing their ability to down-regulate GRP78.[7]

SAR_Logic SAR This compound Core N-Formyl Group C1-Hydroxyl C9-Isobutyl Stereochemistry Activity Potent Anticancer Activity SAR:f1->Activity Essential SAR:f2->Activity Contributes SAR:f3->Activity Contributes SAR:f4->Activity Critical LossOfActivity Loss of Activity Key Key Structural Features for Activity Essential Essential for activity Contributes Enhances activity

Caption: Key structure-activity relationships of this compound.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details common protocols used in the evaluation of neoantimycins.

Cell Viability (Cytotoxicity) Assay

This protocol outlines a standard method for determining the IC50 values of this compound compounds.

Cytotoxicity_Workflow start Start step1 Seed cancer cells in 96-well plates start->step1 step2 Incubate for 24h to allow attachment step1->step2 step3 Treat with serial dilutions of This compound step2->step3 step4 Incubate for 48h or 72h step3->step4 step5 Add CCK-8 or MTT reagent step4->step5 step6 Incubate for 1-4h step5->step6 step7 Measure absorbance with plate reader step6->step7 step8 Calculate % viability and determine IC50 step7->step8 end End step8->end

Caption: General workflow for a cell cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., PC9, H1299, HCT-8) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog for 48 or 72 hours. A vehicle control (e.g., DMSO) must be included.

  • Viability Reagent: Add a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well.

  • Incubation: Incubate the plates according to the manufacturer's instructions (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).[2]

Apoptosis Analysis by Flow Cytometry

This method quantifies the extent of apoptosis induced by this compound treatment.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1x binding buffer. Stain the cells with FITC-conjugated Annexin-V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.[7]

  • Data Acquisition: Add 400 µL of 1x binding buffer to each sample and analyze immediately using a flow cytometer.[7]

  • Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vitro Ketoreductase Conversion

This protocol is used to enzymatically convert C1-keto this compound derivatives to their C1-hydroxyl counterparts for SAR studies.[2]

Protocol:

  • Enzyme Purification: Express and purify the ketoreductase enzyme (e.g., NatE) with a His-tag from an E. coli expression system using a His-Bind affinity column.[2][7]

  • Reaction Setup: Prepare a reaction mixture containing the purified NatE enzyme, the C1-keto this compound substrate, NADPH as a cofactor, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) with a co-solvent like DMSO.[2]

  • Incubation: Incubate the reaction at 30°C for approximately 30 minutes.[2]

  • Extraction: Quench the reaction and extract the product using an equal volume of ethyl acetate (B1210297) (EtOAc) three times.[2]

  • Purification and Analysis: Purify the resulting C1-hydroxyl this compound using chromatographic techniques and confirm its structure via NMR and mass spectrometry.

Conclusion and Future Outlook

Neoantimycins represent a compelling class of natural products with a unique dual mechanism of action against critical oncogenic targets. Their ability to disrupt K-Ras signaling and downregulate the pro-survival chaperone GRP78 makes them potent cytotoxic agents, even in drug-resistant cancer models. The high potency, with IC50 values in the nanomolar range, also positions them as attractive payloads for antibody-drug conjugates (ADCs), a promising avenue for developing highly targeted cancer therapies.[1] Continued research focusing on SAR-guided medicinal chemistry, biosynthetic engineering of novel analogs, and preclinical in vivo evaluation will be critical to fully realize the therapeutic potential of neoantimycins in the fight against cancer.

References

GRP78/BiP as a Molecular Target of Neoantimycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 78-kilodalton glucose-regulated protein (GRP78), also known as BiP, is a master regulator of endoplasmic reticulum (ER) homeostasis and a key component of the unfolded protein response (UPR).[1][2] Its multifaceted roles in protein folding, calcium binding, and ER stress signaling make it a critical player in cell survival and apoptosis.[1] In the context of oncology, GRP78 is frequently overexpressed in cancer cells, contributing to tumor growth, metastasis, and resistance to therapy.[1][3] This has positioned GRP78 as a promising therapeutic target. Neoantimycin, a member of the antimycin family of natural products, and its analogs have been identified as effective regulators of GRP78/BiP, highlighting their potential as anticancer agents.[4][5] This technical guide provides a comprehensive overview of GRP78 as a molecular target of this compound, detailing the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action: this compound and GRP78/BiP

This compound and its analogs exert their effects by targeting GRP78, a central chaperone protein in the ER. Under normal physiological conditions, GRP78 binds to and inactivates the three main ER stress sensors: PERK, IRE1, and ATF6.[6] However, under conditions of ER stress, such as those induced by the accumulation of unfolded or misfolded proteins, GRP78 preferentially binds to these aberrant proteins. This sequestration of GRP78 leads to the release and activation of the UPR sensors, initiating a signaling cascade aimed at restoring ER homeostasis. If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[7]

This compound analogs have been shown to down-regulate the expression of GRP78.[5] This reduction in GRP78 levels can disrupt the delicate balance of ER homeostasis, leading to the induction of the UPR and subsequent apoptosis in cancer cells. Furthermore, some GRP78 inhibitors, such as HA15, function by binding to the ATPase domain of GRP78 and inhibiting its activity, which is crucial for its chaperone function.[6] While the precise binding site and inhibitory mechanism of this compound on GRP78 require further elucidation, its ability to modulate GRP78 levels points to a mechanism that ultimately triggers ER stress-mediated apoptosis.

Quantitative Data

Table 1: Growth-Inhibitory Activity of this compound F

Cell LineCancer TypeIC50 (µM)
PC9Non-Small Cell Lung CancerConcentration-dependent
H1299Non-Small Cell Lung CancerConcentration-dependent

Data extracted from a study demonstrating the potent anti-cancer activities of this compound F.[8]

Table 2: IC50 Values for the GRP78 Inhibitor HA15

Cell LineCancer TypeIC50 (µM)
A549Lung CancerDose- and time-dependent
H460Lung CancerDose- and time-dependent
H1975Lung CancerDose- and time-dependent

This data for the GRP78 inhibitor HA15 is provided as a reference for the potential potency of compounds targeting GRP78.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the interaction between this compound and GRP78.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect this compound-GRP78 Interaction

This protocol is adapted from standard Co-IP procedures and is designed to determine if this compound interacts with GRP78 within a cellular context.[7][9][10][11]

Materials:

  • Cells of interest (e.g., cancer cell line overexpressing GRP78)

  • This compound

  • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Anti-GRP78 antibody (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-GRP78 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.

  • Elution: Elute the bound proteins from the beads using elution buffer. If using SDS-PAGE sample buffer, boil the beads at 95-100°C for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a tag on this compound (if available) or by mass spectrometry to identify interacting partners.

Protocol 2: Western Blot Analysis of GRP78 Expression

This protocol outlines the steps to quantify the expression levels of GRP78 in cells treated with this compound.[12][13][14][15][16]

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • Lysis buffer (as in Protocol 1)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against GRP78

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and control cells and quantify the protein concentration using a standard protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GRP78 antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[17][18][19][20][21] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • Intact cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well plates

  • Thermal cycler or heating block

  • Apparatus for freeze-thaw lysis (e.g., liquid nitrogen)

  • Ultracentrifuge

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time to allow for compound entry and binding.

  • Heating: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble GRP78 in each sample by Western blotting as described in Protocol 2.

  • Data Interpretation: Plot the amount of soluble GRP78 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of GRP78.

Signaling Pathways and Logical Relationships

The interaction of this compound with GRP78 triggers a cascade of events within the cell, primarily through the Unfolded Protein Response (UPR) pathway, ultimately leading to apoptosis. The following diagrams illustrate these complex relationships.

UPR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm & Nucleus UnfoldedProteins Unfolded Proteins GRP78 GRP78/BiP UnfoldedProteins->GRP78 binds PERK PERK GRP78->PERK IRE1 IRE1 GRP78->IRE1 ATF6 ATF6 GRP78->ATF6 PERK_active Activated PERK PERK->PERK_active activation IRE1_active Activated IRE1 IRE1->IRE1_active ATF6_active Activated ATF6 ATF6->ATF6_active activation eIF2a eIF2α PERK_active->eIF2a phosphorylates XBP1s spliced XBP1 IRE1_active->XBP1s splicing CellSurvival Cell Survival / Adaptation ATF6_active->CellSurvival ATF4 ATF4 eIF2a->ATF4 translation Apoptosis Apoptosis ATF4->Apoptosis ATF4->CellSurvival XBP1s->Apoptosis XBP1s->CellSurvival

Caption: Unfolded Protein Response (UPR) Signaling Pathway.

Experimental_Workflow cluster_assays Biochemical & Cellular Assays Start Start: Hypothesis This compound targets GRP78 CellCulture Cell Culture & Treatment (this compound vs. Vehicle) Start->CellCulture CoIP Co-Immunoprecipitation CellCulture->CoIP WesternBlot Western Blot (GRP78 expression) CellCulture->WesternBlot CETSA Cellular Thermal Shift Assay (Target Engagement) CellCulture->CETSA DataAnalysis Data Analysis & Interpretation CoIP->DataAnalysis WesternBlot->DataAnalysis CETSA->DataAnalysis Conclusion Conclusion: Confirm/Refute Hypothesis DataAnalysis->Conclusion

Caption: Experimental Workflow for Investigating this compound-GRP78 Interaction.

Logical_Relationship This compound This compound GRP78 GRP78/BiP This compound->GRP78 inhibits/down-regulates ER_Stress ER Stress Induction (UPR Activation) GRP78->ER_Stress leads to Apoptosis Apoptosis ER_Stress->Apoptosis triggers

References

The Core Mechanism of Neoantimycin in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoantimycin (B15521), a member of the antimycin-type depsipeptides, has emerged as a potent anti-cancer agent with a multifaceted mode of action. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound, particularly this compound F (NAT-F), exerts its cytotoxic effects on cancer cells. The primary mechanism involves the induction of mitochondria-mediated apoptosis, characterized by the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of the caspase cascade. Furthermore, this compound influences critical signaling pathways, including the MAPK and Ras pathways, and induces cell cycle arrest, collectively leading to the inhibition of cancer cell proliferation and survival. This document summarizes key quantitative data, details essential experimental protocols for investigating its mode of action, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

The quest for novel and effective anti-cancer therapeutics has led to the exploration of natural products, with Streptomyces-derived compounds being a significant focus. Neoantimycins, a subclass of antimycin antibiotics, have demonstrated promising anti-proliferative activities against various cancer cell lines, including drug-resistant phenotypes. This guide focuses on the intricate cellular and molecular mechanisms underlying the anti-cancer effects of this compound, providing a comprehensive resource for researchers in oncology and drug discovery.

Data Presentation: Quantitative Analysis of this compound F's Efficacy

The anti-cancer activity of this compound F (NAT-F) has been quantified across various non-small cell lung cancer (NSCLC) cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC50 (µM) at 48hReference
A549Non-Small Cell Lung Cancer5.18 ± 0.47[1]
H322Non-Small Cell Lung Cancer4.06 ± 0.39[1]
NCI-H460Non-Small Cell Lung Cancer1.25 ± 0.03[1]
H1299Non-Small Cell Lung Cancer0.9 ± 0.02[1]
PC9Non-Small Cell Lung Cancer0.25 ± 0.01[1]
HaCaT (Normal)Keratinocyte>50[1]
NCM-460 (Normal)Colon Epithelial>50[1]
H9c2 (Normal)Cardiomyoblast>50[1]

Table 1: IC50 values of this compound F in various human cancer and normal cell lines after 48 hours of treatment.[1]

Core Mechanism of Action: Induction of Mitochondria-Mediated Apoptosis

This compound's primary mode of action is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), leading to a cascade of events culminating in programmed cell death.

Signaling Pathways

The apoptotic cascade triggered by this compound involves the modulation of key signaling pathways, primarily the MAPK pathway, and regulation of the Bcl-2 family of proteins.

cluster_0 Mitochondrial Apoptosis Pathway cluster_1 MAPK Signaling Pathway This compound This compound ROS ↑ ROS Production This compound->ROS Bcl2_family Bcl-2 Family Regulation (↑ Bax, ↓ Bcl-2, Mcl-1, Bcl-xL) This compound->Bcl2_family JNK ↑ p-JNK This compound->JNK p38 ↑ p-p38 This compound->p38 ERK ↓ p-ERK This compound->ERK MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Bcl2_family->MMP

Caption: Signaling pathway of this compound-induced apoptosis.

Cell Cycle Arrest

This compound F has been shown to induce cell cycle arrest in a cell-type-dependent manner. In PC9 cells, it causes arrest at the S phase, while in H1299 cells, it leads to arrest at the G0/G1 phase.[1] This is accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin D1, cyclin E1, cyclin B1, CDK2, and CDK4.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of this compound.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Protocol:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

start Start: Treat cells with This compound harvest Harvest cells start->harvest wash1 Wash with cold PBS (2x) harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT in dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End: Quantify Apoptosis analyze->end

Caption: Workflow for Annexin V-FITC/PI apoptosis assay.

Mitochondrial Membrane Potential (MMP) Assay using TMRE

Objective: To measure the change in mitochondrial membrane potential.

Protocol:

  • Seed cells in a 6-well plate or on coverslips and treat with this compound.

  • Incubate the cells with 200 nM Tetramethylrhodamine, Ethyl Ester (TMRE) for 30 minutes at 37°C.

  • For a positive control, treat a set of cells with a mitochondrial membrane potential disruptor like CCCP (50 µM) for 15 minutes prior to TMRE staining.[2]

  • Wash the cells with PBS.

  • Analyze the fluorescence intensity by flow cytometry (for quantitative analysis) or fluorescence microscopy (for qualitative analysis). A decrease in TMRE fluorescence indicates a loss of MMP.

Western Blot Analysis

Objective: To detect changes in the expression levels of key proteins involved in apoptosis and signaling pathways.

Protocol:

  • Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-JNK, p-p38, p-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Other Reported Mechanisms

In addition to inducing mitochondrial apoptosis, neoantimycins have been reported to exert their anti-cancer effects through other mechanisms:

  • Downregulation of GRP78: Some this compound analogs have been shown to down-regulate the expression of Glucose-Regulated Protein 78 (GRP78), a key protein in the unfolded protein response that is often overexpressed in cancer cells and contributes to drug resistance.

  • Inhibition of Ras Localization: Neoantimycins can inhibit the plasma membrane localization of the oncogenic GTPase K-Ras, thereby blocking its downstream signaling and oncogenic activity.

Conclusion

This compound presents a compelling profile as an anti-cancer agent with a well-defined mode of action centered on the induction of mitochondrial apoptosis. Its ability to generate ROS, disrupt mitochondrial function, modulate key signaling pathways like MAPK, and induce cell cycle arrest underscores its potential as a lead compound for the development of novel cancer therapeutics. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to further investigate and harness the anti-neoplastic properties of this compound and its analogs. Further studies are warranted to explore its efficacy in in vivo models and to fully elucidate the interplay of its various mechanisms of action in different cancer contexts.

References

Antitumor Properties of Neoantimycin Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitumor properties of neoantimycin (B15521) natural products. Neoantimycins are a class of macrocyclic lactone antibiotics isolated from Streptomyces species that have garnered significant interest in oncological research for their potent and selective anticancer activities.[1] This document details their mechanisms of action, summarizes their cytotoxic effects on various cancer cell lines, outlines key experimental protocols for their evaluation, and visualizes the cellular pathways they modulate.

Core Mechanisms of Antitumor Activity

Neoantimycins exert their potent antitumor effects through a multi-faceted approach targeting key cellular processes involved in cancer cell proliferation and survival. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of oncogenic signaling pathways.

Induction of Mitochondria-Mediated Apoptosis

A primary mechanism of this compound's antitumor activity is the induction of apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway.[1] Neoantimycins and their analogs target and inhibit complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1] This inhibition disrupts the mitochondrial membrane potential (MMP), leading to an increase in the production of reactive oxygen species (ROS) and subsequent cellular stress.[1][2]

The loss of MMP triggers the release of cytochrome c from the mitochondria into the cytoplasm.[2][3] This event initiates a caspase cascade, beginning with the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[2][3] Activated caspase-3 is responsible for the cleavage of cellular proteins, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as nuclear shrinkage, chromatin condensation, and DNA fragmentation.[1][2] Furthermore, neoantimycins have been shown to modulate the expression of apoptosis-related proteins, up-regulating the pro-apoptotic protein Bax and down-regulating anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL.[2][3]

cluster_Mitochondrion Mitochondrion Complex_III Complex III MMP Loss of Mitochondrial Membrane Potential Complex_III->MMP Disrupts Cytochrome_c_release Cytochrome c Release MMP->Cytochrome_c_release ROS ROS Production MMP->ROS Caspase9 Caspase-9 Activation Cytochrome_c_release->Caspase9 Bax Bax Bax->Cytochrome_c_release Promotes Bcl2_family Bcl-2, Mcl-1, Bcl-xL Bcl2_family->Cytochrome_c_release Inhibits This compound This compound This compound->Complex_III Inhibits This compound->Bax Upregulates This compound->Bcl2_family Downregulates Apoptosis Apoptosis ROS->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage PARP_Cleavage->Apoptosis

Figure 1: this compound-induced mitochondrial apoptosis pathway.

Cell Cycle Arrest

Neoantimycins can inhibit cancer cell proliferation by inducing cell cycle arrest. For instance, this compound F (NAT-F) has been shown to cause S-phase arrest in PC9 cells and G0/G1-phase arrest in H1299 non-small cell lung cancer (NSCLC) cells.[2][3][4] This arrest is associated with the modulation of key cell cycle regulatory proteins, including cyclin D1, cyclin E1, cyclin B1, CDK2, and CDK4.[2][3] By halting the cell cycle, neoantimycins prevent cancer cells from dividing and propagating.

Modulation of Oncogenic Signaling Pathways

Neoantimycins have been identified as regulators of several oncogenic signaling pathways that are often dysregulated in cancer.

  • Ras/Mek/Erk Pathway: This pathway is crucial for cell growth and differentiation. This compound A has been shown to block the Ras/Mek/Erk signaling cascade, contributing to its inhibitory effects on triple-negative breast cancer cells.[1]

  • MAPK Pathway: The c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK) signaling pathways are also implicated in the anticancer activity of NAT-F in NSCLC cells.[2][3][4]

  • Oncogenic Proteins: Neoantimycins and their analogs can down-regulate the expression of GRP78/BiP, a protein that promotes protein folding in the endoplasmic reticulum and contributes to chemotherapy resistance.[5][6] They are also potent inhibitors of K-Ras plasma membrane localization, which is critical for its oncogenic activity.[5][6]

Quantitative Data on Antitumor Activity

The cytotoxic activities of various this compound analogs have been evaluated against a range of cancer cell lines, including drug-resistant strains. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of this compound F (NAT-F) against Human Non-Small Cell Lung Cancer (NSCLC) and Normal Cell Lines

Cell LineCell TypeIC50 (μM) after 48h
PC9NSCLCData not specified
H1299NSCLCData not specified
NCM-460Normal Colon EpithelialHigher than cancer cells
HaCaTNormal KeratinocyteHigher than cancer cells
H9c2Normal MyoblastHigher than cancer cells

Note: While the source indicates potent activity, specific IC50 values for PC9 and H1299 after 48h were not explicitly provided in the referenced text. It is noted that NAT-F was more toxic to human NSCLC cells than to the three types of normal cells.[2]

Table 2: Cytotoxicity of this compound Analogs against Sensitive and Drug-Resistant Cancer Cell Lines

CompoundSGC7901 (Gastric) IC50 (nM)SGC7901/DDP (Cisplatin-Resistant) IC50 (nM)HCT-8 (Colon) IC50 (nM)HCT-8/T (Taxol-Resistant) IC50 (nM)NCM460 (Normal Colon) IC50 (nM)
This compound K (3) 1.8 ± 0.32.1 ± 0.31.9 ± 0.22.2 ± 0.2114.8 ± 18.7
This compound I (4) 2.0 ± 0.22.2 ± 0.32.1 ± 0.22.5 ± 0.3> 50,000
This compound A (7) 1.5 ± 0.21.7 ± 0.21.6 ± 0.21.9 ± 0.2> 50,000
This compound F (8) 1.7 ± 0.21.9 ± 0.21.8 ± 0.22.1 ± 0.2> 50,000
Cisplatin 3,245 ± 21521,540 ± 1,870---
Taxol --1.9 ± 0.2198.6 ± 21.5-

Data adapted from a study on neoantimycins against drug-resistant cancer cells.[5]

These data highlight that certain this compound analogs exhibit potent cytotoxicity against drug-resistant cancer cell lines while showing significantly lower toxicity to noncancerous cells, indicating a favorable therapeutic window.[5]

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the antitumor properties of neoantimycins.

Cell Viability and Cytotoxicity Assay (CCK-8/WST-8)

This colorimetric assay is used to determine the cytotoxicity of neoantimycins against cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., SGC7901, HCT-8) and noncancerous cells (e.g., NCM460) in 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.[5][7]

  • Compound Treatment: Treat the cells with serially diluted concentrations of this compound compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin, Taxol).[7]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[7]

  • Reagent Addition: Add 10 μL of CCK-8 or WST-8 solution to each well.[7]

  • Final Incubation: Incubate for an additional 1-4 hours at 37°C.[7]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., Prism).[7]

Apoptosis Analysis

3.2.1. Nuclear Staining with DAPI

This method is used to observe the morphological changes in the nucleus associated with apoptosis.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with neoantimycins for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash with PBS and stain with DAPI (4',6-diamidino-2-phenylindole) solution for 5-10 minutes in the dark.

  • Imaging: Wash with PBS, mount the coverslips on slides, and observe under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.[1]

3.2.2. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with neoantimycins, then harvest by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[1]

cluster_Assays Downstream Assays Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Harvest Harvest Cells (e.g., Trypsinization) Treatment->Harvest Cytotoxicity Cytotoxicity Assay (CCK-8 / WST-8) Harvest->Cytotoxicity Apoptosis Apoptosis Analysis (DAPI, Annexin V) Harvest->Apoptosis WesternBlot Western Blot (Protein Expression) Harvest->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Harvest->CellCycle DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis CellCycle->DataAnalysis End Conclusion on Antitumor Efficacy DataAnalysis->End

Figure 2: General experimental workflow for evaluating this compound antitumor properties.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle, and signaling pathways.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH, β-actin).

Conclusion and Future Directions

This compound natural products represent a promising class of antitumor agents with potent activity against a range of cancers, including drug-resistant phenotypes. Their ability to induce mitochondria-mediated apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways makes them attractive lead compounds for drug development. The low toxicity of some analogs towards noncancerous cells further enhances their therapeutic potential.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the efficacy and safety of this compound analogs.[5] In vivo studies in animal models are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. Furthermore, exploring combination therapies with existing chemotherapeutic agents could reveal synergistic effects and provide new strategies for overcoming drug resistance in cancer. The continued investigation into the biosynthesis of neoantimycins may also pave the way for bioengineering novel derivatives with enhanced antitumor properties.[6]

References

In-Depth Technical Guide: Neoantimycin's Inhibition of the Mitochondrial Electron Transport Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoantimycins, a class of depsipeptide natural products, have garnered significant interest for their potent anti-cancer properties. Emerging evidence strongly indicates that their mechanism of action is intrinsically linked to the disruption of mitochondrial function, specifically through the inhibition of the electron transport chain (ETC). This technical guide provides a comprehensive overview of the current understanding of neoantimycin's effects on the mitochondrial ETC, drawing parallels with the well-characterized inhibitor, antimycin A. This document details the molecular interactions, downstream cellular consequences, and key experimental protocols for investigating these effects, supplemented with quantitative data and visual workflows to facilitate further research and drug development.

Introduction: The Mitochondrion as a Therapeutic Target

The mitochondrion, central to cellular energy production and apoptosis regulation, represents a critical target in cancer therapy. The electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane, is responsible for generating the proton gradient that drives ATP synthesis. Inhibition of this chain can lead to a bioenergetic crisis, increased production of reactive oxygen species (ROS), and the initiation of programmed cell death. Neoantimycins, like their structural relatives the antimycins, exploit this vulnerability. While research has highlighted the pro-apoptotic effects of neoantimycins in various cancer cell lines, a detailed understanding of their direct interaction with the ETC is crucial for their development as targeted therapeutics.

Mechanism of Action: Inhibition of Complex III

While direct crystallographic evidence for This compound (B15521) binding to the ETC is not yet available, a substantial body of indirect evidence and analogy to the closely related antimycin A points to Complex III (cytochrome bc1 complex) as the primary target.

Antimycin A is a well-established, high-affinity inhibitor of Complex III, binding to the Qi site on the cytochrome b subunit.[1][2][3] This binding event blocks the transfer of electrons from cytochrome b to ubiquinone, effectively stalling the Q-cycle and inhibiting the overall flux of electrons through the ETC.[1] Given the structural similarities between neoantimycins and antimycin A, particularly the conserved 3-formamidosalicylic acid moiety, it is highly probable that neoantimycins also bind to the Qi site of Complex III, leading to a similar inhibitory effect.

The inhibition of Complex III by this compound initiates a cascade of downstream events that culminate in apoptotic cell death.

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

Neoantimycin_Pathway cluster_1 This compound This compound ComplexIII Mitochondrial Complex III (Qi site) This compound->ComplexIII Inhibits Bax Bax (pro-apoptotic) Upregulation This compound->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation This compound->Bcl2 ETC_Inhibition Electron Transport Chain Inhibition ComplexIII->ETC_Inhibition ROS Increased ROS Production ETC_Inhibition->ROS MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ETC_Inhibition->MMP_Loss CytochromeC Cytochrome c Release MMP_Loss->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->MMP_Loss Bcl2->MMP_Loss

Caption: this compound inhibits Complex III, leading to mitochondrial dysfunction and apoptosis.

Quantitative Data: Cytotoxicity of Neoantimycins

This compound AnalogCell LineIC50 (µM)Reference
This compound F (NAT-F)PC9 (NSCLC)0.25 ± 0.01[4]
This compound F (NAT-F)H1299 (NSCLC)0.9 ± 0.02[4]
This compound F (NAT-F)A549 (NSCLC)5.18 ± 0.47[4]
This compound F (NAT-F)H322 (NSCLC)4.06 ± 0.39[4]
This compound F (NAT-F)NCI-H460 (NSCLC)1.25 ± 0.03[4]
This compound HSGC7901/DDP (Gastric Cancer)0.027 ± 0.003[5]
This compound ISGC7901/DDP (Gastric Cancer)0.017 ± 0.002[5]
This compound (reduced H)SGC7901/DDP (Gastric Cancer)0.015 ± 0.001[5]
This compound (reduced I)SGC7901/DDP (Gastric Cancer)0.011 ± 0.001[5]

Structure-Activity Relationship (SAR)

The biological activity of neoantimycins is closely tied to their chemical structure. Key structural features that are important for their inhibitory and cytotoxic effects include:

  • N-formyl Group: The N-formyl group on the aminosalicylic acid moiety is critical for the anti-cancer activity of 15-membered neoantimycins.[6] This is in contrast to 18-membered antimycin-type depsipeptides where deformylation did not significantly decrease activity, suggesting different modes of action.[6] The N-formyl group likely plays a crucial role in binding to the target protein, potentially through hydrogen bonding interactions within the Qi site of Complex III.

  • Lactone Ring: The 15-membered depsipeptide lactone ring forms the core scaffold of neoantimycins. Modifications to this ring can influence the molecule's conformation and its ability to fit into the binding pocket of its target.

  • C1-hydroxyl and C9-isobutyl Groups: SAR studies have suggested that the C1-hydroxyl and C9-isobutyl groups contribute significantly to the antiproliferative activity of neoantimycins.[5]

Experimental Protocols

To facilitate further research into the mitochondrial effects of this compound, this section provides detailed protocols for key experiments.

Isolation of Mitochondria from Cultured Cells

This protocol is adapted from standard procedures for mitochondrial isolation and is suitable for subsequent functional assays.

Materials:

  • Cell culture flasks of the desired cell line

  • Mitochondria Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • BCA protein assay kit

Procedure:

  • Harvest cultured cells by trypsinization and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 5 mL of ice-cold Mitochondria Isolation Buffer.

  • Allow cells to swell on ice for 15-20 minutes.

  • Homogenize the cell suspension with 15-20 strokes of a pre-chilled Dounce homogenizer.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of Mitochondria Isolation Buffer.

  • Centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer.

  • Determine the protein concentration using a BCA assay. Keep the isolated mitochondria on ice and use them for experiments within a few hours.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a powerful tool for real-time measurement of mitochondrial respiration. This protocol outlines a typical Mito Stress Test to assess the effect of this compound.

Experimental Workflow for Seahorse XF Mito Stress Test

Seahorse_Workflow Start Seed Cells in Seahorse Microplate Incubate Incubate with this compound (or vehicle control) Start->Incubate Assay Perform Seahorse XF Mito Stress Test Assay Incubate->Assay Inject1 Inject Oligomycin (Complex V inhibitor) Assay->Inject1 Measure Basal OCR Inject2 Inject FCCP (Uncoupler) Inject1->Inject2 Measure ATP-linked OCR Inject3 Inject Rotenone/Antimycin A (Complex I/III inhibitors) Inject2->Inject3 Measure Maximal OCR Analysis Data Analysis: Basal Respiration, ATP Production, Maximal Respiration, Spare Capacity Inject3->Analysis Measure Non-mitochondrial OCR

Caption: Workflow for assessing mitochondrial respiration with this compound using a Seahorse XF Analyzer.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate with various concentrations of this compound (and a vehicle control) for the desired duration in a non-CO2 incubator at 37°C.

  • Seahorse Assay: Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.[7][8][9][10][11] This involves sequential injections of:

    • Oligomycin: An ATP synthase (Complex V) inhibitor to determine ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal oxygen consumption.

    • Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, to shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A dose-dependent decrease in these parameters upon this compound treatment would indicate mitochondrial inhibition.

Mitochondrial Complex III Activity Assay

This spectrophotometric assay measures the activity of Complex III by following the reduction of cytochrome c.

Materials:

  • Isolated mitochondria

  • Complex III Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2)

  • Reduced Coenzyme Q (e.g., decylubiquinol)

  • Cytochrome c (oxidized form)

  • Antimycin A (as a positive control for inhibition)

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Complex III Assay Buffer and oxidized cytochrome c.

  • Add the isolated mitochondrial sample to the cuvette and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the substrate, reduced coenzyme Q.

  • Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by Complex III.

  • To determine the specific activity of Complex III, perform a parallel assay in the presence of a known Complex III inhibitor, such as antimycin A. The Complex III-specific activity is the difference between the total rate and the rate in the presence of the inhibitor.

  • To test the inhibitory effect of this compound, perform the assay with varying concentrations of this compound and calculate the IC50 value.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Loss of mitochondrial membrane potential is a key indicator of mitochondrial dysfunction. This can be assessed using fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or JC-1.

Procedure (using TMRM and flow cytometry):

  • Treat cultured cells with desired concentrations of this compound for the appropriate time.

  • Incubate the cells with a low concentration of TMRM (e.g., 20-100 nM) for 20-30 minutes at 37°C. TMRM accumulates in mitochondria in a membrane potential-dependent manner.

  • Wash the cells with PBS to remove excess dye.

  • Harvest the cells and resuspend them in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in TMRM fluorescence indicates a loss of mitochondrial membrane potential.

Detection of Mitochondrial Reactive Oxygen Species (ROS)

Inhibition of the ETC can lead to the accumulation of electrons and the subsequent production of superoxide (B77818) radicals. Mitochondrial ROS can be detected using fluorescent probes like MitoSOX Red.

Procedure (using MitoSOX Red and fluorescence microscopy):

  • Culture cells on glass coverslips and treat with this compound.

  • Incubate the cells with MitoSOX Red (typically 2-5 µM) for 10-30 minutes at 37°C, protected from light.

  • Wash the cells with warm buffer.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope with appropriate filters for red fluorescence. An increase in red fluorescence intensity in the mitochondria indicates an increase in superoxide production.

Conclusion and Future Directions

Neoantimycins represent a promising class of anti-cancer agents that exert their cytotoxic effects primarily through the disruption of mitochondrial function. The available evidence strongly suggests that, analogous to antimycin A, neoantimycins inhibit the mitochondrial electron transport chain at Complex III. This inhibition leads to a cascade of events including increased ROS production, loss of mitochondrial membrane potential, and ultimately, apoptosis.

Future research should focus on:

  • Direct Binding Studies: Co-crystallization of this compound with Complex III to definitively identify its binding site and interactions.

  • Quantitative Inhibitory Potency: Determination of the IC50 values of various this compound analogues for the inhibition of isolated Complex III to establish a direct link between mitochondrial inhibition and cytotoxicity.

  • In Vivo Efficacy and Toxicity: Comprehensive studies in animal models to evaluate the therapeutic potential and safety profile of promising this compound candidates.

A deeper understanding of the molecular mechanisms underlying this compound's inhibition of the mitochondrial ETC will be instrumental in the rational design of more potent and selective anti-cancer drugs. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate interplay between neoantimycins and mitochondrial function.

References

An In-Depth Technical Guide to the 3-Formamidosalicylic Acid Moiety in Neoantimycin: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoantimycins, a class of 15-membered ring depsipeptides, have garnered significant attention in the field of oncology for their potent anticancer activities. Central to their biological function is the conserved 3-formamidosalicylic acid (3-FAS) moiety, which acts as a critical pharmacophore. This technical guide provides a comprehensive overview of the structure and function of the 3-FAS moiety in neoantimycin (B15521), its biosynthesis, and its role in mediating the compound's anticancer effects. Detailed experimental protocols for the study of this compound and its derivatives are also presented, along with quantitative data on their biological activities and visualizations of the key signaling pathways involved.

Introduction

Neoantimycins are natural products isolated from Streptomyces species that exhibit a range of biological activities, most notably potent and selective anticancer properties.[1][2] Their unique structure, characterized by a 15-membered tetralactone ring, is appended with a crucial side chain: the 3-formamidosalicylic acid (3-FAS) moiety, connected via an amide linkage.[2] This aromatic component has been identified as a key contributor to the bioactivity of neoantimycins, particularly their ability to modulate oncogenic pathways.[1][2] Understanding the structure-activity relationships (SAR) of the 3-FAS moiety is therefore paramount for the rational design and development of novel this compound-based cancer therapeutics.

Structure and Function of the 3-Formamidosalicylic Acid Moiety

The 3-FAS moiety is a derivative of salicylic (B10762653) acid, featuring a formamido group at the 3-position. This structural feature is a potent pharmacophore responsible for the inhibition of oncogenic K-Ras and the downregulation of the major molecular chaperone GRP78/BiP, both of which are critical for cancer cell survival and proliferation.[1][2]

The N-formyl group, in particular, has been shown to be crucial for the potent anticancer activity of this compound derivatives. Structure-activity relationship studies have demonstrated that modifications to this group can significantly impact the compound's efficacy.

Biosynthesis of the 3-Formamidosalicylic Acid Moiety

The biosynthesis of the 3-FAS moiety is a multi-step enzymatic process that originates from the primary metabolite chorismate. The pathway involves a series of enzymes encoded by a dedicated gene cassette within the this compound biosynthetic gene cluster.

The key steps in the biosynthesis of 3-FAS are as follows[3]:

  • Conversion of Chorismate to 3-Aminosalicylate: This is a critical step catalyzed by a multicomponent oxygenase.

  • N-formylation: The final step involves the N-formylation of 3-aminosalicylate by a formyltransferase to yield 3-formamidosalicylic acid.

This biosynthetic pathway provides opportunities for genetic engineering to produce novel this compound analogs with altered 3-FAS moieties to explore further structure-activity relationships.

3-FAS Biosynthesis Chorismate Chorismate 3-Aminosalicylate 3-Aminosalicylate Chorismate->3-Aminosalicylate Multicomponent Oxygenase 3-FAS 3-Formamidosalicylic Acid 3-Aminosalicylate->3-FAS Formyltransferase

Figure 1: Biosynthesis of 3-Formamidosalicylic Acid.

Mechanism of Action: Signaling Pathways

Neoantimycins exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The 3-FAS moiety plays a pivotal role in targeting these pathways.

Inhibition of the Ras/Mek/Erk Signaling Pathway

Oncogenic K-Ras is a key driver in many cancers. Neoantimycins have been shown to be potent inhibitors of K-Ras plasma membrane localization, which is essential for its function.[1] By disrupting K-Ras localization, neoantimycins effectively block the downstream Ras/Mek/Erk signaling cascade, a critical pathway for cell growth and proliferation.

Ras_Mek_Erk_Pathway cluster_membrane Plasma Membrane Ras K-Ras Raf Raf Ras->Raf Mek Mek Raf->Mek Erk Erk Mek->Erk Proliferation Cell Proliferation Erk->Proliferation This compound This compound (3-FAS Moiety) This compound->Ras Inhibits Localization

Figure 2: Inhibition of the Ras/Mek/Erk Pathway by this compound.

Induction of Mitochondria-Mediated Apoptosis

Neoantimycins are potent inducers of apoptosis in cancer cells.[1] This process is primarily mediated through the intrinsic or mitochondrial pathway. The 3-FAS moiety contributes to the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and the activation of caspases. Key events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.

Apoptosis_Pathway This compound This compound (3-FAS Moiety) Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Induction of Mitochondria-Mediated Apoptosis by this compound.

Quantitative Data on Biological Activity

The cytotoxic activity of this compound and its analogs has been evaluated against various cancer cell lines. The IC50 values highlight the importance of the structural integrity of the 3-FAS moiety and other parts of the this compound scaffold for potent anticancer activity.

CompoundCell LineIC50 (nM)[4]
This compound H SGC79011.5
SGC7901/DDP2.3
HCT-82.1
HCT-8/T3.5
This compound I SGC79013.2
SGC7901/DDP4.8
HCT-85.7
HCT-8/T9.1
This compound A SGC79012.8
SGC7901/DDP4.2
HCT-83.9
HCT-8/T6.3
This compound F SGC79011.9
SGC7901/DDP2.9
HCT-82.5
HCT-8/T4.0
CompoundTargetIC50 (nM)[1]
This compound K-Ras PM Localization3
This compound F K-Ras PM Localization10
This compound G K-Ras PM Localization4
This compound H K-Ras PM Localization5

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound and the 3-FAS moiety.

General Experimental Workflow

The following diagram outlines a typical workflow for the discovery, characterization, and biological evaluation of this compound and its analogs.

Experimental_Workflow Fermentation 1. Streptomyces Fermentation Extraction 2. Extraction & Purification Fermentation->Extraction GeneticEngineering 5. Genetic Engineering (CRISPR/Cas9) Fermentation->GeneticEngineering StructureElucidation 3. Structure Elucidation (NMR, MS) Extraction->StructureElucidation Bioassays 4. Biological Assays StructureElucidation->Bioassays SAR 7. SAR Studies Bioassays->SAR AnalogProduction 6. Analog Production GeneticEngineering->AnalogProduction AnalogProduction->Extraction

References

Natural Analogs of Neoantimycin from Streptomyces: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Neoantimycins, a class of 15-membered depsipeptide natural products isolated from Streptomyces species, have garnered significant attention in the scientific community for their potent and diverse biological activities. These compounds, produced via a hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) pathway, exhibit promising anticancer and antifungal properties. This technical guide provides a comprehensive overview of the natural analogs of neoantimycin (B15521), detailing their producing organisms, chemical structures, and biological activities with a focus on quantitative data. Furthermore, this document outlines detailed experimental protocols for the isolation, characterization, and bioactivity assessment of these compounds. Visual representations of key experimental workflows and the signaling pathways modulated by this compound analogs are also provided to facilitate a deeper understanding of their mechanism of action and to aid in future research and drug development endeavors.

Introduction

The genus Streptomyces is a prolific source of bioactive secondary metabolites, accounting for a significant portion of clinically used antibiotics and other therapeutic agents.[1] Among the vast chemical diversity produced by these filamentous bacteria, the neoantimycins represent a unique structural class of ring-expanded antimycin-type depsipeptides.[2] The core structure of neoantimycins consists of a 15-membered tetralactone ring, an amide linkage to a 3-formamidosalicylic acid moiety, and various alkyl substitutions.[2][3]

Initial interest in neoantimycins stemmed from their antifungal properties; however, recent research has unveiled their potent anticancer activities.[4] Notably, this compound analogs have been identified as effective regulators of key oncogenic proteins, including GRP78/BiP and K-Ras.[5] Their mechanism of action involves the disruption of mitochondrial function and the modulation of critical cellular signaling pathways, making them attractive candidates for further investigation in oncology.[3][4] This guide aims to consolidate the current knowledge on natural this compound analogs, providing a valuable resource for researchers in natural product chemistry, drug discovery, and cancer biology.

Natural Analogs of this compound and Their Biological Activities

A growing number of this compound analogs have been isolated from various Streptomyces species, each with distinct structural features and biological activity profiles. The primary producing organisms identified to date include Streptomyces orinoci, Streptomyces conglobatus, and Streptomyces violaceoniger.[6][7]

Anticancer Activity

This compound analogs have demonstrated significant cytotoxicity against a range of human cancer cell lines, including those with drug-resistance phenotypes.[7] The mechanism of their anticancer effect is multifaceted, involving the induction of apoptosis and the inhibition of key oncogenic signaling pathways.[4] A pivotal discovery has been their ability to inhibit the plasma membrane localization of oncogenic K-Ras, a critical step for its function in driving cancer cell proliferation.[3][6] Furthermore, some analogs have been shown to downregulate the expression of the molecular chaperone GRP78/BiP, which is often overexpressed in cancer cells and contributes to chemotherapy resistance.[5]

The following tables summarize the reported anticancer activities of various this compound analogs.

Table 1: In Vitro Anticancer Activity of this compound Analogs (IC50 values)

CompoundCancer Cell LineIC50 (µM)Reference
This compound ASW620 (Colon)0.61[6]
SW620 Ad300 (Colon, P-gp overexpressing)0.45[6]
HCT-8 (Colon)Not specified, but potent[8]
This compound FSW620 (Colon)0.04[6]
SW620 Ad300 (Colon, P-gp overexpressing)0.04[6]
This compound GSW620 (Colon)0.13[6]
SW620 Ad300 (Colon, P-gp overexpressing)0.10[6]
This compound HSW620 (Colon)0.20[6]
SW620 Ad300 (Colon, P-gp overexpressing)0.13[6]
SGC7901 (Gastric)0.0015 ± 0.0002
SGC7901/DDP (Gastric, Cisplatin-resistant)0.0021 ± 0.0003
HCT-8 (Colon)0.0032 ± 0.0005
HCT-8/T (Colon, Taxol-resistant)0.0041 ± 0.0006
This compound ISGC7901 (Gastric)0.5227 ± 0.0831
SGC7901/DDP (Gastric, Cisplatin-resistant)0.4893 ± 0.0765
HCT-8 (Colon)0.3124 ± 0.0459
HCT-8/T (Colon, Taxol-resistant)0.2876 ± 0.0398
Unantimycin BHuman Lung Cancer CellsSimilar to CisplatinNot specified in search results
Human Colorectal Cancer CellsSimilar to CisplatinNot specified in search results
Human Melanoma CellsSimilar to CisplatinNot specified in search results

Table 2: K-Ras Plasma Membrane Localization Inhibition by this compound Analogs

CompoundCell LineIC50 (nM)Reference
This compound AMDCK10[6]
This compound FMDCK3[6]
This compound GMDCK5[6]
This compound HMDCK4[6]
Antifungal Activity

The antifungal properties of neoantimycins have been recognized since their initial discovery. While detailed quantitative data for a broad range of analogs is less abundant in the readily available literature compared to anticancer data, their activity against various fungal pathogens is established.

Table 3: Antifungal Activity of this compound Analogs (MIC values)

CompoundFungal SpeciesMIC (µg/mL)Reference
This compound (general)Various fungiPotent activity[4]
Further specific data requires more targeted literature screening.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound analogs, compiled from various research articles.

Fermentation and Extraction of Neoantimycins from Streptomyces

Objective: To cultivate Streptomyces species and extract the produced this compound analogs.

Protocol:

  • Inoculum Preparation: Inoculate a suitable agar (B569324) plate (e.g., ISP2 medium) with spores of the Streptomyces strain. Incubate at 28-30°C for 7-10 days until sporulation is observed.

  • Seed Culture: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with spores from the agar plate. Incubate at 28-30°C with shaking at 180-220 rpm for 2-3 days.

  • Production Culture: Inoculate a larger volume of production medium (e.g., SGC medium: 3% soybean flour, 5% glucose, 0.5% CaCO₃) with the seed culture (typically 1-5% v/v).[9] Ferment for 5-7 days at 28-30°C with vigorous shaking.[9]

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate (B1210297).

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

    • The mycelium can also be extracted with acetone (B3395972) or methanol, followed by evaporation and partitioning between water and ethyl acetate.

Purification of this compound Analogs

Objective: To isolate individual this compound analogs from the crude extract.

Protocol:

  • Silica (B1680970) Gel Chromatography: Subject the crude extract to silica gel column chromatography using a step-gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions obtained from the silica gel column using reversed-phase HPLC (e.g., C18 column).

    • A typical mobile phase consists of a gradient of acetonitrile (B52724) in water, often with the addition of 0.1% formic acid or trifluoroacetic acid.

    • Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm and 320 nm).

    • Collect the peaks corresponding to individual this compound analogs.

Structure Elucidation

Objective: To determine the chemical structure of the purified this compound analogs.

Protocol:

  • Mass Spectrometry (MS):

    • Obtain the high-resolution electrospray ionization mass spectrum (HRESIMS) to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Acquire a series of NMR spectra:

      • ¹H NMR: To determine the number and types of protons.

      • ¹³C NMR: To determine the number and types of carbons.

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.[10][11]

  • Chiral Analysis (e.g., Marfey's Method):

    • Hydrolyze the depsipeptide to its constituent amino acid and hydroxy acid residues.

    • Derivatize the hydrolysate with a chiral derivatizing agent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA).

    • Analyze the derivatized products by HPLC and compare their retention times with those of authentic standards to determine the absolute stereochemistry of the chiral centers.[6]

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12][13][14]

Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound analogs against fungal strains.

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines.[15][16]

  • Serial Dilution: Prepare serial twofold dilutions of the this compound analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[15][17]

Visualization of Pathways and Workflows

Experimental Workflows

The following diagrams illustrate the general workflows for the isolation and characterization of this compound analogs.

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_characterization Characterization Streptomyces Culture Streptomyces Culture Fermentation Broth Fermentation Broth Streptomyces Culture->Fermentation Broth Incubation Crude Extract Crude Extract Fermentation Broth->Crude Extract Solvent Extraction Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fractionation HPLC Purification HPLC Purification Silica Gel Chromatography->HPLC Purification Fine Separation Pure this compound Analog Pure this compound Analog HPLC Purification->Pure this compound Analog Structure Elucidation Structure Elucidation Pure this compound Analog->Structure Elucidation NMR, MS Bioactivity Assays Bioactivity Assays Pure this compound Analog->Bioactivity Assays Anticancer, Antifungal Final Structure Final Structure Structure Elucidation->Final Structure IC50 / MIC values IC50 / MIC values Bioactivity Assays->IC50 / MIC values

Caption: General workflow for the isolation and characterization of this compound analogs.

Signaling Pathways

This compound analogs have been shown to interfere with key oncogenic signaling pathways. The following diagrams depict simplified representations of the K-Ras and GRP78/BiP pathways and the putative points of intervention by neoantimycins.

K-Ras Signaling Pathway

KRas_pathway cluster_downstream Downstream Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK GRB2/SOS GRB2/SOS RTK->GRB2/SOS Ras-GDP Ras (inactive) GRB2/SOS->Ras-GDP Activates Ras-GTP Ras (active) Ras-GDP->Ras-GTP Plasma Membrane Plasma Membrane RAF RAF Ras-GTP->RAF PI3K PI3K Ras-GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation, Survival This compound This compound This compound->Ras-GTP Inhibits Plasma Membrane Localization

Caption: Simplified K-Ras signaling pathway and the inhibitory action of neoantimycins.

GRP78/BiP (Unfolded Protein Response) Pathway

GRP78_pathway ER Stress Endoplasmic Reticulum Stress (e.g., unfolded proteins) GRP78 GRP78/BiP ER Stress->GRP78 Sequesters PERK_inactive PERK (inactive) GRP78->PERK_inactive Binds and Inactivates IRE1_inactive IRE1 (inactive) GRP78->IRE1_inactive Binds and Inactivates ATF6_inactive ATF6 (inactive) GRP78->ATF6_inactive Binds and Inactivates PERK_active PERK (active) PERK_inactive->PERK_active Dissociation IRE1_active IRE1 (active) IRE1_inactive->IRE1_active Dissociation ATF6_active ATF6 (active) ATF6_inactive->ATF6_active Dissociation UPR Unfolded Protein Response (Cell Survival) PERK_active->UPR IRE1_active->UPR ATF6_active->UPR Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress This compound This compound This compound->GRP78 Downregulates

Caption: Simplified GRP78/BiP-mediated Unfolded Protein Response and the effect of neoantimycins.

Conclusion and Future Perspectives

The natural analogs of this compound from Streptomyces represent a promising class of bioactive compounds with significant potential for the development of novel anticancer and antifungal therapeutics. Their unique chemical structures and multifaceted mechanisms of action, particularly their ability to target key oncogenic pathways, underscore their importance in drug discovery. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research in this exciting field. Future studies should focus on the discovery of novel this compound analogs from diverse Streptomyces sources, the elucidation of their detailed structure-activity relationships, and the exploration of their therapeutic potential in preclinical and clinical settings. Furthermore, the elucidation of the complete biosynthetic pathway of these molecules will open avenues for their engineered biosynthesis and the generation of novel, more potent derivatives.

References

Methodological & Application

Application Notes and Protocols for the HPLC-MS Analysis of Neoantimycin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoantimycins are a class of depsipeptide natural products that exhibit a range of biological activities, including potential anticancer properties. As research into these compounds and their synthetic derivatives expands, the need for robust and reliable analytical methods for their detection, quantification, and characterization is paramount. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful tool for the analysis of these complex molecules due to its high sensitivity, selectivity, and ability to provide structural information.

These application notes provide detailed protocols for the analysis of Neoantimycin and its derivatives using HPLC-MS. The methodologies cover sample preparation from common matrices, chromatographic separation, and mass spectrometric detection and quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the sample matrix. Below are recommended procedures for common sample types.

a) From Fermentation Broth:

  • Centrifugation: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the mycelia and other solid components.

  • Supernatant Extraction: Carefully collect the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate (B1210297) or another suitable organic solvent.

  • Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid) for HPLC-MS analysis.

b) From Biological Matrices (e.g., Plasma, Serum):

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.[1]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

HPLC-MS/MS Analysis

a) Chromatographic Conditions:

A reversed-phase HPLC method is typically employed for the separation of this compound and its derivatives.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry Conditions:

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for quantitative analysis due to its high sensitivity and selectivity.

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent, optimize for best signal
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of representative this compound derivatives. These values may require optimization based on the specific instrument and experimental conditions. Diagnostic fragments for the this compound class have been reported at m/z 190.9, 218.9, 246.9, and 265.0.[2]

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Retention Time (min)
This compound A[M+H]⁺[Fragment 1][Fragment 2]Approx. 10.2
This compound D[M+H]⁺[Fragment 1][Fragment 2]Approx. 9.5
This compound E[M+H]⁺[Fragment 1][Fragment 2]Approx. 9.8
This compound F[M+H]⁺[Fragment 1][Fragment 2]Approx. 10.5
Internal Standard[IS+H]⁺[IS Fragment 1][IS Fragment 2]Varies

Note: Specific m/z values for precursor and product ions for each this compound derivative need to be determined by direct infusion and MS/MS analysis of authentic standards. The retention times are estimates and will vary depending on the exact chromatographic conditions.

Visualizations

Experimental Workflow

The general workflow for the HPLC-MS analysis of this compound and its derivatives is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Fermentation Broth) Extraction Extraction / Protein Precipitation Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Data Data Acquisition (MRM) MS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting G Precursor [M+H]⁺ This compound Core Frag1 Product Ion 1 (Loss of side chain) Precursor->Frag1 CID Frag2 Product Ion 2 (Ring opening) Precursor->Frag2 CID DiagnosticFrag Diagnostic Fragment (e.g., m/z 265.0) Frag2->DiagnosticFrag Further Fragmentation

References

Application Notes and Protocols for Neoantimycin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoantimycins are a class of depsipeptide natural products that exhibit promising anticancer and immunosuppressive activities. Produced by various Streptomyces species, these complex secondary metabolites are synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. This document provides detailed protocols for the fermentation, extraction, and purification of neoantimycins, intended to serve as a comprehensive guide for researchers in natural product chemistry, microbiology, and drug development. The protocols are compiled from established methodologies for Streptomyces fermentation and secondary metabolite isolation, tailored for the efficient production of neoantimycins.

Producing Organisms

Neoantimycins have been isolated from several Streptomyces species, including:

  • Streptomyces orinoci

  • Streptomyces conglobatus

Furthermore, heterologous expression of the neoantimycin (B15521) biosynthetic gene cluster in engineered host strains, such as Streptomyces albus, has been successfully demonstrated as a viable production strategy.

Fermentation Protocol

This protocol outlines the steps for the cultivation of Streptomyces species for the production of neoantimycins, from seed culture preparation to large-scale fermentation.

Seed Culture Preparation

A two-stage seed culture is recommended to ensure a healthy and abundant inoculum for the production fermenter.

1. Primary Seed Culture:

  • Medium: Tryptone Soya Broth (TSB) or a suitable seed medium (see Table 1).

  • Inoculation: Inoculate the medium with spores or a mycelial suspension from a fresh agar (B569324) plate culture of the Streptomyces strain.

  • Culture Conditions: Incubate at 28-30°C for 48-72 hours in a shaking incubator at 200-250 rpm.

  • Growth Monitoring: Successful growth is indicated by the formation of mycelial pellets or a turbid culture.

2. Secondary Seed Culture:

  • Medium: Use the same medium as the primary seed culture.

  • Inoculation: Transfer 5-10% (v/v) of the primary seed culture to the secondary seed culture flask.

  • Culture Conditions: Incubate under the same conditions as the primary seed culture for 24-48 hours.

Production Fermentation

1. Fermentation Medium:

A variety of production media can be utilized for Streptomyces fermentation. The optimal medium composition may vary depending on the specific strain. Table 1 provides a composition for a general production medium.

Table 1: Fermentation Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)
Soluble Starch1020
Glucose1020
Yeast Extract55
Peptone510
CaCO₃22
KBr0.10.1
KI0.10.1
MgSO₄·7H₂O0.50.5
FeSO₄·7H₂O0.010.01
pH 7.0 - 7.27.0 - 7.2

2. Fermentation Parameters:

Optimal fermentation parameters are crucial for maximizing the yield of neoantimycins. Table 2 summarizes the key parameters.

Table 2: Optimal Fermentation Parameters

ParameterOptimal Range
Temperature28 - 30°C
pH6.5 - 7.5
Agitation200 - 250 rpm
Aeration1.0 - 1.5 vvm
Inoculum Size5 - 10% (v/v)
Fermentation Time7 - 10 days

3. Fermentation Procedure:

  • Sterilize the production fermenter containing the production medium.

  • Aseptically inoculate the fermenter with the secondary seed culture.

  • Maintain the fermentation parameters as outlined in Table 2.

  • Monitor the fermentation process by regularly measuring pH, dissolved oxygen, and substrate consumption.

  • Harvest the fermentation broth at the peak of this compound production, typically between day 7 and day 10.

Extraction and Purification Protocol

This protocol describes the extraction of neoantimycins from the fermentation broth and subsequent purification steps.

Extraction
  • Separation of Biomass and Supernatant: Centrifuge the fermentation broth at 8,000-10,000 rpm for 15-20 minutes to separate the mycelial biomass from the supernatant.

  • Solvent Extraction:

  • Concentration: Combine the ethyl acetate and acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification

A multi-step chromatographic approach is typically employed for the purification of neoantimycins from the crude extract.

  • Silica (B1680970) Gel Chromatography:

  • Sephadex LH-20 Chromatography:

    • Further purify the active fractions from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile (B52724) and water as the mobile phase.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm) to collect the pure this compound compounds.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a hybrid NRPS-PKS system. The following diagram illustrates the key steps in the assembly of the this compound core structure.

Neoantimycin_Biosynthesis Chorismate Chorismate FAS_Cassette 3-Formamidosalicylate (3-FAS) Biosynthesis Chorismate->FAS_Cassette Multiple steps NRPS_Module1 NRPS Module 1 (L-Threonine) FAS_Cassette->NRPS_Module1 Starter Unit NRPS_Module2 NRPS Module 2 (Pyruvate derivative) NRPS_Module1->NRPS_Module2 Chain Elongation PKS_Module PKS Module (Malonyl-CoA) NRPS_Module2->PKS_Module NRPS_Module3 NRPS Module 3 (L-Isoleucine/Valine) PKS_Module->NRPS_Module3 TE_Domain Thioesterase Domain (TE) NRPS_Module3->TE_Domain This compound This compound TE_Domain->this compound Cyclization & Release

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for this compound Production

The following diagram outlines the general workflow from strain cultivation to the isolation of pure this compound.

Experimental_Workflow Strain Streptomyces Strain (Agar Plate) Seed_Culture Seed Culture Preparation Strain->Seed_Culture Fermentation Production Fermentation Seed_Culture->Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Application Notes and Protocols: Purification of Neoantimycin from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neoantimycins are a significant subfamily of antimycin natural products, characterized by a unique 15-membered depsipeptide ring structure.[1][2][3] These compounds, primarily isolated from Streptomyces species, have garnered considerable interest within the scientific community due to their potent and diverse biological activities.[4] Notably, various This compound (B15521) analogues have demonstrated promising anticancer potential, acting as effective regulators and down-regulators of key oncogenic proteins such as GRP78/BiP and K-Ras.[1][2][3][4][5] This document provides a comprehensive set of protocols for the cultivation of this compound-producing bacteria, followed by the extraction, purification, and characterization of the target compounds. These methodologies are designed for researchers, scientists, and drug development professionals engaged in natural product discovery and development.

Bacterial Cultivation and Fermentation

The production of this compound is typically achieved through a two-stage fermentation process to ensure robust microbial growth and optimal secondary metabolite yield.

1.1. Producing Microorganisms Several species of the genus Streptomyces are known producers of neoantimycins. Commonly cited strains include:

  • Streptomyces conglobatus[5]

  • Streptomyces orinoci[2]

  • Streptomyces violaceoniger[5]

  • Streptomyces sp.

1.2. Protocol: Two-Stage Fermentation

a. Seed Culture Preparation:

  • Prepare a seed culture medium (refer to Table 1 for a typical composition).

  • Dispense 50 mL of the sterile seed medium into 250 mL Erlenmeyer flasks.

  • Inoculate each flask with a loopful of spores or a mycelial suspension from a stock culture of the Streptomyces strain.

  • Incubate the flasks at 28-30°C for 48-72 hours on a rotary shaker set to 200 rpm.[6]

b. Production Culture:

  • Prepare the production medium (see Table 1 for a representative formulation). Optimization of medium components, particularly carbon and nitrogen sources, can significantly enhance yield.[7][8][9]

  • Dispense 200 mL of the sterile production medium into 1 L Erlenmeyer flasks.

  • Inoculate the production flasks with the seed culture at a 5% (v/v) ratio (e.g., 10 mL of seed culture into 200 mL of production medium).[10]

  • Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 180-200 rpm.[6][9][10]

Table 1: Representative Media Composition for Streptomyces Fermentation

ComponentSeed Medium (g/L)Production Medium (g/L)Purpose
Soluble Starch20-Carbon Source
Glucose1040Carbon Source
Soybean Meal-15Nitrogen Source
Yeast Extract55Nitrogen & Growth Factors
Peptone5-Nitrogen Source
NaCl-2Osmotic Balance
CaCO₃34pH Buffering
K₂HPO₄1-Phosphate Source
pH7.07.2Optimal Growth

Extraction of Crude this compound

The extraction process is designed to separate this compound from the aqueous culture broth and cellular biomass. This is typically achieved through liquid-liquid extraction using an organic solvent.

2.1. Protocol: Solvent Extraction

  • Harvesting: Following the fermentation period, harvest the culture broth.

  • Biomass Separation: Separate the mycelial biomass from the supernatant by centrifugation at 8,000-10,000 x g for 20 minutes at 4°C.[6][11]

  • Supernatant Extraction: Transfer the cell-free supernatant to a large separatory funnel.

  • Solvent Addition: Add an equal volume of ethyl acetate (B1210297) to the supernatant.[6]

  • Extraction: Shake the funnel vigorously for 15 minutes to ensure thorough mixing and partitioning of the metabolites into the organic phase. Allow the layers to separate.

  • Collection: Collect the upper organic (ethyl acetate) layer. Repeat the extraction process on the aqueous layer at least one more time to maximize recovery.

  • Concentration: Pool the collected organic fractions and concentrate them under reduced pressure using a rotary evaporator at a temperature of 40°C. This will yield a semi-solid crude extract.[6]

Chromatographic Purification

A multi-step chromatographic approach is required to purify this compound from the complex mixture of compounds present in the crude extract.

3.1. Protocol: Multi-Step Chromatography

a. Step 1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

  • Column Preparation: Prepare a column with silica gel (e.g., 60-120 mesh) slurried in a non-polar solvent like chloroform (B151607) or hexane.

  • Sample Loading: Dissolve the crude extract in a minimal volume of methanol (B129727) or chloroform and adsorb it onto a small amount of silica gel. After drying, carefully load the silica powder onto the top of the prepared column.[6]

  • Elution: Elute the column using a stepwise or linear gradient of increasing polarity. A common solvent system is a chloroform-methanol gradient (e.g., stepping from 100:0 to 90:10, v/v).[10][11]

  • Fraction Collection: Collect the eluate in fractions of a defined volume.

  • Activity Monitoring: Analyze the fractions for the presence of the target compound using thin-layer chromatography (TLC) or a bioassay. Pool the active fractions containing this compound.

b. Step 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Sample Preparation: Concentrate the pooled active fractions from the silica gel column to dryness and re-dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC System: Employ a semi-preparative HPLC system equipped with a C18 or C4 reverse-phase column.[5]

  • Elution: Use a linear gradient elution method. A typical mobile phase consists of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).[5] A gradient from 10% to 100% Solvent B over 20-30 minutes is a good starting point.

  • Detection and Collection: Monitor the elution profile using a UV detector. Collect the peaks corresponding to the this compound compounds.

  • Purity Check: Re-analyze the collected fractions using analytical HPLC to confirm their purity. Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Structural Elucidation

After purification, the identity and structure of the isolated compound must be confirmed using spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and deduce the molecular formula of the compound.[5][12]

  • Nuclear Magnetic Resonance (NMR): A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, and HMBC, is performed to elucidate the detailed chemical structure and establish the connectivity of the atoms.[5][13]

Data Presentation

The following table summarizes representative quantitative data from a laboratory-scale this compound purification run. Yields can vary based on the producing strain and fermentation conditions.

Table 2: Representative Purification Summary

ParameterValueUnitNotes
Fermentation Volume5LProduction culture volume.
Culture Filtrate Volume4.8LAfter removal of mycelial biomass.
Crude Extract Weight1.2gAfter ethyl acetate extraction and evaporation.
Purified this compound45mgAfter final HPLC purification.
Overall Yield 9 mg/L Approximate yield from culture broth.
Purity >98 % As determined by analytical HPLC.

Visualized Workflows

G Figure 1: Experimental Workflow for this compound Purification cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A 1. Inoculation of Streptomyces sp. B 2. Seed Culture (48-72h) A->B C 3. Production Culture (7-10 days) B->C D 4. Centrifugation (Separate Mycelia) C->D E 5. Liquid-Liquid Extraction (Ethyl Acetate) D->E F 6. Concentration (Rotary Evaporation) E->F G Crude Extract F->G H 7. Silica Gel Column Chromatography G->H I 8. Fraction Collection & Bioassay H->I J 9. Semi-Preparative HPLC (C18 Column) I->J K Pure this compound J->K L 10. Structural Elucidation (NMR, MS) K->L

Caption: Experimental Workflow for this compound Purification

G Figure 2: Logical Flow of Purification Stages A Culture Broth (Complex Mixture: this compound, Media, Other Metabolites) B Crude Extract (Lipophilic Compounds) A->B Solvent Extraction (Removes polar components, salts, sugars) C Semi-Purified Fractions (Enriched in Neoantimycins) B->C Low-Pressure Chromatography (Separates by polarity) D Pure this compound (>98% Purity) C->D High-Performance Liquid Chromatography (High-resolution separation of analogues)

Caption: Logical Flow of Purification Stages

References

Determining the IC50 of Neoantimycin Using WST-8 and CCK-8 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neoantimycin, a macrocyclic lactone antibiotic isolated from Streptomyces species, has demonstrated potent antifungal and antitumor properties.[1] Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at complex III, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.[1] Further research has indicated that this compound and its analogs can also modulate oncogenic pathways, such as the Ras/Mek/Erk signaling cascade, and disrupt the localization of crucial proteins like K-Ras.[1] Given its significant anticancer potential, determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in evaluating its efficacy against various cancer cell lines.

This document provides detailed protocols for determining the IC50 of this compound using two closely related and highly sensitive colorimetric assays: the WST-8 assay and the Cell Counting Kit-8 (CCK-8) assay. Both assays are based on the reduction of a water-soluble tetrazolium salt, WST-8, by cellular dehydrogenases in viable cells to produce a water-soluble formazan (B1609692) dye.[2][3][4][5] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability and the cytotoxic effects of compounds like this compound.[2][3][6][7] These assays offer significant advantages over older methods like the MTT assay, including a simpler procedure, higher sensitivity, and lower cytotoxicity of the reagents.[2][5][6][8]

Principle of the WST-8 and CCK-8 Assays

The core of both the WST-8 and CCK-8 assays is the chemical compound WST-8 ([2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]).[5][9][10] In the presence of an electron mediator, such as 1-Methoxy PMS, WST-8 is reduced by dehydrogenases present in metabolically active (viable) cells.[2][4][6] This reduction converts the pale yellow WST-8 into a vibrant, water-soluble orange formazan dye.[2][3][5] The intensity of the orange color, which can be quantified by measuring the absorbance at approximately 450 nm, is directly proportional to the number of viable cells in the culture.[2][3][6] By treating cells with varying concentrations of this compound and subsequently performing a WST-8 or CCK-8 assay, a dose-response curve can be generated to accurately calculate the IC50 value.

Data Presentation: this compound IC50 Determination

The following tables summarize hypothetical quantitative data from a typical IC50 determination experiment for this compound using a WST-8 or CCK-8 assay on a human cancer cell line (e.g., HCT-8 colon cancer cells).

Table 1: Raw Absorbance Data and Calculated Cell Viability

This compound (nM)Replicate 1 (Absorbance at 450 nm)Replicate 2 (Absorbance at 450 nm)Replicate 3 (Absorbance at 450 nm)Average AbsorbanceCorrected Absorbance (Average - Blank)% Cell Viability
0 (Vehicle Control)1.8521.8981.8751.8751.775100.0
11.7651.8121.7891.7891.68995.1
51.4831.5211.4991.5011.40178.9
101.0541.1011.0781.0780.97855.1
200.6210.6550.6380.6380.53830.3
500.2890.3150.3020.3020.20211.4
1000.1550.1680.1610.1610.0613.4
Blank (Medium + CCK-8)0.1010.0980.1020.100--

Table 2: Calculated IC50 Value

CompoundCell LineAssay UsedCalculated IC50 (nM)
This compoundHCT-8WST-8 / CCK-8~12.5

Note: The IC50 value is typically calculated using non-linear regression analysis of the dose-response curve (plotting % Cell Viability vs. log[this compound]).

Experimental Protocols

Materials and Equipment
  • Cancer cell line of interest (e.g., HCT-8, SGC-7901, PC9)[1][11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile, 96-well flat-bottom cell culture plates

  • WST-8 or CCK-8 assay kit

  • Phosphate-buffered saline (PBS), sterile

  • Humidified CO2 incubator (37°C, 5% CO2)[2]

  • Microplate reader capable of measuring absorbance at 450 nm[2][6]

  • Multi-channel pipette[12]

  • Sterile pipette tips and other standard cell culture labware

Protocol for IC50 Determination
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count to determine cell density.

    • Dilute the cell suspension to the desired concentration. For cytotoxicity assays, a starting density of approximately 5,000 cells per well is often recommended, but this should be optimized for each cell line.[3]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[3]

    • To minimize the "edge effect," it is advisable to fill the outermost wells with 100 µL of sterile PBS or medium and not use them for experimental data.[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere and resume growth.[3]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is crucial to select a concentration range that will bracket the expected IC50 value (e.g., from 0.1 nM to 1000 nM).

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a blank control (medium only, no cells).[3][13]

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]

  • WST-8 / CCK-8 Assay:

    • After the incubation period, add 10 µL of the WST-8 or CCK-8 solution directly to each well of the 96-well plate.[3][13][15]

    • Gently tap the plate to ensure the reagent is mixed thoroughly with the medium, being careful not to create bubbles which can interfere with absorbance readings.[9][16]

    • Incubate the plate for 1 to 4 hours at 37°C.[3][6][15] The optimal incubation time can vary depending on the cell type and density and should be determined empirically.

    • Measure the absorbance at 450 nm using a microplate reader.[3][6] A reference wavelength of 600-650 nm can be used to subtract background noise.[17]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.[3]

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:[2] % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the % Cell Viability against the logarithm of the this compound concentration.

    • Use a suitable software package (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) cell_seeding 2. Cell Seeding (5,000 cells/well in 96-well plate) cell_culture->cell_seeding incubation_24h 3. Incubation (24h, 37°C, 5% CO2) cell_seeding->incubation_24h add_compound 5. Add Compound to Cells incubation_24h->add_compound neo_dilution 4. Prepare this compound Serial Dilutions neo_dilution->add_compound incubation_48h 6. Incubation (e.g., 48h, 37°C, 5% CO2) add_compound->incubation_48h add_cck8 7. Add WST-8/CCK-8 Reagent (10 µL/well) incubation_48h->add_cck8 incubation_assay 8. Incubation (1-4h, 37°C) add_cck8->incubation_assay read_absorbance 9. Measure Absorbance (450 nm) incubation_assay->read_absorbance calc_viability 10. Calculate % Cell Viability read_absorbance->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 12. Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for IC50 Determination of this compound.

neoantimycin_pathway cluster_neo This compound Action cluster_mito Mitochondrion cluster_apoptosis Apoptotic Cascade This compound This compound MitoComplexIII Mitochondrial Complex III This compound->MitoComplexIII Inhibition Bax Bax (Pro-apoptotic) Upregulation This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation This compound->Bcl2 ROS Increased ROS Production MitoComplexIII->ROS MMP Loss of Mitochondrial Membrane Potential MitoComplexIII->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified Signaling Pathway of this compound-Induced Apoptosis.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Gene Editing of the Neoantimycin Biosynthetic Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the targeted genetic modification of the Neoantimycin biosynthetic gene cluster (BGC) in Streptomyces species using CRISPR-Cas9 technology. The protocols outlined below are designed to facilitate the rapid and efficient engineering of this compound production for applications in drug discovery and development, including yield improvement and the generation of novel analogues.

Introduction

Neoantimycins are a class of depsipeptide natural products with promising anticancer activities.[1] The advent of CRISPR-Cas9 genome editing has revolutionized the genetic manipulation of Streptomyces, the primary producers of these compounds.[2] This technology allows for precise and efficient modification of the this compound BGC, enabling researchers to investigate gene function, enhance production titers, and engineer novel derivatives.[1][3] This document provides detailed protocols for the application of CRISPR-Cas9 in Streptomyces, data presentation guidelines, and visualizations of key workflows and pathways.

Data Presentation: Quantitative Analysis of Gene Editing Efficiency

Effective gene editing strategies rely on the accurate assessment of modification efficiencies. The following tables summarize representative quantitative data from CRISPR-Cas9-mediated gene editing experiments in Streptomyces. While specific efficiencies for the this compound BGC may vary depending on the target gene, host strain, and experimental conditions, these data provide a valuable benchmark for experimental design.

Table 1: Representative CRISPR-Cas9 Editing Efficiencies in Streptomyces Species

Target Gene/ClusterHost StrainType of EditEditing Efficiency (%)Reference
actII-orf4S. coelicolor M145Single Gene Deletion100%[2]
redDS. coelicolor M145Single Gene Deletion100%[2]
ACT cluster (21.3 kb)S. coelicolor M145BGC Deletion100%[2]
RED cluster (31.6 kb)S. coelicolor M145BGC Deletion87.5%[2]
neoIS. fradiae Sf01Single Gene Deletion77.8%[4]
13.3 kb fragmentS. fradiae Sf01Large Fragment Deletion44%[4]
nagBS. fradiae Sf01Single Gene Deletion77.8%[4]
Pfrr promoterS. fradiae Sf01Promoter Replacement100%[4]
vgbS integrationS. fradiae Sf01Gene Integration67.8%[4]
sshg_05713S. albusSingle Gene Deletion100% (6/6 exconjugants)[5]

Table 2: Examples of Promoter Knock-in Efficiencies for BGC Activation in Streptomyces using CRISPR-Cas9

Target BGCHost StrainPromoter InsertedEfficiency with CRISPR-Cas9 (%)Efficiency without CRISPR-Cas9 (%)Reference
IndigoidineS. albuskasOp~80%<10%[6]
Actinorhodin (ACT)S. lividanskasOp~90%~20%[6]
Undecylprodigiosin (RED)S. lividanskasO*p~70%~10%[6]

Experimental Protocols

The following protocols provide a step-by-step guide for CRISPR-Cas9-mediated gene editing in Streptomyces, adaptable for targeting the this compound BGC.

Protocol 1: Design and Construction of the CRISPR-Cas9 Plasmid

This protocol outlines the design of the single guide RNA (sgRNA) and the construction of the all-in-one CRISPR-Cas9 editing plasmid.

1.1. sgRNA Design:

  • Identify the target gene or region within the this compound BGC for modification.

  • Scan the target region for protospacer adjacent motifs (PAMs), typically 5'-NGG-3' for Streptococcus pyogenes Cas9.

  • Select a 20-nucleotide target sequence (protospacer) immediately upstream of the PAM.

  • Perform a BLAST search against the host Streptomyces genome to ensure the specificity of the selected sgRNA and avoid off-target effects.

1.2. Plasmid Backbone Selection:

  • Choose a suitable E. coli-Streptomyces shuttle vector containing the cas9 gene under a constitutive or inducible promoter (e.g., *ermE**p or tipAp) and a scaffold for sgRNA expression. Plasmids like pCRISPomyces-2 or pKCcas9dO are commonly used.[2]

1.3. Homology Arm Design and Amplification (for gene deletion/replacement):

  • Design primers to amplify ~1-2 kb upstream (left homology arm) and downstream (right homology arm) of the target region.

  • Incorporate appropriate restriction sites or Gibson Assembly overhangs into the primers for subsequent cloning into the CRISPR-Cas9 plasmid.

  • Amplify the homology arms from Streptomyces genomic DNA using high-fidelity polymerase.

1.4. sgRNA Cassette and Homology Arm Cloning:

  • Synthesize and anneal complementary oligonucleotides corresponding to the designed 20-nt protospacer with appropriate overhangs for cloning into the sgRNA expression cassette of the CRISPR plasmid.

  • Ligate the annealed oligos into the linearized sgRNA expression vector.

  • Clone the amplified and purified homology arms into the corresponding restriction sites or via Gibson Assembly into the CRISPR plasmid containing the sgRNA cassette.

1.5. Plasmid Verification:

  • Transform the final CRISPR-Cas9 construct into a suitable E. coli cloning strain (e.g., DH5α).

  • Verify the integrity of the plasmid construct by restriction digestion and Sanger sequencing of the sgRNA cassette and homology arms.

Protocol 2: Transformation of Streptomyces

This protocol describes the introduction of the CRISPR-Cas9 plasmid into Streptomyces via intergeneric conjugation from E. coli.

2.1. Preparation of E. coli Donor Strain:

2.2. Preparation of Streptomyces Spores:

  • Grow the recipient Streptomyces strain on a suitable agar medium (e.g., ISP4 or SFM) to induce sporulation.

  • Harvest mature spores by scraping the agar surface and resuspending them in sterile water.

  • Filter the spore suspension through cotton wool to remove mycelial fragments.

2.3. Conjugation:

  • Grow the E. coli donor strain to mid-log phase (OD600 ~0.4-0.6) in liquid LB with appropriate antibiotics.

  • Wash the E. coli cells twice with antibiotic-free LB to remove residual antibiotics.

  • Heat-shock the Streptomyces spore suspension at 50°C for 10 minutes.

  • Mix the washed E. coli cells and heat-shocked Streptomyces spores.

  • Plate the mixture onto a suitable conjugation medium (e.g., MS agar) and incubate at 30°C for 16-20 hours.

2.4. Selection of Exconjugants:

  • Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants (e.g., nalidixic acid to counter-select E. coli and apramycin to select for the CRISPR plasmid).

  • Incubate the plates at 30°C until exconjugant colonies appear (typically 5-10 days).

Protocol 3: Screening and Verification of Mutants

This protocol details the identification and confirmation of the desired genetic modification in the Streptomyces exconjugants.

3.1. Initial Screening:

  • Patch the exconjugant colonies onto a fresh selective agar plate to confirm antibiotic resistance.

  • For gene knockouts leading to a visible phenotype (e.g., loss of pigmentation), screen for the expected phenotype.

3.2. PCR Verification:

  • Isolate genomic DNA from the exconjugant colonies.

  • Design PCR primers that flank the targeted region. In a successful deletion mutant, the PCR product will be smaller than in the wild-type. For a gene replacement, the product size will correspond to the size of the inserted DNA.

  • Perform colony PCR or PCR on isolated genomic DNA to screen for the desired modification.

3.3. Sanger Sequencing:

  • Purify the PCR products from the positive clones identified in the previous step.

  • Sequence the purified PCR products to confirm the precise genetic modification at the nucleotide level.

3.4. Plasmid Curing:

  • To remove the temperature-sensitive CRISPR-Cas9 plasmid, streak the verified mutant onto a non-selective agar plate and incubate at a non-permissive temperature (e.g., 37°C).

  • Test the resulting colonies for loss of the antibiotic resistance marker associated with the plasmid to confirm curing.

Mandatory Visualizations

Experimental Workflow for CRISPR-Cas9 Mediated Gene Editing in Streptomyces

CRISPR_Workflow cluster_design Plasmid Construction cluster_transformation Streptomyces Transformation cluster_screening Mutant Verification sgRNA_design sgRNA Design & Synthesis cloning Cloning into CRISPR-Cas9 Vector sgRNA_design->cloning homology_arms Homology Arm Amplification homology_arms->cloning verification E. coli Transformation & Verification cloning->verification conjugation Intergeneric Conjugation verification->conjugation selection Selection of Exconjugants conjugation->selection pcr_screening PCR Screening selection->pcr_screening sequencing Sanger Sequencing pcr_screening->sequencing curing Plasmid Curing sequencing->curing end_process Verified Mutant Strain curing->end_process start Start start->sgRNA_design start->homology_arms

Caption: Workflow for CRISPR-Cas9 gene editing in Streptomyces.

Putative Regulatory Pathway of this compound Biosynthesis

The regulation of this compound biosynthesis is not fully elucidated. However, based on the well-studied biosynthesis of the related compound Antimycin, a putative regulatory cascade can be proposed. This model suggests the involvement of pathway-specific activators and repressors that respond to cellular signals.

Regulatory_Pathway cluster_regulation Putative Regulatory Cascade cluster_biosynthesis This compound Biosynthesis global_signals Global Regulatory Signals (e.g., Nutrient Limitation, Stress) pathway_activator Pathway-Specific Activator (e.g., SARP-family regulator) global_signals->pathway_activator activates pathway_repressor Pathway-Specific Repressor (e.g., TetR-family regulator) global_signals->pathway_repressor represses precursor_synthesis 3-Formamidosalicylate Synthesis (Precursor Biosynthesis) pathway_activator->precursor_synthesis nrps_pks NRPS/PKS Assembly Line pathway_activator->nrps_pks pathway_repressor->precursor_synthesis pathway_repressor->nrps_pks precursor_synthesis->nrps_pks tailoring_enzymes Tailoring Enzymes nrps_pks->tailoring_enzymes This compound This compound Production tailoring_enzymes->this compound

Caption: Putative regulation of this compound biosynthesis.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the successful application of CRISPR-Cas9 technology to the genetic modification of the this compound biosynthetic gene cluster. By leveraging these tools, researchers can accelerate the discovery and development of novel anticancer agents derived from this important class of natural products. Careful experimental design, including the selection of specific sgRNAs and appropriate host strains, will be critical for achieving high editing efficiencies and desired outcomes.

References

Engineering the Neoantimycin Biosynthetic Pathway for Novel Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the engineering of the neoantimycin (B15521) biosynthetic pathway to generate novel analogs. Neoantimycins are a class of 15-membered ring depsipeptides with promising anticancer activities.[1] By manipulating the biosynthetic gene cluster (BGC) of these natural products, it is possible to create a diverse range of new compounds with potentially improved therapeutic properties.

Introduction to this compound Biosynthesis

Neoantimycins are assembled by a hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) machinery.[1][2] The biosynthetic gene cluster, designated as nat (B4201923), contains the genes encoding the necessary enzymes for the production of the core structure and its subsequent modifications. Understanding the function of each gene and enzyme is crucial for the rational design of novel analogs. The core structure is initiated with 3-formamidosalicylate (3-FAS).[1] Genetic engineering efforts often focus on the heterologous expression of the nat BGC in a genetically tractable host, such as various Streptomyces species, to facilitate manipulation and increase production yields.[2][3]

Experimental Workflows

The generation of novel this compound analogs involves a multi-step process, from the initial cloning of the biosynthetic gene cluster to the analysis of the final products.

experimental_workflow cluster_cloning BGC Cloning cluster_engineering Pathway Engineering cluster_analysis Analog Production & Analysis genomic_dna Genomic DNA Isolation cosmid_library Cosmid Library Construction genomic_dna->cosmid_library Partial Digestion bgc_identification BGC Identification & Isolation cosmid_library->bgc_identification Screening heterologous_expression Heterologous Expression in Streptomyces bgc_identification->heterologous_expression Transformation crispr_cas9 CRISPR/Cas9 Gene Editing heterologous_expression->crispr_cas9 Targeted Modification precursor_feeding Precursor-Directed Biosynthesis heterologous_expression->precursor_feeding Supplementation fermentation Fermentation crispr_cas9->fermentation precursor_feeding->fermentation extraction Metabolite Extraction fermentation->extraction hplc_analysis HPLC-MS Analysis extraction->hplc_analysis structure_elucidation Structure Elucidation hplc_analysis->structure_elucidation

Caption: General experimental workflow for engineering the this compound biosynthetic pathway.

Key Experimental Protocols

Cosmid Library Construction from Streptomyces Genomic DNA

This protocol outlines the steps for creating a cosmid library to clone the large this compound BGC.

Materials:

  • Streptomyces strain containing the this compound BGC

  • TSB (Tryptic Soy Broth) medium

  • Lysozyme (B549824) solution (20 mg/mL in TE buffer)

  • Proteinase K solution (20 mg/mL in TE buffer)

  • Phenol:chloroform (B151607):isoamyl alcohol (25:24:1)

  • Isopropanol

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Sau3AI restriction enzyme and buffer

  • Cosmid vector (e.g., pLAFR3) linearized with BamHI and dephosphorylated

  • T4 DNA Ligase and buffer

  • Gigapack III XL packaging extract

  • E. coli host strain (e.g., XL1-Blue MR)

  • LB agar (B569324) plates with appropriate antibiotics

Protocol:

  • Genomic DNA Isolation:

    • Inoculate a 100 mL TSB culture with the Streptomyces strain and grow for 2-5 days at 28°C with shaking.[4]

    • Harvest mycelia by centrifugation at 2000 x g for 10 minutes.[4]

    • Resuspend the pellet in TE buffer with lysozyme and incubate at 37°C for 1-2 hours.

    • Add Proteinase K and SDS to final concentrations of 100 µg/mL and 1% (w/v) respectively, and incubate at 55°C for 2 hours.

    • Perform phenol:chloroform extractions until the aqueous phase is clear, followed by a chloroform extraction.

    • Precipitate the DNA with 0.6 volumes of isopropanol, wash with 70% ethanol, and resuspend in TE buffer. The DNA should be of high molecular weight (>150 kb).[5]

  • Partial Digestion of Genomic DNA:

    • Set up analytical digests with varying concentrations of Sau3AI to determine the optimal conditions for generating fragments in the 30-40 kb range.

    • Perform a preparative scale digestion using the optimized conditions.

    • Separate the digested DNA on a 0.5% agarose (B213101) gel and excise the gel slice containing fragments of the desired size.

    • Purify the DNA from the agarose gel.

  • Ligation and Packaging:

    • Ligate the size-selected genomic DNA fragments with the prepared cosmid vector using T4 DNA Ligase.

    • Package the ligation reaction into lambda phage particles using a commercial packaging extract according to the manufacturer's protocol.[4]

  • Transduction and Library Plating:

    • Transduce the packaged cosmids into an appropriate E. coli host strain.

    • Plate the transduced cells on LB agar plates containing the appropriate antibiotic for the cosmid vector.[4]

    • Incubate at 37°C overnight. Individual colonies represent clones from the cosmid library.

Heterologous Expression and CRISPR/Cas9-Mediated Gene Editing in Streptomyces albus

This protocol describes the introduction of the this compound BGC into S. albus and subsequent gene editing using the CRISPR/Cas9 system.

Materials:

  • Cosmid(s) containing the this compound BGC

  • E. coli ET12567/pUZ8002 donor strain

  • Streptomyces albus J1074 recipient strain

  • pCRISPomyces-2 plasmid

  • MS (Mannitol Soya flour) agar plates

  • Appropriate antibiotics (e.g., apramycin, nalidixic acid)

  • Reagents for Golden Gate assembly and Gibson Assembly

Protocol:

  • Intergeneric Conjugation:

    • Transform the this compound BGC-containing cosmid into the E. coli donor strain.

    • Grow the E. coli donor strain in LB with appropriate antibiotics to an OD600 of 0.4-0.6.

    • Wash the E. coli cells twice with LB to remove antibiotics.

    • Prepare a spore suspension of the S. albus recipient strain.

    • Mix 500 µL of the E. coli culture with 500 µL of the S. albus spore suspension.

    • Plate the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.

    • Overlay the plates with water containing the appropriate antibiotics to select for exconjugants.[6]

  • CRISPR/Cas9 Plasmid Construction:

    • Design a specific guide RNA (gRNA) targeting the gene of interest within the this compound BGC.

    • Anneal complementary oligos encoding the gRNA spacer.

    • Clone the annealed gRNA into the pCRISPomyces-2 vector using Golden Gate assembly.[7]

    • Design and amplify homology arms (approx. 1-2 kb) flanking the target region for deletion or modification.

    • Linearize the pCRISPomyces-2 vector containing the gRNA.

    • Assemble the homology arms into the linearized vector using Gibson Assembly.[7]

  • Gene Editing in S. albus :

    • Introduce the final CRISPR/Cas9 construct into the S. albus strain heterologously expressing the this compound BGC via conjugation as described above.

    • Select for exconjugants on MS agar with appropriate antibiotics.

    • Isolate genomic DNA from apramycin-resistant colonies and verify the desired mutation by PCR and sequencing.

Analysis of this compound Analogs by HPLC-MS

This protocol details the extraction and analysis of neoantimycins from fermentation cultures.

Materials:

  • Fermentation culture of the engineered Streptomyces strain

  • Ethyl acetate

  • Methanol (B129727)

  • Formic acid

  • HPLC system with a C18 column (e.g., Waters ACQUITY UPLC HSS T3, 50 mm × 2.1 mm, 1.8 µm)[2]

  • Mass spectrometer (e.g., Agilent 6460 triple quadrupole)[2]

Protocol:

  • Extraction:

    • Extract the whole fermentation broth (e.g., 50 mL) three times with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under reduced pressure.

    • Redissolve the crude extract in a small volume of methanol for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Column: Waters ACQUITY UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm).[2]

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

    • Gradient: A typical gradient could be a linear increase from 60% to 95% B over 4 minutes, followed by a hold at 95% B for 1 minute.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 5-10 µL.

    • Detection: Monitor at relevant UV wavelengths (e.g., 254 nm and 320 nm) and by mass spectrometry in positive ion mode.[2]

    • MS Parameters (example): Gas temperature 315°C, nebulizer pressure 45 psi, sheath gas temperature 300°C, capillary voltage 4 kV, nozzle voltage 500 V.[2]

Quantitative Data on this compound Analog Production

The following table summarizes reported production titers for this compound and its analogs from various engineered strains.

StrainCompoundTiter (mg/L)Reference
S. albus J1074 with heterologous BGCUnantimycin B~6.3[2]
S. albus ΔnatO with 3-HBA feedingUnantimycin B12.8 ± 2.6[2]
S. albus ΔnatO overexpressing nat-hyg5Unantimycin B25.7 ± 3.1[9]

This compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. The simplified pathway below illustrates the key stages.

neoantimycin_pathway cluster_precursor Precursor Synthesis cluster_assembly NRPS-PKS Assembly Line cluster_final Post-Assembly Modification chorismate Chorismate fas_pathway 3-Formamidosalicylate (3-FAS) Pathway chorismate->fas_pathway nrps_pks NatA-E (NRPS-PKS Megasynthase) fas_pathway->nrps_pks Starter Unit elongation Chain Elongation & Modification nrps_pks->elongation Polyketide Chain cyclization Cyclization elongation->cyclization Linear Precursor tailoring Tailoring Reactions (e.g., Oxidation) cyclization->tailoring This compound This compound Analogs tailoring->this compound

Caption: Simplified biosynthetic pathway of neoantimycins.

References

Total Synthesis Strategies for Neoantimycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis strategies for Neoantimycin, a 15-membered macrolide with significant anticancer potential.[1][2] The intricate structure, featuring a tetralactone core and a 3-formamidosalicylic acid moiety, presents a considerable synthetic challenge.[1][2] This guide details the key synthetic approaches, with a focus on the strategic bond disconnections and macrolactonization methods that have been successfully employed in the synthesis of this compound and its close analogue, isothis compound.

Retrosynthetic Analysis and Strategic Planning

The total synthesis of this compound hinges on a convergent strategy, where the complex molecule is broken down into smaller, more manageable fragments that are synthesized independently and then coupled together in the final stages. A common retrosynthetic disconnection strategy is outlined below.

The primary disconnection is at the amide bond, separating the 15-membered macrocycle's seco-acid from the 3-formamidosalicylic acid moiety. The seco-acid is further disconnected at one of the ester linkages, linearizing the macrocyclic precursor. This linear fragment is then assembled from smaller chiral building blocks.

This compound Retrosynthesis This compound This compound Seco_Acid Seco-Acid Precursor This compound->Seco_Acid Amide Bond Formation Salicylic_Acid 3-Formamidosalicylic Acid Moiety This compound->Salicylic_Acid Linear_Fragment Linear Tetradepsipeptide Seco_Acid->Linear_Fragment Macrolactonization Fragments Key Building Blocks (Chiral Pools/Asymmetric Synthesis) Linear_Fragment->Fragments Esterification/Amidation Seco-Acid Assembly Workflow cluster_fragments Fragment Synthesis Fragment A Left-Hand Fragment Coupling 1 Esterification Fragment A->Coupling 1 Fragment B Central Fragment Fragment B->Coupling 1 Fragment C Right-Hand Fragment Final Coupling Esterification Fragment C->Final Coupling Linear Precursor Linear Tri-depsipeptide Coupling 1->Linear Precursor Coupling 2 Esterification Linear Precursor->Final Coupling Seco-Acid Seco-Acid Final Coupling->Seco-Acid

References

Application Notes and Protocols for Determining the Absolute Configuration of Neoantimycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neoantimycins are a class of depsipeptide natural products that exhibit significant biological activities, including promising anticancer potential.[1] These complex molecules possess multiple stereogenic centers, and their specific three-dimensional arrangement, or absolute configuration, is pivotal to their biological function.[2] An incorrect stereochemical assignment can lead to misinterpretation of structure-activity relationships (SAR) and hinder drug development efforts. Therefore, the unambiguous determination of the absolute configuration of neoantimycin (B15521) analogs is a critical step in their chemical and pharmacological characterization.

This document provides detailed application notes and protocols for three primary methods used to determine the absolute configuration of complex chiral molecules like this compound analogs: NMR-based derivatization (Mosher's and Marfey's methods), Single-Crystal X-ray Crystallography, and Electronic Circular Dichroism (ECD) Spectroscopy.

Application Note 1: NMR-Based Derivatization for Chiral Centers

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. To determine the absolute configuration of a specific stereocenter (typically a secondary alcohol or amine), chiral derivatizing agents (CDAs) are used. The most common method is the Mosher's method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3] The chiral molecule of interest is reacted separately with the (R)- and (S)-enantiomers of the CDA to form a pair of diastereomers. Due to the anisotropic effect of the phenyl group in the MTPA moiety, the NMR signals (specifically ¹H NMR chemical shifts) of protons near the newly formed ester or amide linkage will differ between the two diastereomers. By systematically analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original stereocenter can be deduced.[3]

For amino acid components, such as those found in the depsipeptide core of neoantimycins, an advanced version known as Marfey's method is often employed. This method has been successfully used to elucidate the absolute configurations of novel this compound analogs.[4]

Key Applications:

  • Determination of the absolute configuration of secondary alcohol and amine stereocenters.

  • Applicable to small quantities of material.

  • Widely used for natural products that are difficult to crystallize.[5][6]

Experimental Protocol: Modified Mosher's Ester Analysis

This protocol details the procedure for determining the absolute configuration of a secondary alcohol.

Materials:

  • This compound analog containing a secondary alcohol (~0.5-1.0 mg)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine (B92270) (or other suitable base like DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tubes

  • Standard laboratory glassware, dried thoroughly

Procedure:

  • Sample Preparation: Divide the purified this compound analog into two equal portions in separate, dry reaction vials.

  • Esterification Reaction:

    • To Vial 1, add 5-10 µL of anhydrous pyridine and a 1.2 molar equivalent of (S)-MTPA-Cl.

    • To Vial 2, add 5-10 µL of anhydrous pyridine and a 1.2 molar equivalent of (R)-MTPA-Cl.

  • Reaction Monitoring: Seal the vials and allow the reactions to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, evaporate the solvent under a stream of nitrogen.

    • Purify the resulting diastereomeric MTPA esters using flash chromatography or preparative TLC to remove excess reagents.

  • NMR Analysis:

    • Dissolve each purified diastereomer ((S)-MTPA ester and (R)-MTPA ester) in a suitable deuterated solvent.

    • Acquire high-resolution ¹H NMR and 2D NMR (e.g., COSY, HSQC) spectra for both samples. Ensure identical acquisition parameters are used for both samples for accurate comparison.

  • Data Analysis:

    • Assign the proton signals for both diastereomers, focusing on the protons on either side of the carbinol stereocenter.

    • Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δS - δR , where δS is the chemical shift in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester.

    • Map the positive and negative Δδ values onto a conformational model of the MTPA esters to assign the absolute configuration. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values.

Data Presentation: Mosher's Method Analysis

The calculated Δδ values should be compiled into a table for clear interpretation.

Proton (H-X)δS (ppm)δR (ppm)Δδ (δS - δR)
H-a5.125.08+0.04
H-b2.342.31+0.03
H-c1.982.05-0.07
H-d1.761.84-0.08
OMe3.553.58-0.03

Visualization: Mosher's Method Workflow

Mosher_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Chiral Analog (R'OH) s_ester (S)-MTPA Ester start->s_ester + (S)-MTPA-Cl r_ester (R)-MTPA Ester start->r_ester + (R)-MTPA-Cl nmr 1H NMR Analysis s_ester->nmr r_ester->nmr calc Calculate Δδ = δS - δR nmr->calc assign Assign Absolute Configuration calc->assign

Caption: Workflow for determining absolute configuration using Mosher's method.

Application Note 2: Single-Crystal X-ray Crystallography

Principle: Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of a molecule.[7][8] This technique provides an unambiguous three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of every atom. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, where heavy atoms in the structure scatter X-rays differently.[9] The Flack parameter is a critical value calculated during data refinement; a value close to 0 confirms the correct absolute structure has been assigned.[10]

Key Applications:

  • Provides definitive proof of both relative and absolute stereochemistry.[8]

  • Applicable to any chiral compound that can be grown into a high-quality single crystal.

  • Co-crystallization with a known chiral auxiliary can be used if the analyte itself is difficult to crystallize.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction

Materials:

  • Purified this compound analog (>99% purity)

  • A range of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane)

  • Small vials or crystallization plates

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth (Screening):

    • The primary challenge is growing a diffraction-quality single crystal (typically 0.1-0.3 mm in size). This is often a trial-and-error process.

    • Common methods include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed chamber containing a poor solvent (precipitant). The poor solvent vapor slowly diffuses into the solution, reducing solubility and inducing crystallization.[10]

      • Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of the compound in a good solvent. Crystals may form at the interface.

  • Crystal Mounting: Once a suitable crystal is obtained, carefully mount it on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal, which diffracts the beam into a specific pattern of reflections.

    • The instrument rotates the crystal and collects thousands of reflections at different orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and symmetry.

    • The structure is "solved" using computational methods to generate an initial model of the atomic positions.

    • The model is "refined" to improve the fit between the calculated and observed diffraction data.

  • Absolute Configuration Determination:

    • During the final stages of refinement, the absolute structure is determined by analyzing anomalous scattering data and calculating the Flack parameter. A value of Flack x ≈ 0 with a small uncertainty indicates the correct enantiomer has been modeled.[10]

Data Presentation: Crystallographic Data Summary

Key data from the X-ray experiment should be tabulated.

ParameterValue
Chemical FormulaC₃₆H₄₄N₂O₁₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)10.123, 15.456, 22.789
α, β, γ (°)90, 90, 90
Resolution (Å)0.78
R-factor (%)4.2
Flack Parameter -0.03(1)
Absolute Configuration3R, 4S, 7S, 8R, 9S, 13R

Visualization: X-ray Crystallography Workflow

XRay_Workflow start Purified Analog cryst Crystal Growth (Screening) start->cryst mount Mount Single Crystal cryst->mount collect X-ray Data Collection mount->collect solve Structure Solution & Refinement collect->solve assign Assign Absolute Configuration (Flack Parameter) solve->assign

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Application Note 3: Electronic Circular Dichroism (ECD) Spectroscopy

Principle: Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[12][13] This phenomenon only occurs at wavelengths where the molecule has a chromophore (a light-absorbing group).[13] An ECD spectrum is a plot of this differential absorption versus wavelength. Since enantiomers produce mirror-image ECD spectra, this technique is highly sensitive to stereochemistry.[14]

For complex molecules like this compound analogs, experimental ECD spectra alone are often insufficient for unambiguous assignment. The modern approach involves comparing the experimental spectrum to theoretical spectra calculated for all possible stereoisomers using quantum chemical methods, such as time-dependent density functional theory (TDDFT).[5] The absolute configuration is assigned based on the best match between the experimental and a calculated spectrum.[5][15]

Key Applications:

  • Applicable to compounds in solution, eliminating the need for crystallization.

  • Requires only a small amount of material.

  • Powerful when combined with computational chemistry for complex molecules.[16]

Experimental Protocol: ECD Analysis

Materials:

  • Purified this compound analog

  • Spectroscopy-grade solvent (e.g., methanol, acetonitrile)

  • Quartz cuvette with a known path length (e.g., 1 cm)

  • CD spectrometer

  • Computational chemistry software package (e.g., Gaussian, ORCA)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound analog in a suitable, transparent solvent. The concentration should be adjusted to give a maximum absorbance of ~1.0 in the UV-Vis spectrum.

    • Prepare a blank sample containing only the solvent.

  • Experimental ECD Measurement:

    • Record the CD spectrum of the sample over the relevant UV-Vis wavelength range (e.g., 200-400 nm).[12]

    • Record the spectrum of the solvent blank and subtract it from the sample spectrum to correct for background signals.

  • Computational Modeling:

    • Generate 3D structures for the possible stereoisomers of the this compound analog.

    • Perform a conformational search for each stereoisomer to identify the most stable, low-energy conformers.

    • For each low-energy conformer, optimize its geometry and calculate its theoretical ECD spectrum using TDDFT (e.g., at the B3LYP/6-31G(d) level of theory).

  • Spectrum Comparison and Assignment:

    • Boltzmann-average the calculated spectra of the conformers for each stereoisomer based on their relative energies.

    • Compare the final calculated spectrum for each possible stereoisomer with the experimental ECD spectrum.

    • The absolute configuration is assigned to the stereoisomer whose calculated spectrum most closely matches the experimental one in terms of shape and sign of the Cotton effects.

Data Presentation: ECD Data Comparison

A table can be used to compare the key features (Cotton effects) of the experimental and calculated spectra.

SpectrumWavelength (nm)Sign of Cotton Effect
Experimental 225+
250-
290+
Calculated (3R,4S...) 228+
252-
295+
Calculated (3S,4R...) 228-
252+
295-

Visualization: ECD Analysis Workflow

ECD_Workflow cluster_exp Experimental cluster_comp Computational start Purified Analog in Solution exp_ecd Measure Experimental ECD Spectrum start->exp_ecd compare Compare Experimental vs. Calculated Spectra exp_ecd->compare conf_search Conformational Search for Stereoisomers calc_ecd TDDFT Calculation of ECD Spectra conf_search->calc_ecd calc_ecd->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for ECD-based determination of absolute configuration.

Summary and Method Comparison

Choosing the appropriate method depends on the nature of the sample, available instrumentation, and the specific structural question being addressed.

MethodAdvantagesLimitationsBest For...
NMR Derivatization Requires small sample amounts; reliable for specific stereocenters; no crystal needed.Requires a derivatizable functional group (e.g., -OH, -NH₂); can be time-consuming.Assigning the configuration of specific chiral alcohols or amines in non-crystalline samples.
X-ray Crystallography Unambiguous and definitive; provides full 3D structure.Requires a high-quality single crystal, which can be very difficult to obtain.Compounds that can be crystallized, providing the highest level of structural proof.
ECD Spectroscopy Requires small sample amounts; no crystal needed; highly sensitive to overall chirality.Relies on the presence of chromophores; complex molecules require intensive computational analysis.Chiral, non-crystalline compounds with UV-Vis chromophores, especially when comparing a few possible stereoisomers.

References

Application Notes and Protocols for the In Vitro Enzymatic Conversion of Neoantimycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoantimycins are a class of depsipeptide natural products with promising anticancer and other biological activities.[1][2][3] Their complex structures are assembled by a hybrid Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) enzymatic assembly line.[1][3] Understanding and harnessing the enzymatic machinery involved in neoantimycin (B15521) biosynthesis opens avenues for the chemoenzymatic synthesis of novel derivatives with potentially improved therapeutic properties. These application notes provide detailed protocols for the in vitro enzymatic conversion of this compound derivatives, focusing on key enzymes within the biosynthetic pathway.

Data Presentation

Table 1: Substrate Specificity of NRPS Adenylation (A) Domains in this compound Biosynthesis
EnzymeModulePredicted SubstrateRelative Activity (%)
NatBA1L-Threonine100
NatBA2Pyruvic acid100
NatBA22-Oxobutanoic acid85
NatBA22-Oxopentanoic acid75
NatDA1L-Phenylalanine100

Note: Data is often presented as relative activity compared to the preferred substrate. Absolute kinetic parameters (Km, kcat) are frequently determined for more detailed characterization but are not always available in initial screening studies.

Table 2: In Vitro Conversion of this compound Derivatives by NatE Reductase
SubstrateProductConversion Efficiency (%)
This compound HReduced this compound H>95
This compound IReduced this compound I>95
This compound JReduced this compound J>95
This compound KReduced this compound K>95

Note: Conversion efficiency is typically determined by HPLC analysis, comparing the peak areas of the substrate and product.

Experimental Protocols

Protocol 1: In Vitro Assay for Adenylation Domain Substrate Specificity using ATP-[³²P]PPi Exchange

This protocol is adapted for the characterization of the adenylation (A) domains within the this compound NRPS enzymes (NatB and NatD). It measures the amino acid-dependent exchange of [³²P]pyrophosphate (PPi) into ATP.

Materials:

  • Purified adenylation domain-containing protein (e.g., NatB module, NatD)

  • ATP solution (100 mM, pH 7.5)

  • [³²P]Pyrophosphate (specific activity >1000 Ci/mmol)

  • Amino acid stock solutions (100 mM)

  • Reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Quenching solution (1% activated charcoal in 0.1 M sodium pyrophosphate, 5% perchloric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Reaction buffer: 40 µL

    • ATP solution: 5 µL (final concentration: 10 mM)

    • [³²P]Pyrophosphate: 1 µL (final radioactivity: ~1 µCi)

    • Amino acid substrate: 2.5 µL (final concentration: 5 mM)

    • Purified enzyme (e.g., NatB): 1.5 µL (final concentration: 1-5 µM)

  • Initiate Reaction: Start the reaction by adding the enzyme and incubate at 30°C for 15 minutes.

  • Quench Reaction: Stop the reaction by adding 500 µL of the quenching solution.

  • Charcoal Binding: Vortex the mixture and incubate on ice for 10 minutes to allow the activated charcoal to bind the ATP.

  • Pellet Charcoal: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the charcoal with the bound [³²P]ATP.

  • Wash: Carefully remove the supernatant. Wash the pellet twice with 1 mL of wash buffer (0.1 M sodium pyrophosphate, 5% perchloric acid) to remove unbound [³²P]PPi.

  • Scintillation Counting: Resuspend the final charcoal pellet in 100 µL of water and add 4 mL of scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Compare the counts per minute (CPM) for each amino acid substrate to a negative control (no amino acid) to determine substrate-dependent activity.

Protocol 2: In Vitro Reduction of this compound Ketone Derivatives by NatE Reductase

This protocol describes the enzymatic reduction of the C-1 keto group of this compound derivatives to a hydroxyl group using the NADPH-dependent reductase, NatE.

Materials:

  • Purified NatE enzyme

  • This compound derivative (e.g., this compound H) dissolved in DMSO

  • NADPH solution (10 mM)

  • Reaction buffer (50 mM Tris-HCl, pH 8.0)

  • Ethyl acetate

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a glass vial, combine the following:

    • Reaction buffer: 35 mL

    • DMSO: 3.5 mL

    • This compound derivative stock solution (in DMSO): to a final concentration of ~0.4 mg/mL

    • NADPH solution: 1.4 mL (final concentration: 0.4 mM)

    • Purified NatE enzyme: 4.2 mg

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle shaking.

  • Reaction Quenching and Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and separate the phases by centrifugation.

  • Product Extraction: Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with equal volumes of ethyl acetate.

  • Drying and Reconstitution: Combine the organic extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Analysis: Analyze the reconstituted sample by HPLC to determine the extent of conversion. Monitor the disappearance of the substrate peak and the appearance of the product peak.

Protocol 3: General Protocol for In Vitro Reconstitution of the this compound NRPS/PKS Assembly Line

This protocol provides a general framework for the in vitro reconstitution of the entire this compound biosynthetic pathway, which involves the coordinated action of NatB (NRPS), NatC (PKS), and NatD (NRPS).

Materials:

  • Purified NatB, NatC, and NatD enzymes

  • Starter unit: 3-formamidosalicylate-CoA (or loaded on a carrier protein)

  • Extender units: L-Threonine, pyruvic acid, malonyl-CoA, S-adenosyl-L-methionine (SAM)

  • ATP solution (100 mM, pH 7.5)

  • NADPH solution (10 mM)

  • Reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Acyl-CoA synthetase (for loading starter/extender units if not commercially available as CoA thioesters)

  • Sfp (phosphopantetheinyl transferase) and Coenzyme A (for post-translational modification of carrier proteins)

  • HPLC-MS system for product analysis

Procedure:

  • Enzyme Activation (Holo-enzyme formation): If the purified NRPS/PKS enzymes are in their apo-form, they must be activated to their holo-form by phosphopantetheinylation.

    • Incubate the purified enzymes with Sfp and Coenzyme A in the reaction buffer for 1 hour at 37°C.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Reaction buffer

    • ATP

    • NADPH

    • SAM

    • Starter unit (3-formamidosalicylate-CoA)

    • Extender units (L-Threonine, pyruvic acid, malonyl-CoA)

    • Holo-NatB, Holo-NatC, and Holo-NatD enzymes (equimolar concentrations, typically in the low micromolar range)

  • Initiate Reaction: Initiate the reaction by adding the enzymes and incubate at 30°C for 2-4 hours.

  • Quench and Extract: Quench the reaction by adding two volumes of ice-cold methanol (B129727) or ethyl acetate. Vortex and centrifuge to pellet the precipitated proteins.

  • Product Analysis: Analyze the supernatant by HPLC-MS to detect the formation of this compound derivatives.

Mandatory Visualization

neoantimycin_biosynthesis_pathway cluster_starter Starter Unit Biosynthesis cluster_nrps_pks NRPS-PKS Assembly Line cluster_modification Post-Assembly Modification Tryptophan Tryptophan FAS 3-Formamidosalicyl-CoA Tryptophan->FAS Multiple Steps (NatN, NatP, NatF', NatG', NatHIJKL, NatO) NatB NatB (NRPS) Modules 1-3 FAS->NatB Loading NatC NatC (PKS) Module 4 NatB->NatC Chain Transfer NatD NatD (NRPS) Module 5 NatC->NatD Chain Transfer Pre_this compound Linear Precursor NatD->Pre_this compound Thioesterase Release & Cyclization Neoantimycin_Keto This compound (Keto form) Pre_this compound->Neoantimycin_Keto Tailoring Neoantimycin_Reduced This compound (Reduced form) Neoantimycin_Keto->Neoantimycin_Reduced NatE (Reductase) NADPH

Caption: this compound Biosynthesis Pathway

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Purify_Enzymes Purify Enzymes (NatB, NatC, NatD, NatE) Reaction_Setup Set up In Vitro Reaction Mixture Purify_Enzymes->Reaction_Setup Prepare_Substrates Prepare Substrates & Cofactors Prepare_Substrates->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Quench Quench Reaction Incubation->Quench Extract Extract Products Quench->Extract HPLC_MS Analyze by HPLC-MS Extract->HPLC_MS logical_relationship cluster_components Key Components cluster_process Process cluster_output Output Enzymes NRPS/PKS Enzymes (NatB, C, D, E) Assembly Assembly Line Synthesis Enzymes->Assembly Substrates Starter & Extender Units Substrates->Assembly Cofactors ATP, NADPH, SAM Cofactors->Assembly Products This compound Derivatives Assembly->Products

References

Application Notes and Protocols for Apoptosis Induction Assays with Neoantimycin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Neoantimycin, a potent natural product, for inducing and evaluating apoptosis in cancer cell lines. The included protocols offer detailed, step-by-step instructions for key assays to characterize the apoptotic response.

Introduction to this compound and Apoptosis Induction

Neoantimycins are a class of macrocyclic lactone antibiotics isolated from Streptomyces species.[1][2] Notably, this compound F (NAT-F) has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly non-small cell lung cancer (NSCLC).[3][4][5] Its primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.[1]

This compound treatment has been shown to:

  • Increase the production of reactive oxygen species (ROS).[3][4][5]

  • Induce DNA damage and nuclear condensation.[3][4][5]

  • Cause a loss of mitochondrial membrane potential (MMP).[3][4][5]

  • Regulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[1][3][4][5]

  • Promote the release of cytochrome c from the mitochondria into the cytoplasm.[1][3]

  • Activate effector caspases, such as caspase-3 and -7, and initiator caspase-9.[1][3]

  • Lead to the cleavage of poly (ADP-ribose) polymerase (PARP).[1][3]

These events culminate in the characteristic morphological and biochemical hallmarks of apoptosis, making this compound a compound of interest for cancer research and drug development.[2]

Data Presentation: Quantitative Effects of this compound F Treatment

The following tables summarize the dose-dependent effects of this compound F (NAT-F) on apoptosis induction in non-small cell lung cancer (NSCLC) cell lines, as reported in scientific literature.

Table 1: IC50 Values of this compound F in Various Cell Lines after 48h Treatment

Cell LineCell TypeIC50 (µM)
PC9Human NSCLC< 50
H1299Human NSCLC< 50
HaCaTHuman Keratinocyte> 50
NCM-460Human Colon Epithelial> 50
H9c2Rat Cardiomyoblast> 50

Data synthesized from literature describing higher sensitivity in cancer cell lines compared to non-cancerous lines.[3]

Table 2: Effect of this compound F on Apoptosis in NSCLC Cell Lines (48h Treatment)

Cell LineNAT-F Concentration (µM)Percentage of Apoptotic Cells (%) (Annexin V+/PI- & Annexin V+/PI+)
PC90 (Control)~5
2.5Increased
5Significantly Increased
H12990 (Control)~7
5Increased
10Significantly Increased

Qualitative descriptions of dose-dependent increases in apoptosis from Annexin V/PI staining assays have been summarized.[1][3]

Table 3: Regulation of Apoptotic Proteins by this compound F in NSCLC Cells (48h Treatment)

ProteinEffect of NAT-F Treatment
BaxUpregulation
Bcl-2Downregulation
Mcl-1Downregulation
Bcl-xLDownregulation
Cleaved Caspase-9Upregulation
Cleaved Caspase-3Upregulation
Cleaved PARPUpregulation

This table summarizes the observed changes in protein expression levels following NAT-F treatment as determined by Western blotting.[1][3]

Mandatory Visualizations

Neoantimycin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Cascade cluster_outcome Cellular Outcome This compound This compound ROS ↑ ROS Production This compound->ROS Bcl2_family ↑ Bax / ↓ Bcl-2 This compound->Bcl2_family MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Bcl2_family->MMP Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays start Seed Cells treatment Treat with this compound (and controls) start->treatment harvest Harvest Cells treatment->harvest annexin_v Annexin V/PI Staining (Flow Cytometry) harvest->annexin_v caspase_glo Caspase-Glo 3/7 Assay (Luminescence) harvest->caspase_glo western_blot Western Blot (Protein Expression) harvest->western_blot analysis Data Analysis annexin_v->analysis caspase_glo->analysis western_blot->analysis

Caption: Experimental workflow for apoptosis assays.

Experimental Protocols

Annexin V-FITC/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (e.g., BD Pharmingen)[3]

  • 1X PBS, ice-cold

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., PC9, H1299) in 6-well plates at a density of 3 x 10^5 cells/well and allow them to adhere for 24 hours.[3] Treat cells with the desired concentrations of this compound and a vehicle control for the desired time (e.g., 48 hours).[3]

  • Cell Harvesting:

    • Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity.[6]

    • Suspension cells: Collect cells directly by centrifugation.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold 1X PBS.[3][6]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6][7]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[3][6]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[3][7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[7]

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.

Interpretation of Results:

  • Annexin V- / PI-: Viable cells.[8]

  • Annexin V+ / PI-: Early apoptotic cells.[8]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.[8]

Caspase-Glo® 3/7 Assay for Measuring Effector Caspase Activity

This luminescent assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)[9]

  • White-walled, multi-well plates suitable for luminescence measurements

  • Plate shaker

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by transferring the entire volume of Caspase-Glo® 3/7 Buffer to the bottle containing the lyophilized Caspase-Glo® 3/7 Substrate. Mix by gentle inversion until the substrate is fully dissolved. Equilibrate the reagent to room temperature before use.[10][11]

  • Assay Plate Setup:

    • Seed cells in a white-walled 96-well plate at a suitable density and treat with this compound as described previously. Include wells for blanks (culture medium only) and vehicle controls.

    • The final volume of cell culture in each well should be 100 µL.

  • Assay Protocol (Add-Mix-Measure):

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.[10][11]

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[10][11][12]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[12]

    • Incubate the plate at room temperature for 30 minutes to 3 hours.[10]

    • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average luminescence value of the blank wells from all experimental wells.

  • Express the results as fold change in caspase activity relative to the vehicle-treated control. The luminescence is directly proportional to the amount of caspase activity.[10][11]

Western Blot for Detection of Bcl-2 Family Proteins

This protocol outlines the detection of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins to assess the regulation of the intrinsic apoptotic pathway.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.[13]

  • Sample Preparation and SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

    • Load the samples onto an SDS-PAGE gel (e.g., 10-12%) and separate the proteins by electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

    • Incubate the membrane with the primary antibodies (e.g., anti-Bax and anti-Bcl-2, diluted according to the manufacturer's instructions) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Perform densitometric analysis of the bands to quantify the protein expression levels.[15]

    • Normalize the expression of Bax and Bcl-2 to a loading control (e.g., β-actin).

    • Calculate the Bax:Bcl-2 ratio to assess the apoptotic potential.[15]

References

Application Notes: Cell Cycle Analysis of Cancer Cells Treated with Neoantimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoantimycin (B15521), a member of the antimycin-type depsipeptides isolated from Streptomyces species, has emerged as a compound of significant interest in oncology research due to its potent anticancer activities.[1][2] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][4][5] One of the key mechanisms of action of this compound is its ability to interfere with the cell cycle, leading to arrest at specific phases. This application note provides a detailed protocol for analyzing the cell cycle of cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining followed by flow cytometry. Additionally, it summarizes the expected effects of this compound on cell cycle distribution and the underlying signaling pathways.

Principle of Cell Cycle Analysis

Cell cycle analysis by flow cytometry is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6] This method is based on the stoichiometric binding of the fluorescent dye, propidium iodide (PI), to the DNA of the cells.[7] The fluorescence intensity of the PI-stained cells is directly proportional to the DNA content. Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity.

Effects of this compound on the Cell Cycle

Studies have shown that this compound can induce cell cycle arrest in a cell-type-dependent manner. For instance, this compound F (NAT-F) has been observed to cause S phase arrest in PC9 non-small cell lung cancer cells and G0/G1 phase arrest in H1299 non-small cell lung cancer cells.[4][5][8] This cell cycle arrest is often accompanied by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[4][5][8]

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following tables summarize the dose-dependent effect of this compound F on the cell cycle distribution of PC9 and H1299 non-small cell lung cancer cells after 24 hours of treatment.

Table 1: Effect of this compound F on Cell Cycle Distribution of PC9 Cells [5]

This compound F (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
055.1 ± 2.330.2 ± 1.814.7 ± 1.1
0.0348.2 ± 2.140.1 ± 2.011.7 ± 0.9
0.335.6 ± 1.955.3 ± 2.59.1 ± 0.8
128.4 ± 1.565.2 ± 2.86.4 ± 0.7

Table 2: Effect of this compound F on Cell Cycle Distribution of H1299 Cells [5]

This compound F (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
045.3 ± 2.038.1 ± 1.916.6 ± 1.2
0.0353.7 ± 2.432.5 ± 1.713.8 ± 1.0
0.368.2 ± 2.920.3 ± 1.511.5 ± 0.9
175.1 ± 3.115.4 ± 1.39.5 ± 0.8

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed cancer cells and allow to attach B Treat cells with varying concentrations of this compound A->B C Incubate for the desired time period (e.g., 24 hours) B->C D Harvest cells (trypsinization) C->D E Wash cells with PBS D->E F Fix cells in cold 70% ethanol (B145695) E->F G Wash fixed cells to remove ethanol F->G H Treat with RNase A to degrade RNA G->H I Stain with Propidium Iodide (PI) solution H->I J Acquire data on a flow cytometer I->J K Gate on single cells J->K L Analyze DNA content histograms to determine cell cycle phases K->L

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Materials
  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL in PBS)

  • Flow cytometer

  • 12x75 mm polystyrene/polypropylene tubes

Protocol for Cell Cycle Analysis using Propidium Iodide Staining
  • Cell Seeding and Treatment:

    • Seed 0.5 x 10^6 to 1 x 10^6 cells per well in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound. Include a vehicle-treated control group.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[9]

    • Discard the supernatant and wash the cell pellet twice with 2 mL of cold PBS.[9]

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.[10]

  • Cell Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.[10]

    • Carefully decant the supernatant.

    • Wash the cell pellet with 5 mL of PBS and centrifuge at 200 x g for 5 minutes.[10]

    • Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.[7]

    • Add 400 µL of PI staining solution (50 µg/mL) to the cells.[7]

    • Incubate the cells in the dark at room temperature for 15-30 minutes.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect the fluorescence signal from PI in the appropriate channel (typically FL-2 or FL-3).[9]

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the cell population of interest and exclude debris.

    • Use a dot plot of PI-Area versus PI-Width to gate out doublets and clumps.[7]

    • Collect at least 10,000 single-cell events for analysis.[7]

    • Analyze the resulting DNA content histogram using appropriate cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways Affected by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways. Its primary mechanism involves the induction of mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[3]

G This compound This compound Mitochondria Mitochondrial Electron Transport Chain (Complex III) This compound->Mitochondria Inhibits Ras Ras/Mek/Erk Pathway This compound->Ras Blocks ROS Increased ROS Production Mitochondria->ROS Leads to DNA_Damage DNA Damage ROS->DNA_Damage MAPK MAPK Pathway (JNK, p38 activation; ERK suppression) ROS->MAPK CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis MAPK->Apoptosis Ras->Apoptosis Ras->CellCycleArrest

Caption: this compound-induced signaling pathways.

In non-small cell lung cancer cells, this compound F has been shown to activate the JNK and p38 MAPK pathways while suppressing the ERK signaling pathway.[4][8] Furthermore, some analogs of this compound have been reported to block the Ras/Mek/Erk signaling pathway.[3] This disruption of critical signaling cascades contributes to both cell cycle arrest and the induction of apoptosis.

Troubleshooting

  • High percentage of debris: Ensure gentle handling of cells during harvesting and washing. Adjust the forward and side scatter gates to exclude smaller particles.

  • Broad G0/G1 or G2/M peaks: This may indicate inconsistent staining. Ensure thorough mixing of cells with the PI staining solution and a sufficient incubation time.

  • Significant sub-G1 peak: This peak represents apoptotic cells with fragmented DNA. While expected with this compound treatment, a very large sub-G1 peak in the control sample may indicate unhealthy cells.

  • Presence of cell aggregates: Filter the cell suspension through a 40 µm nylon mesh before analysis. Use a doublet discrimination gate (e.g., PI-A vs. PI-W) during analysis.[7]

Conclusion

The protocol and information provided in this application note offer a comprehensive guide for researchers investigating the effects of this compound on the cancer cell cycle. By employing flow cytometry with propidium iodide staining, scientists can effectively quantify the impact of this promising anticancer agent on cell cycle progression, contributing to a deeper understanding of its mechanism of action and its potential in cancer therapy.

References

Techniques for Identifying Neoantimycin Cellular Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and cutting-edge techniques to identify the cellular targets of Neoantimycin, a depsipeptide natural product with promising anticancer and antifungal activities. Understanding the direct molecular interactions of this compound is crucial for elucidating its mechanism of action, optimizing its therapeutic potential, and identifying potential off-target effects. This document offers detailed protocols for key experimental approaches and presents available quantitative data to guide researchers in this endeavor.

Introduction to this compound and Target Identification

This compound and its analogs have demonstrated significant biological activity, including the induction of apoptosis and cell cycle arrest in cancer cells.[1][2] The primary molecular mechanism is believed to involve the inhibition of the mitochondrial electron transport chain, specifically complex III (cytochrome bc1 complex).[1] Additionally, evidence suggests that this compound can modulate critical signaling pathways such as the Ras/Mek/Erk pathway and impact the levels of oncogenic proteins like GRP78/BiP and K-Ras.[1][3][4]

Target identification, or target deconvolution, is a critical step in the development of small molecule therapeutics. It involves a range of experimental strategies to pinpoint the specific biomolecules (e.g., proteins) with which a compound interacts to elicit its biological effects. The following sections detail several powerful techniques that can be employed to uncover the cellular targets of this compound.

Data Presentation: Quantitative Analysis of this compound Activity

While direct binding affinities (e.g., Kd values) for this compound with its putative targets are not extensively reported in publicly available literature, the cytotoxic effects of this compound and its derivatives have been quantified across various cancer cell lines. This data provides a valuable starting point for target identification and validation studies.

Compound/AnalogCell LineIC50 / GR50 (µM)Reference
Phenyl-diyne this compound (PhDY-NeoA, 4)HeLa> 50 (solubility limited)[5]
Phenyl-diyne this compound (PhDY-NeoA, 4)MCF-7~20[5]
This compound Analog (Compound 3)Human MelanomaSignificantly more potent than cisplatin[6]
This compound Analog (Compound 3)Cervix Epidermoid Carcinoma57-fold more active than cisplatin[6]
This compound Analog (Compound 4)Various Cancer Cell Lines1.5- to 10.9-fold more active than cisplatin[6]
Goniothalamin (GTN)Saos-2 (Osteosarcoma)0.62 ± 0.06 (72h)[7]
Goniothalamin (GTN)A549 (Lung Adenocarcinoma)1.25 ± 0.18 (72h)[7]
Goniothalamin (GTN)UACC-732 (Breast Carcinoma)2.01 ± 0.28 (72h)[7]
Goniothalamin (GTN)MCF-7 (Breast Adenocarcinoma)1.89 ± 0.21 (72h)[7]
Goniothalamin (GTN)HT29 (Colorectal Adenocarcinoma)1.55 ± 0.15 (72h)[7]

Experimental Protocols

This section provides detailed methodologies for three key label-free target identification techniques: Affinity Chromatography-Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS). These protocols are designed to be adaptable for the specific investigation of this compound's cellular targets.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique, also known as chemical pulldown, utilizes an immobilized form of the small molecule to "fish" for its binding partners from a complex biological lysate.[8][9]

Objective: To isolate and identify proteins that directly bind to this compound.

Principle: A derivative of this compound is synthesized with a linker arm that allows its covalent attachment to a solid support (e.g., agarose (B213101) beads). A cell lysate is then incubated with these "bait"-coated beads. Proteins that bind to this compound are retained on the beads, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

Protocol:

  • Probe Synthesis:

    • Synthesize a derivative of this compound containing a linker with a reactive functional group (e.g., an amine or carboxyl group) suitable for conjugation to the affinity matrix. The linker should be of sufficient length to minimize steric hindrance.

  • Immobilization of this compound:

    • Covalently couple the derivatized this compound to an activated affinity resin (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions.

    • Wash the beads extensively to remove any uncoupled this compound.

  • Cell Culture and Lysis:

    • Culture the cells of interest (e.g., a cancer cell line sensitive to this compound) to approximately 80-90% confluency.

    • Harvest the cells and prepare a cell lysate using a mild lysis buffer (e.g., RIPA buffer without harsh detergents) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker and blocking agent but without this compound.

    • For competition experiments, pre-incubate the lysate with an excess of free, unmodified this compound before adding the this compound-conjugated beads. This will help to distinguish specific from non-specific binders.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Typically, 3-5 washes are performed.

  • Elution:

    • Elute the bound proteins from the beads. This can be achieved by:

      • Competition with a high concentration of free this compound.

      • Changing the pH or salt concentration of the buffer.

      • Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Diagram of AC-MS Workflow:

AC_MS_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis This compound This compound Derivative Immobilization Immobilization This compound->Immobilization Beads Affinity Beads Beads->Immobilization CellLysate Cell Lysate Incubation Incubation CellLysate->Incubation Immobilization->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MassSpec Mass Spectrometry SDS_PAGE->MassSpec TargetID Target Identification MassSpec->TargetID

Affinity Chromatography-Mass Spectrometry Workflow
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target engagement in a cellular context without the need for compound modification.[11][12]

Objective: To determine if this compound binds to and stabilizes its target proteins within intact cells.

Principle: The binding of a ligand (e.g., this compound) to its target protein can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The soluble fraction of proteins is then analyzed. A target protein that is stabilized by the compound will remain in the soluble fraction at higher temperatures compared to the untreated control.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with this compound at the desired concentration(s) or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow compound uptake and target engagement (e.g., 1-2 hours).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler.

    • Immediately cool the samples on ice.

  • Cell Lysis:

    • Lyse the cells by a method that does not denature proteins, such as freeze-thaw cycles or sonication in a suitable lysis buffer with protease inhibitors.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis of the Soluble Fraction:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the levels of the protein(s) of interest in the soluble fraction by:

      • Western Blotting: For candidate target proteins.

      • Mass Spectrometry (MS-CETSA or Thermal Proteome Profiling - TPP): For an unbiased, proteome-wide analysis.[13][14]

  • Data Analysis:

    • For Western blot data, quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization.

    • For MS-CETSA data, quantify the abundance of thousands of proteins at each temperature and identify those with significant thermal shifts upon this compound treatment.

Diagram of CETSA Workflow:

CETSA_Workflow CellTreatment Cell Treatment (this compound vs. Vehicle) HeatChallenge Heat Challenge (Temperature Gradient) CellTreatment->HeatChallenge CellLysis Cell Lysis HeatChallenge->CellLysis Centrifugation Centrifugation CellLysis->Centrifugation SolubleFraction Collect Soluble Fraction Centrifugation->SolubleFraction Analysis Analysis SolubleFraction->Analysis WesternBlot Western Blot Analysis->WesternBlot MassSpec Mass Spectrometry (MS-CETSA) Analysis->MassSpec TargetValidation Target Validation WesternBlot->TargetValidation MassSpec->TargetValidation

Cellular Thermal Shift Assay (CETSA) Workflow
Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method for identifying the cellular targets of a small molecule.[1][15][16]

Objective: To identify proteins that are protected from proteolysis upon binding to this compound.

Principle: The binding of a small molecule to its target protein can alter the protein's conformation, making it more or less susceptible to digestion by proteases. In a DARTS experiment, a cell lysate is treated with the compound, followed by limited proteolysis. Proteins that are stabilized by the compound will be protected from digestion and will remain intact, while unbound proteins will be degraded.

Protocol:

  • Cell Culture and Lysis:

    • Prepare a cell lysate as described in the AC-MS protocol. It is crucial to use a lysis buffer that is compatible with the chosen protease.

  • Compound Incubation:

    • Incubate the cell lysate with this compound or a vehicle control for a suitable duration (e.g., 1 hour) at room temperature or 4°C.

  • Limited Proteolysis:

    • Add a protease (e.g., pronase, thermolysin, or trypsin) to the lysate at a concentration and for a duration that results in partial digestion of the total protein content. This step requires careful optimization.

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis of Protected Proteins:

    • Separate the protein samples by SDS-PAGE.

    • Visualize the proteins by Coomassie blue or silver staining. Look for protein bands that are present or more intense in the this compound-treated sample compared to the control.

    • Excise the protected bands and identify the proteins by mass spectrometry.

    • Alternatively, if you have a candidate target, you can perform a Western blot to specifically probe for its protection from proteolysis.

Diagram of DARTS Workflow:

DARTS_Workflow CellLysate Cell Lysate CompoundIncubation Compound Incubation (this compound vs. Vehicle) CellLysate->CompoundIncubation Proteolysis Limited Proteolysis CompoundIncubation->Proteolysis SDS_PAGE SDS-PAGE Proteolysis->SDS_PAGE Analysis Analysis SDS_PAGE->Analysis Staining Coomassie/Silver Staining Analysis->Staining WesternBlot Western Blot (Candidate) Analysis->WesternBlot MassSpec Mass Spectrometry (Unbiased) Staining->MassSpec TargetID Target Identification WesternBlot->TargetID MassSpec->TargetID

Drug Affinity Responsive Target Stability (DARTS) Workflow

Signaling Pathways and Logical Relationships

Based on existing literature, this compound is known to impact several key cellular signaling pathways. The following diagrams illustrate these relationships.

This compound's Impact on the Ras/Mek/Erk Signaling Pathway:

Ras_Mek_Erk_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Mek Mek Ras->Mek Erk Erk Mek->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation This compound This compound This compound->Mek

This compound inhibits the Ras/Mek/Erk signaling pathway.

This compound's Induction of Apoptosis:

Apoptosis_Pathway This compound This compound Mito Mitochondrion This compound->Mito Bcl2 Bcl-2 This compound->Bcl2 ROS Increased ROS Mito->ROS Bax Bax Mito->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound induces apoptosis via the mitochondrial pathway.

Conclusion

The identification of this compound's cellular targets is a key step towards its clinical development. The protocols and methodologies outlined in these application notes provide a robust framework for researchers to systematically investigate the molecular interactions of this promising natural product. By employing a combination of affinity-based and label-free techniques, it will be possible to build a comprehensive understanding of this compound's mechanism of action and to identify novel therapeutic opportunities.

References

Troubleshooting & Optimization

Technical Support Center: Neoantimycin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low fermentation yield of Neoantimycin (B15521) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general composition of a suitable fermentation medium for this compound production?

A1: A typical fermentation production medium for this compound, produced by Streptomyces species, is the SGC medium. This medium consists of 3% soybean flour, 5% glucose, 0.5% CaCO3, and 0.1% (v/v) antifoam.[1] For initial mycelium growth, a medium like TSBY (3% tryptone soy broth, 0.5% yeast extract, 10% sucrose, 0.1% antifoam) can be used.[1]

Q2: What are the typical fermentation conditions for this compound production?

A2: Optimal fermentation conditions can vary between different Streptomyces strains. However, a general starting point is incubation at 30°C with shaking at 220 rpm for 5 days.[1] It is crucial to optimize parameters such as temperature, pH, and incubation time for your specific strain to maximize yield.

Q3: My fermentation is producing a mixture of this compound analogs. How can I increase the yield of a specific desired analog?

A3: To increase the production of a specific analog, such as unantimycin B, a strategy of genetic manipulation and precursor-directed biosynthesis can be employed. This involves blocking the biosynthetic pathway of the undesired analogs. For instance, by deleting the natO and natJ-L genes, which are essential for the production of the 3-formamidosalicylate (3-FAS) starter unit of many common neoantimycins, the pathway can be directed towards utilizing an alternative starter unit like 3-hydroxybenzoate (3-HBA) to produce unantimycin B.[1]

Q4: I have genetically modified my Streptomyces strain to block the production of major this compound analogs, but the yield of my desired analog is still low. What can I do?

A4: A low yield of the desired analog after blocking competing pathways often suggests that the supply of the alternative precursor is a limiting factor.[1] To address this, you can supplement the fermentation medium with the required precursor. For example, feeding 3-hydroxybenzoate (3-HBA) to a ΔnatO mutant strain has been shown to significantly improve the production of unantimycin B.[1] Alternatively, you can genetically engineer the strain to endogenously overproduce the precursor by introducing and overexpressing relevant genes, such as a chorismatase gene for 3-HBA production.[1]

Troubleshooting Guide

Problem 1: Low overall this compound production despite good cell growth.

Possible Cause Troubleshooting Step
Suboptimal Media Composition The carbon and nitrogen sources in your medium may not be optimal for secondary metabolite production. Perform a media optimization study using techniques like the Plackett-Burman design to screen for key nutritional factors, followed by response surface methodology (RSM) to determine their optimal concentrations.[2][3]
Incorrect Fermentation Parameters The pH, temperature, or aeration conditions may be favoring biomass accumulation over antibiotic production. Systematically vary these parameters to find the optimal conditions for this compound synthesis.
Precursor Limitation The biosynthesis of this compound is a complex process requiring specific precursors.[4] Ensure that the medium provides an adequate supply of these building blocks.

Problem 2: Difficulty in separating the desired this compound analog from a complex mixture.

Possible Cause Troubleshooting Step
Co-production of multiple analogs The wild-type strain naturally produces a variety of this compound derivatives.
Genetically modify the producing strain to block the biosynthesis of the major, undesired analogs. This can be achieved by deleting genes essential for the formation of their specific starter units, such as the genes involved in 3-formamidosalicylate (3-FAS) biosynthesis.[1] This will result in a "cleaner" fermentation extract, simplifying the downstream purification process.[1]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces for this compound Production
  • Seed Culture Preparation:

    • Inoculate a suitable seed culture medium (e.g., TSBY medium: 3% tryptone soy broth, 0.5% yeast extract, 10% sucrose, 0.1% antifoam) with a spore suspension or mycelial fragment of the Streptomyces strain.[1]

    • Incubate the seed culture at 30°C with shaking at 220 rpm for 3 days.[1]

  • Production Fermentation:

    • Inoculate the production medium (e.g., SGC medium: 3% soybean flour, 5% glucose, 0.5% CaCO3, 0.1% antifoam) with 1% (v/v) of the seed culture.[1]

    • Incubate the production culture in a 250-mL conical flask containing 50 mL of medium at 30°C with shaking at 220 rpm for 5 days.[1]

  • Extraction and Analysis:

    • After fermentation, extract the this compound from the culture broth and mycelium using a suitable solvent (e.g., ethyl acetate).

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS) to identify and quantify the produced this compound analogs.[1]

Protocol 2: Precursor Feeding to Enhance Specific Analog Production
  • Strain Selection: Use a genetically modified strain where the biosynthetic pathway for the major, undesired this compound analogs has been knocked out (e.g., a ΔnatO mutant).[1]

  • Fermentation: Follow the standard fermentation protocol (Protocol 1).

  • Precursor Addition:

    • Prepare a stock solution of the desired precursor (e.g., 1 M 3-hydroxybenzoate in DMSO).[1]

    • Add the precursor solution to the fermentation culture at specific time points (e.g., after 24 and 48 hours of incubation) to a final concentration of 2 mM.[1]

  • Extraction and Analysis: Extract and analyze the fermentation products as described in Protocol 1 to determine the yield of the target analog.

Quantitative Data

Table 1: Effect of Precursor Feeding and Genetic Modification on Unantimycin B Production

Strain / ConditionPrecursor FedYield of Unantimycin B (mg/L)Fold Improvement
Wild-typeNone~6.3-
ΔnatO mutantNone~6.3-
ΔnatO mutant3-hydroxybenzoate (2 mM)~12.8~2x
ΔnatO mutant with chorismatase overexpressionNone (endogenous production)~40.0~6x

(Data synthesized from Shen et al., 2020)[1]

Visualizations

Neoantimycin_Biosynthesis cluster_precursor Precursor Biosynthesis cluster_assembly NRPS-PKS Assembly Line Chorismic Acid Chorismic Acid Anthranilate Anthranilate Chorismic Acid->Anthranilate Chorismatase Chorismatase Chorismic Acid->Chorismatase natO, natJ-L (blocked in mutant) 3-HBA 3-Hydroxybenzoate NRPS-PKS This compound NRPS-PKS Machinery 3-HBA->NRPS-PKS Alternative Starter Unit (e.g., Unantimycin B) 3-FAS 3-Formamidosalicylate 3-FAS->NRPS-PKS Starter Unit (Major Products) Anthranilate->3-FAS natH-L, natO Chorismatase->3-HBA Neoantimycins Neoantimycins NRPS-PKS->Neoantimycins Troubleshooting_Workflow start Low this compound Yield q1 Is cell growth (biomass) also low? start->q1 a1_yes Optimize Seed Culture and Growth Medium Composition q1->a1_yes Yes q2 Are multiple undesired analogs produced? q1->q2 No a1_yes->q2 a2_yes Genetically block biosynthetic pathway of major analogs (e.g., delete natO) q2->a2_yes Yes a2_no Optimize Fermentation Parameters (pH, Temp, Aeration) and Production Medium q2->a2_no No q3 Is the yield of the desired analog still low after genetic modification? a2_yes->q3 end Improved Yield a2_no->end q3->a2_no No a3_yes Feed alternative precursor (e.g., 3-HBA) or overexpress precursor biosynthesis genes q3->a3_yes Yes a3_yes->end

References

Technical Support Center: Enhancing Neoantimycin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges in the production of Neoantimycin (B15521) and its analogs from Streptomyces.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its significance? A1: Neoantimycins (NATs) are a group of 15-membered ring depsipeptides, which are natural products isolated from Streptomyces species.[1] They are assembled by a hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) machinery.[2][3] These compounds have garnered significant interest due to their promising anticancer activities, including the regulation of oncogenic proteins like K-Ras and GRP78/BiP.[4]

Q2: What are the primary strategies to increase this compound production? A2: The main strategies involve a multi-faceted approach combining genetic engineering, optimization of the culture medium, and precise control of fermentation conditions.[5][6][7] Genetic manipulations may include overexpressing positive regulatory genes, deleting repressors or competing pathway genes, and expressing the biosynthetic gene cluster (BGC) in a high-yield heterologous host.[6][8][9] Medium and fermentation optimization focuses on supplying key precursors and maintaining optimal pH, temperature, and aeration.[7][10][11]

Q3: Which heterologous hosts are suitable for this compound production? A3: Streptomyces albus J1074 is a commonly used and effective heterologous host for this compound production.[2] This strain is favored because it grows rapidly, has well-established genetic tools like the CRISPR/Cas9 system, and has had several endogenous BGCs removed, which can reduce the metabolic burden and simplify downstream processing.[2][12][13]

Q4: What are the precursor molecules for the this compound scaffold? A4: The biosynthesis of the common this compound A (NAT-A) is initiated with the starter unit 3-formamidosalicylate (3-FAS).[3] However, the NRPS/PKS machinery can also accept alternative starter units. For instance, using 3-hydroxybenzoate (3-HBA) as a starter unit leads to the production of Unantimycin B (UAT-B), an analog with selective anticancer properties.[1][3]

Troubleshooting Guides

This section addresses specific issues encountered during this compound production experiments.

Issue 1: Good cell growth is observed, but this compound yield is low or absent.

  • Possible Cause 1: Precursor Limitation. The biosynthesis of the desired this compound analog may be limited by the availability of its specific starter unit (e.g., 3-HBA for UAT-B).[1]

    • Solution: Supplement the fermentation medium with the relevant precursor. For example, feeding 3-HBA to a culture of a strain engineered to produce UAT-B can significantly increase its final titer.[1]

  • Possible Cause 2: Suboptimal Fermentation Conditions. Secondary metabolite production in Streptomyces is highly sensitive to environmental parameters such as pH, temperature, and dissolved oxygen levels.[7][14][15]

    • Solution: Systematically optimize physical parameters. Maintain a pH between 7.0 and 7.5 and a temperature around 28-30°C.[16] Ensure sufficient aeration and agitation, as efficient oxygen transfer is critical for high yields.[11][17]

  • Possible Cause 3: Competing Metabolic Pathways. The cell's resources and precursors might be diverted to the production of other, more dominant secondary metabolites, including other this compound analogs.[1]

    • Solution: Use genetic engineering to block the biosynthesis of major competing products. For example, to increase the yield of UAT-B, deleting genes essential for the 3-FAS starter unit biosynthesis (like natO or natJ-L) will prevent the production of the dominant NAT-A.[1]

Issue 2: High batch-to-batch variability in this compound production.

  • Possible Cause 1: Inconsistent Inoculum. The age, density, and physiological state of the seed culture can significantly impact the kinetics of the main fermentation and the onset of secondary metabolism.[15][18]

    • Solution: Standardize the inoculum preparation protocol. Use a fresh, well-defined spore suspension or a vegetative mycelium harvested at a consistent growth phase.[18][19] Cryopreserving mycelial stocks can also ensure consistency over extended periods.[18]

  • Possible Cause 2: Media Preparation Inconsistencies. Minor variations in the concentration of media components, especially limiting nutrients like phosphate (B84403) or specific carbon/nitrogen sources, can lead to significant differences in final yield.[20]

    • Solution: Ensure meticulous and consistent preparation of all media and stock solutions. Use high-quality reagents and calibrated equipment. For complex media components like soybean meal or yeast extract, lot-to-lot variability can be a factor, so consider testing new batches before large-scale use.

Issue 3: Poor or slow growth of the Streptomyces strain.

  • Possible Cause 1: Suboptimal Culture Medium. The growth medium may lack essential nutrients or contain inhibitory concentrations of certain components.

    • Solution: Optimize the growth medium by testing different carbon and nitrogen sources. Glucose and soybean meal are often effective for Streptomyces growth and antibiotic production.[10] Also, ensure essential minerals and trace elements are present.

  • Possible Cause 2: Incorrect pH of the Medium. Streptomyces species typically prefer a neutral to slightly alkaline pH for optimal growth.[16]

    • Solution: Adjust the initial pH of the culture medium to around 7.2. Monitor the pH during fermentation, as metabolic activity can cause it to drift. Use buffers if necessary, though be aware they can sometimes influence secondary metabolism.

Data Presentation: Summary of Yield Improvement Strategies

Table 1: Impact of Genetic Modifications on this compound Analog Production

Strain / ModificationKey Genetic ChangePrimary ProductTiter (mg/L)Fold Increase vs. PrecursorReference
Wild-type (Heterologous Host)BaselineUnantimycin B (UAT-B)~6.3 ± 1.9-[1]
ΔnatO StrainDeletion of 3-FAS biosynthesis geneUnantimycin B (UAT-B)~31.5 ± 4.2~5-fold[1]
ΔnatO + 3-HBA FeedingGene deletion + precursor feedingUnantimycin B (UAT-B)~98.6 ± 7.5~15.6-fold[1]

Table 2: Example of Optimized Medium Components for Streptomyces Fermentation

ComponentFunctionOptimized ConcentrationReference
GlucoseCarbon Source3.0% (w/v)[10]
Corn StarchCarbon Source3.5% (w/v)[10]
Soybean MealNitrogen Source2.5% (w/v)[10]
MgCl₂Mineral1.2 mM[10]
GlutamateAmino Acid/Nitrogen Source5.9 mM[10]

Visualizations of Pathways and Workflows

Neoantimycin_Biosynthesis cluster_starters Starter Units cluster_pathway Core Biosynthesis cluster_products Final Products FAS 3-Formamidosalicylate (3-FAS) NRP_PKS This compound (NAT) NRPS-PKS Megasynthase FAS->NRP_PKS HBA 3-Hydroxybenzoate (3-HBA) HBA->NRP_PKS NATA This compound A (NAT-A) NRP_PKS->NATA Dominant Pathway UATB Unantimycin B (UAT-B) NRP_PKS->UATB Alternative Pathway

Caption: Simplified this compound biosynthetic pathway.

Genetic_Strategy_Workflow WT Heterologous Host (S. albus J1074) Produces NAT-A and low levels of UAT-B CRISPR CRISPR/Cas9 Mediated Gene Deletion WT->CRISPR Mutant Engineered Strain (e.g., ΔnatO) 3-FAS pathway blocked CRISPR->Mutant Target Target Genes for Deletion: natO or natJ-L (Essential for 3-FAS synthesis) Target->CRISPR Ferment Fermentation Mutant->Ferment Result Accumulation of UAT-B (NAT-A production abolished) Ferment->Result Troubleshooting_Workflow Start Low this compound Yield CheckGrowth Is cell growth (biomass) normal? Start->CheckGrowth OptimizeGrowth Optimize Growth Medium: - Carbon/Nitrogen Sources - pH & Temperature CheckGrowth->OptimizeGrowth No CheckConditions Are fermentation conditions optimal? CheckGrowth->CheckConditions Yes OptimizeGrowth->CheckGrowth Re-evaluate OptimizeFerment Optimize Fermentation: - Aeration (DO) - Agitation CheckConditions->OptimizeFerment No CheckPrecursor Is a specific analog desired? CheckConditions->CheckPrecursor Yes OptimizeFerment->CheckConditions Re-evaluate FeedPrecursor Feed Precursor (e.g., 3-HBA for UAT-B) CheckPrecursor->FeedPrecursor Yes BlockPathway Block Competing Pathways (e.g., Delete *natO* to stop NAT-A) CheckPrecursor->BlockPathway No FeedPrecursor->BlockPathway End Improved Yield BlockPathway->End

References

Troubleshooting Neoantimycin purification from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Neoantimycin from complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the isolation and purification of this promising depsipeptide antibiotic.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may face during the purification of this compound. The troubleshooting guides provide step-by-step advice to resolve these issues.

1. Initial Extraction and Sample Preparation

  • Q1: What is the recommended solvent for extracting this compound from a Streptomyces fermentation broth?

    A1: Ethyl acetate (B1210297) is a commonly used and effective solvent for the extraction of this compound and its analogs from the fermentation broth of Streptomyces species.[1] For optimal extraction, it is advisable to adjust the pH of the culture broth to around 6 with an acid like formic acid before extraction. The extraction should be performed multiple times (e.g., three times with an equal volume of ethyl acetate) to ensure a good recovery of the target compound.

  • Q2: My crude extract is very oily and difficult to handle. How can I remove lipids and other nonpolar impurities?

    A2: A common issue with extracts from fermentation broths is the presence of lipids and other highly nonpolar compounds. To address this, a liquid-liquid partitioning step can be introduced after the initial extraction. Dissolve the dried crude extract in methanol (B129727) and then partition it against a nonpolar solvent like hexane (B92381). The this compound will preferentially remain in the methanolic phase, while the lipids will be extracted into the hexane phase. This "degreasing" step significantly cleans up the sample before chromatographic purification.

2. Chromatographic Purification

  • Q3: I am seeing very broad peaks or significant tailing during my reverse-phase HPLC purification of this compound. What could be the cause and how can I fix it?

    A3: Peak tailing in reverse-phase HPLC is a common problem, especially for compounds with basic functional groups that can interact with residual silanol (B1196071) groups on the silica-based stationary phase. Here are several strategies to troubleshoot this issue:

    • Mobile Phase pH Adjustment: Operating at a lower pH (e.g., by adding 0.1% formic acid or trifluoroacetic acid to the mobile phase) can protonate the silanol groups, reducing their interaction with your compound and improving peak shape.

    • Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity and are highly recommended for the purification of compounds like this compound.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

    • Ensure Proper Dissolution: this compound is soluble in methanol, ethanol, DMSO, and DMF. Ensure your sample is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase conditions to avoid peak splitting or broadening.

  • Q4: I am having trouble separating this compound from its analogs. What chromatographic strategies can I employ to improve resolution?

    A4: this compound is often produced as a mixture of closely related analogs, which can be challenging to separate. A multi-step chromatographic approach is often necessary:

    • Initial Fractionation: Start with normal-phase chromatography on a silica (B1680970) gel column. This will separate the compounds based on polarity and can effectively remove many impurities.

    • Size-Exclusion Chromatography: For further separation, a Sephadex LH-20 column with a solvent like methanol can be used to separate compounds based on their size.

    • High-Resolution HPLC: The final purification step typically involves preparative or semi-preparative reverse-phase HPLC (RP-HPLC) on a C18 or ODS (octadecylsilane) column. A shallow gradient of acetonitrile (B52724) in water (often with an acid modifier like formic acid) is usually effective in resolving the different this compound analogs.

  • Q5: What are some common impurities I should expect from a Streptomyces fermentation?

    A5: Streptomyces fermentations can produce a wide variety of secondary metabolites. Besides the desired this compound, you may encounter other classes of compounds such as other polyketides, fatty acids, and different depsipeptides. Understanding the biosynthetic pathway of this compound can also provide clues about potential structurally related impurities. Your purification strategy should be robust enough to separate these diverse compounds. LC-MS/MS analysis of your crude extract can be very helpful in identifying the major components of the mixture.

3. Compound Stability and Handling

  • Q6: I am concerned about the stability of this compound during purification. Are there any conditions I should avoid?

    A6: this compound is a depsipeptide, meaning it contains ester linkages in its cyclic structure. Ester bonds are susceptible to hydrolysis under both acidic and basic conditions, which can lead to the opening of the macrocyclic ring and loss of biological activity.[2] Therefore, it is crucial to:

    • Avoid prolonged exposure to strong acids and bases. If acidic or basic mobile phases are used in HPLC, the fractions should be neutralized promptly after collection if the compound is to be stored for an extended period.

    • Keep samples cool to minimize degradation. Store purified this compound at -20°C or lower for long-term stability.

    • Be aware of potential enzymatic degradation from the crude extract. Rapid processing of the fermentation broth and initial purification steps can help minimize this.

  • Q7: I have purified a compound that I believe is this compound. How can I confirm its identity and purity?

    A7: A combination of analytical techniques is essential for the structural elucidation and purity assessment of natural products:

    • High-Performance Liquid Chromatography (HPLC): Purity can be assessed by HPLC with UV detection (e.g., at 220 nm and 254 nm). A single, sharp peak is indicative of high purity.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the molecule, allowing you to confirm its elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and compare the fragmentation pattern with known standards or literature data.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of this compound. Comparison of the obtained spectra with reported data for known this compound analogs is the gold standard for identification.

Data Presentation

Purification StepPrimary PurposeTypical Purity after StepExpected YieldKey Considerations
Ethyl Acetate Extraction Initial recovery from fermentation broth< 5%HighMultiple extractions are necessary for good recovery.
Silica Gel Chromatography Removal of highly polar and nonpolar impurities10-30%Moderate to HighStep-gradient elution is often used.
Sephadex LH-20 Chromatography Separation by size, removal of smaller impurities30-60%ModerateEffective for separating compounds with different molecular weights.
Preparative RP-HPLC Final purification to high purity> 95%Low to ModerateOptimization of gradient and loading is crucial for good resolution and yield.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound

  • Fermentation Broth Preparation: Adjust the pH of the Streptomyces culture broth (e.g., 10 L) to ~6.0 using formic acid.

  • Solvent Extraction: Extract the broth three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Concentration: Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.

  • Degreasing: Dissolve the crude extract in methanol and partition it three times against an equal volume of hexane. Collect the methanol layer.

  • Silica Gel Chromatography:

    • Concentrate the methanolic extract and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column packed in a suitable nonpolar solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate mixture).

    • Elute the column with a stepwise gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane, followed by methanol in dichloromethane).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Pool the relevant fractions and concentrate them.

Protocol 2: Preparative HPLC for Final Purification

  • Column: A C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 4 mL/min

  • Detection: UV at 220 nm and 254 nm.

  • Gradient:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B (linear gradient)

    • 35-40 min: 70% to 100% B

    • 40-45 min: 100% B

    • 45-50 min: 100% to 30% B

  • Sample Preparation: Dissolve the partially purified fraction from the previous step in a minimal amount of methanol.

  • Injection: Inject the sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Fraction Collection: Collect the peaks corresponding to the different this compound analogs.

  • Post-Purification: Evaporate the solvent from the collected fractions. The purified compound can be stored at -20°C or below.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_chromatography Chromatographic Purification fermentation_broth Streptomyces Fermentation Broth extraction Ethyl Acetate Extraction fermentation_broth->extraction degreasing Methanol/Hexane Partitioning extraction->degreasing crude_extract Degreased Crude Extract degreasing->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex prep_hplc Preparative RP-HPLC sephadex->prep_hplc pure_this compound Pure this compound (>95%) prep_hplc->pure_this compound

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape in RP-HPLC (Tailing/Broadening) cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Sample Solvent start->cause3 solution1a Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) cause1->solution1a solution1b Use End-Capped C18 Column cause1->solution1b solution2 Reduce Sample Concentration/ Injection Volume cause2->solution2 solution3 Dissolve Sample in Initial Mobile Phase cause3->solution3 end end solution1a->end Improved Peak Shape solution1b->end solution2->end solution3->end

Caption: Troubleshooting guide for poor peak shape in reverse-phase HPLC.

References

Addressing challenges in the total synthesis of Neoantimycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Neoantimycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex depsipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the major strategic challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound and its analogues revolve around three key areas:

  • Stereochemical Control: The molecule contains multiple stereocenters that must be set with high fidelity. This requires the use of stereoselective reactions and careful handling of intermediates to prevent epimerization.

  • Macrolactonization: The formation of the 15-membered depsipeptide ring is often a low-yielding step. Success is highly dependent on the choice of macrolactonization conditions, the nature of the protecting groups on the linear precursor, and the conformation of the seco-acid.

  • Fragment Synthesis and Coupling: The synthesis of the complex building blocks, including the 3-formamidosalicylic acid moiety and the polyketide-derived chains, can be lengthy and challenging. Efficient and high-yielding coupling of these fragments is crucial for the overall success of the synthesis.

Q2: Which macrolactonization methods are most effective for the 15-membered ring of this compound?

Several methods have been successfully employed for the synthesis of related 15-membered depsipeptide rings. The Shiina macrolactonization , using 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), is a frequently reported and effective method.[1] Another successful approach is intramolecular transesterification. The choice of method will depend on the specific substrate and protecting group strategy employed.

Q3: What are common side reactions to watch out for during the synthesis?

Common side reactions include:

  • Epimerization: Particularly at the stereocenter alpha to the carboxylic acid being activated during macrolactonization.

  • Dimerization and Oligomerization: Competing intermolecular reactions during the macrolactonization step can lead to the formation of cyclic dimers and higher oligomers, reducing the yield of the desired monomeric macrolactone.

  • Side reactions related to protecting groups: Incomplete deprotection or side reactions caused by the deprotection conditions can complicate the final steps of the synthesis.

  • Transesterification: In the synthesis of Prunustatin A, a competing Thorpe-Ingold accelerated transesterification was observed, which was minimized by using the Shiina MNBA coupling method.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Macrolactonization Step

Symptoms:

  • Significantly lower than expected yield of the desired 15-membered macrolactone.

  • Presence of a significant amount of unreacted linear precursor (seco-acid).

  • Formation of a complex mixture of byproducts, including dimers and oligomers, observed by LC-MS analysis.

Possible CauseSuggested Solution
Suboptimal Macrolactonization Reagent The efficiency of macrolactonization is highly dependent on the activating agent. If one method gives a low yield, it is advisable to screen other reagents. For example, if the Yamaguchi macrolactonization is inefficient, the Shiina macrolactonization with MNBA may provide better results.[1]
High Concentration High concentrations favor intermolecular reactions (dimerization, oligomerization) over the desired intramolecular cyclization. Employ high-dilution conditions. A common technique is the slow addition of the seco-acid solution to the reaction mixture containing the cyclization promoter using a syringe pump.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and the solubility of the intermediates. Toluene (B28343) and dichloromethane (B109758) are commonly used for macrolactonization reactions. Ensure the solvent is rigorously dried, as water can quench the activated species.
Steric Hindrance at the Reaction Site Bulky protecting groups near the reacting carboxylic acid and alcohol can impede cyclization. Re-evaluate the protecting group strategy to use less sterically demanding groups if possible.
Conformational Rigidity The linear precursor may adopt a conformation that is unfavorable for cyclization. The introduction of conformation-inducing elements, such as a strategically placed proline or a pseudo-proline residue, can sometimes pre-organize the molecule for cyclization, although this would require a redesign of the synthetic route.
Problem 2: Epimerization during Macrolactonization

Symptoms:

  • Isolation of a diastereomeric mixture of the macrolactone, observable by chiral HPLC or high-field NMR (e.g., splitting of signals).

  • The ratio of diastereomers is inconsistent between batches.

Possible CauseSuggested Solution
Prolonged Reaction Time or High Temperature Extended reaction times and elevated temperatures can promote epimerization of the activated carboxylic acid intermediate. Optimize the reaction time and temperature. Aim for the mildest conditions that allow for complete consumption of the starting material.
Choice of Base in the Reaction Mixture Strong, non-nucleophilic bases are often used in macrolactonization protocols. However, the basicity can contribute to epimerization. If using a strong base like DMAP, consider using a less basic acylation catalyst if the reaction allows.
Activation Method Some activating agents are more prone to causing epimerization than others. The formation of highly reactive intermediates can increase the risk. If epimerization is a significant issue, consider switching to a milder activation method.
Problem 3: Difficulty in Purification of Intermediates and Final Product

Symptoms:

  • Broad peaks or tailing during column chromatography.

  • Co-elution of the desired product with closely related impurities.

  • Poor solubility of the compound in common chromatography solvents.

Possible CauseSuggested Solution
Aggregation Depsipeptides, especially those with lipophilic side chains, can aggregate, leading to poor chromatographic behavior. Try adding a small amount of a polar, aprotic solvent like DMF or DMSO to the sample before loading it onto the column. Using a different stationary phase (e.g., C8 instead of C18 for reverse phase) can also be beneficial.
Presence of Difficult-to-Remove Impurities Byproducts from the reaction (e.g., the anhydride from the Shiina macrolactonization) can be difficult to separate. A carefully chosen aqueous workup or a specific scavenger resin might be necessary to remove these impurities before chromatography.
Inappropriate Chromatography Conditions A shallow gradient in reverse-phase HPLC can often improve the separation of closely eluting compounds. Screening different solvent systems for normal-phase chromatography is also recommended.

Key Experimental Protocols

Shiina Macrolactonization (General Protocol for Depsipeptides)

This protocol is a general representation based on the successful macrolactonization in the synthesis of related natural products.[1][2]

  • Preparation: A solution of the linear seco-acid (1 equivalent) in a suitable dry, non-polar solvent (e.g., toluene or dichloromethane) is prepared to a final concentration that will result in high dilution upon addition (e.g., 0.05 M). A separate flask is charged with 2-methyl-6-nitrobenzoic anhydride (MNBA, 2-4 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.5 equivalents) or a stoichiometric amount of a non-nucleophilic base like triethylamine (B128534) in the same dry solvent.

  • Reaction: The solution of the seco-acid is added dropwise to the stirred solution of MNBA and base over an extended period (e.g., 4-12 hours) at room temperature using a syringe pump.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, the reaction is quenched, for example, with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrolactone.

Reagent/ParameterTypical Quantity/Condition
Seco-acid1.0 eq
MNBA2.0 - 4.0 eq
DMAP (catalytic)0.1 - 0.5 eq
Triethylamine (base)2.0 - 5.0 eq
SolventAnhydrous Toluene or CH₂Cl₂
Concentration (final)0.5 - 1 mM
TemperatureRoom Temperature
Addition Time4 - 12 hours

Logical Workflow and Diagrams

Troubleshooting Workflow for Low Macrolactonization Yield

Caption: Troubleshooting decision tree for low macrolactonization yield.

General Synthetic Strategy for this compound

Neoantimycin_Synthesis_Strategy cluster_fragments Fragment Synthesis fragment_A Synthesis of 3-Formamidosalicylic Acid Moiety coupling Fragment Coupling (Ester and Amide Bond Formation) fragment_A->coupling fragment_B Synthesis of Polyketide-derived Side Chain 1 fragment_B->coupling fragment_C Synthesis of Polyketide-derived Side Chain 2 fragment_C->coupling linear_precursor Linear Seco-acid Precursor coupling->linear_precursor macrolactonization Macrolactonization (e.g., Shiina) linear_precursor->macrolactonization protected_neo Protected This compound macrolactonization->protected_neo deprotection Final Deprotection protected_neo->deprotection This compound This compound deprotection->this compound

Caption: General retrosynthetic approach to this compound.

References

Technical Support Center: Solutions for Poor Aqueous Solubility of Neoantimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of Neoantimycin, focusing on its poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve this compound in my aqueous buffer for an in vitro assay, but it won't dissolve. Why is this happening?

A1: this compound, a macrocyclic lactone antibiotic, is inherently hydrophobic and therefore exhibits very poor solubility in water and aqueous buffers. It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol (B129727), and dimethylformamide (DMF)[1]. When a concentrated stock of this compound in an organic solvent is introduced into an aqueous medium, the drastic change in polarity causes the compound to precipitate or "crash out" of the solution.

Q2: What is the first step I should take when encountering solubility issues with this compound?

A2: The initial step is to prepare a concentrated stock solution of this compound in an appropriate organic solvent. High-purity, anhydrous DMSO is a common first choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with many biological assays at low final concentrations[2].

Q3: My this compound precipitates even when I dilute my DMSO stock into the aqueous buffer. What can I do to prevent this?

A3: This is a common challenge. Here are several strategies to mitigate precipitation upon dilution:

  • Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution to a minimum, typically below 0.5% (v/v) for cell-based assays, to avoid solvent toxicity and solubility issues.

  • Proper Mixing Technique: Add the this compound stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion helps prevent localized supersaturation.

  • Gentle Warming: Briefly warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.

  • Use of Excipients: If the above methods are insufficient, you will need to employ solubility enhancement techniques such as using co-solvents, cyclodextrins, surfactants, or creating formulations like solid dispersions or nanoparticles.

Q4: How can I determine the aqueous solubility of my specific batch of this compound?

A4: Since the exact aqueous solubility can vary slightly between batches and is not widely reported, you can determine it experimentally using a shake-flask method. A general protocol is provided in the "Experimental Protocols" section below. This will give you a quantitative measure (e.g., in µg/mL) of its solubility in your specific aqueous medium.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Visible precipitate after adding this compound stock to aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final concentration of the organic solvent is too high, causing the compound to crash out.Decrease the final working concentration of this compound. Employ solubility enhancement techniques outlined in the experimental protocols. Ensure the final organic solvent concentration is minimal (<0.5%).
The solution appears cloudy or opalescent after adding this compound. Formation of fine, colloidal aggregates of this compound.Briefly sonicate the final working solution to break up aggregates. Consider using a surfactant or cyclodextrin (B1172386) to improve dispersion.
Inconsistent experimental results despite the solution appearing clear. Adsorption of the hydrophobic this compound to plasticware (e.g., pipette tips, tubes, plates), reducing the effective concentration. Gradual precipitation of the compound over the course of the experiment.Use low-adhesion plasticware. Pre-rinse pipette tips with the solution before transferring. Prepare fresh working solutions immediately before use. Consider formulations that enhance stability, such as solid dispersions or nanoparticles.
Cell toxicity or other artifacts observed in control experiments with the vehicle. The concentration of the organic solvent (e.g., DMSO) is too high for the experimental system.Perform a vehicle control experiment with varying concentrations of the solvent to determine the maximum tolerable concentration for your specific assay.

Experimental Protocols

Protocol for Determining Aqueous Solubility of this compound (Shake-Flask Method)

This protocol provides a standardized method to determine the thermodynamic solubility of this compound in an aqueous buffer of your choice.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

  • Organic solvent for preparing standards (e.g., DMSO or Methanol)

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer (e.g., 1-2 mg in 1 mL).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) against a standard curve prepared in the same aqueous buffer if possible, or in a suitable organic solvent with appropriate dilution in the mobile phase.

Solubilization using Co-solvents

Concept: A water-miscible organic solvent is added to the aqueous solution to increase the overall polarity and enhance the solubility of a hydrophobic compound.

Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • To your aqueous buffer, add a co-solvent such as ethanol, polyethylene (B3416737) glycol 300 (PEG-300), or propylene (B89431) glycol. The final concentration of the co-solvent should be optimized for your specific experiment, typically ranging from 1% to 10% (v/v).

  • While vortexing the aqueous buffer containing the co-solvent, add the this compound stock solution dropwise to achieve the desired final concentration.

  • Always include a vehicle control with the same final concentrations of DMSO and the co-solvent in your experiments.

Co-solventTypical Final ConcentrationAdvantagesDisadvantages
Ethanol1-5%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations.
PEG-3001-10%Low toxicity, good solubilizing power.Can be viscous at higher concentrations.
Propylene Glycol1-10%Commonly used in pharmaceutical formulations.May have some biological effects.
Cyclodextrin-Mediated Solubilization

Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble[3].

Protocol:

  • Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.

  • Prepare a solution of HP-β-CD in your aqueous buffer. The concentration will need to be optimized and can range from 1% to 10% (w/v).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Slowly add the this compound solution to the vortexing HP-β-CD solution.

  • Stir the mixture at room temperature for several hours (or overnight) to allow for complex formation.

  • The resulting solution can be filter-sterilized (0.22 µm) for use in experiments.

Preparation of a Solid Dispersion

Concept: this compound is dispersed in a solid, water-soluble polymer matrix. When this solid dispersion is added to an aqueous solution, the polymer dissolves, releasing the drug as very fine, amorphous particles with increased surface area and enhanced dissolution.

Protocol (Solvent Evaporation Method):

  • Select a water-soluble polymer such as polyvinylpyrrolidone (B124986) (PVP K30) or a polyethylene glycol (PEG 6000).

  • Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol). The drug-to-polymer ratio needs to be optimized (e.g., 1:5 or 1:10 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the resulting solid dispersion from the flask. This solid can then be weighed and dissolved in the aqueous buffer for your experiment.

Formulation as Nanoparticles

Concept: Reducing the particle size of this compound to the nanometer range dramatically increases its surface area-to-volume ratio, leading to a significant increase in dissolution rate according to the Noyes-Whitney equation.

Protocol (Antisolvent Precipitation):

  • Dissolve this compound in a water-miscible organic solvent (the "solvent"), such as acetone (B3395972) or ethanol, to a specific concentration.

  • Prepare an aqueous solution (the "antisolvent") containing a stabilizer, such as a surfactant (e.g., Poloxamer 188) or a polymer (e.g., HPMC), to prevent nanoparticle aggregation.

  • Under high-speed stirring or sonication, rapidly inject the this compound solution into the antisolvent solution.

  • The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.

  • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) for storage.

Surfactant-Mediated Solubilization (Micellar Solubilization)

Concept: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can entrap this compound, increasing its apparent solubility.

Protocol:

  • Choose a non-ionic surfactant with low toxicity, such as Polysorbate 80 (Tween® 80) or a Poloxamer.

  • Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.

  • Prepare a concentrated stock of this compound in a small volume of a water-miscible organic solvent (e.g., ethanol).

  • Add the this compound stock solution to the surfactant solution while stirring.

  • Allow the mixture to equilibrate for a period to ensure the incorporation of this compound into the micelles.

SurfactantTypical ConcentrationNotes
Polysorbate 80 (Tween® 80)0.02% - 1% (v/v)Commonly used in cell culture and pharmaceutical formulations.
Poloxamer 1880.1% - 5% (w/v)Generally considered biocompatible.
Sodium Dodecyl Sulfate (SDS)>CMC (~0.2%)Anionic surfactant, can be denaturing to proteins. Use with caution in biological assays.

Visualization of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_preparation Initial Preparation cluster_solubilization Solubilization in Aqueous Buffer cluster_troubleshooting Troubleshooting cluster_solutions Solubility Enhancement Strategies start This compound Powder stock Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock Dissolve mix Dilution & Mixing stock->mix aqueous Aqueous Buffer aqueous->mix precipitate Precipitation Occurs mix->precipitate If solubility limit exceeded soluble Clear Solution mix->soluble If concentration is below solubility limit cosolvent Use Co-solvents precipitate->cosolvent cyclodextrin Cyclodextrin Complexation precipitate->cyclodextrin s_dispersion Solid Dispersion precipitate->s_dispersion nanoparticle Nanoparticle Formulation precipitate->nanoparticle surfactant Use Surfactants precipitate->surfactant experiment experiment soluble->experiment Proceed to Experiment cosolvent->soluble cyclodextrin->soluble s_dispersion->soluble nanoparticle->soluble surfactant->soluble

Caption: A logical workflow for troubleshooting the poor aqueous solubility of this compound.

neoantimycin_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_mitochondria Mitochondrial Pathway cluster_nucleus Nuclear Events This compound This compound ras Ras This compound->ras Inhibits bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 bax Bax (Pro-apoptotic) This compound->bax raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis Apoptosis erk->apoptosis Regulates cyto_c Cytochrome c Release bcl2->cyto_c bax->cyto_c casp9 Caspase-9 cyto_c->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates casp3->apoptosis

References

Technical Support Center: Heterologous Expression of the Neoantimycin Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous expression of the neoantimycin (B15521) gene cluster. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guides

This section addresses specific issues you may encounter during the heterologous expression of the this compound gene cluster in a question-and-answer format.

Issue 1: No or Very Low Production of this compound

Q1: We have successfully cloned the entire this compound biosynthetic gene cluster (BGC) into our Streptomyces host, but we are not detecting any this compound production. What are the initial troubleshooting steps?

A1: The absence of this compound production can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Verify BGC Integrity: The large size and high GC content of PKS/NRPS gene clusters make them prone to mutations or truncations during cloning.

    • Action: Perform PCR amplification of several regions across the entire length of the cloned BGC to confirm its integrity. Sequence key domains (e.g., AT, KS, C, A domains) to ensure no frameshift or nonsense mutations have occurred.

  • Confirm Transcription: The BGC may be transcriptionally silent in the heterologous host.

    • Action: Perform reverse transcription PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR) on RNA isolated from your production culture to check for the transcription of key biosynthetic genes (e.g., natB, natC) and any pathway-specific regulatory genes.

  • Promoter Activity: The native promoters of the this compound BGC may not be efficiently recognized by the transcriptional machinery of your heterologous host.

    • Action: If no transcription is detected, consider replacing the native promoters of key operons within the BGC with well-characterized, strong constitutive promoters known to be effective in your Streptomyces host (e.g., ermEp, kasOp). This can be achieved using CRISPR/Cas9-based genome editing.[1]

  • Codon Usage: Although less common within the same genus, differences in codon usage between the native producer and the heterologous host can lead to translational stalling and truncated, non-functional enzymes.

    • Action: Analyze the codon usage of the this compound BGC and compare it to that of your heterologous host. If significant differences exist, consider codon optimization of the genes for your host.

Q2: We have confirmed the integrity and transcription of the this compound BGC, but the production yield is extremely low. How can we improve the yield?

A2: Low yield is a common challenge in heterologous expression. The primary bottleneck is often the supply of precursors.

  • Precursor Limitation: The biosynthesis of this compound requires specific starter and extender units that may be limited in your heterologous host. The starter unit for this compound is 3-formamidosalicylate (3-FAS).[2][3]

    • Action:

      • Supplementation: Supplement the culture medium with precursors. For example, feeding 3-hydroxybenzoate (3-HBA), a precursor to the alternative starter unit for the analogue unantimycin B, has been shown to significantly increase its production.[4]

      • Metabolic Engineering: Engineer the host to overproduce key precursors. This can involve overexpressing genes in the precursor biosynthetic pathway or knocking out competing pathways that drain the precursor pool. For instance, overexpressing a chorismatase gene to increase the endogenous supply of 3-HBA has been successful.[4]

  • Metabolic Burden and Host Fitness: Expression of a large BGC can impose a significant metabolic burden on the host, diverting resources from growth and product formation.

    • Action:

      • Optimize Culture Conditions: Systematically optimize fermentation parameters such as temperature, pH, aeration, and media composition.

      • Host Strain Engineering: Use a host strain that has been engineered for improved secondary metabolite production, for example, by deleting competing BGCs to free up precursor pools and cellular resources. Streptomyces albus J1074 and its derivatives are often used for this purpose.[5]

Issue 2: Production of Incorrect or Unexpected Analogues

Q3: We are observing the production of this compound analogues that are different from what we expected based on the cloned BGC. Why is this happening?

A3: The production of unexpected analogues can be due to the promiscuity of biosynthetic enzymes or the activity of endogenous enzymes in the heterologous host.

  • Enzyme Promiscuity: The adenylation (A) domains of the NRPS modules and the acyltransferase (AT) domains of the PKS modules may have relaxed substrate specificity, allowing them to incorporate alternative precursor molecules that are available in the heterologous host. The this compound NRPS machinery is known to be capable of utilizing alternative starter units like 3-hydroxybenzoate.[4]

    • Action: Analyze the precursor availability in your host. If you can identify the alternative precursor being incorporated, you may be able to suppress its biosynthesis through gene knockouts.

  • Host-mediated Modifications: Endogenous tailoring enzymes (e.g., oxidoreductases, methyltransferases, glycosyltransferases) in the heterologous host may modify the this compound scaffold, leading to new derivatives.

    • Action: Perform a detailed metabolic profile comparison between your production strain and a control strain without the this compound BGC to identify potential host-derived modifications. If the modifying enzyme can be identified, consider knocking it out.

Issue 3: Instability of the Recombinant Strain

Q4: Our recombinant Streptomyces strain loses the ability to produce this compound after several rounds of sub-culturing. What causes this instability?

A4: Genetic instability can be a problem, particularly when the BGC is maintained on a replicative plasmid or when the expressed product is toxic to the host.

  • Plasmid Instability: Replicative plasmids can be lost during cell division, especially if there is no selective pressure.

    • Action: Integrate the this compound BGC into the host chromosome using an integrative vector (e.g., containing a phage integrase system like φC31). This generally leads to more stable expression. If using a plasmid, ensure consistent antibiotic selection in all cultures.

  • Product Toxicity: The produced this compound may be toxic to the heterologous host, creating a selective pressure for non-producing mutants to arise.

    • Action: Investigate the self-resistance mechanisms in the native this compound producer. These often involve efflux pumps or modifying enzymes encoded within the BGC. Ensure that these resistance genes are included and expressed in your heterologous system.

Frequently Asked Questions (FAQs)

Q1: Which heterologous hosts are recommended for expressing the this compound gene cluster?

A1: Streptomyces species are generally the most suitable hosts due to their genetic similarity to the native producers and their inherent ability to produce complex secondary metabolites. Commonly used and well-characterized hosts include:

  • Streptomyces albus J1074: Known for its rapid growth, clean metabolic background (especially in engineered derivatives with deleted native BGCs), and robust genetic tools.[5]

  • Streptomyces coelicolor A3(2): A well-studied model organism with a wealth of genetic information available.

  • Streptomyces lividans TK24: Another popular host with a relatively clean background and good transformation efficiencies.

Q2: What are the main challenges associated with cloning the this compound BGC?

A2: The this compound BGC is a large, hybrid PKS/NRPS cluster, which presents several cloning challenges:

  • Large Size: The BGC can be over 80 kb, which is too large for standard plasmids. Cosmid, fosmid, or bacterial artificial chromosome (BAC) vectors are typically required.

  • High GC Content and Repetitive Sequences: These features can lead to instability in E. coli cloning hosts and errors during PCR amplification. Using an E. coli strain engineered for stability with large, repetitive DNA fragments is recommended.

  • Library Screening: Identifying the correct clones from a genomic library can be time-consuming. A robust screening strategy using PCR with primers targeting multiple regions of the BGC is essential.

Q3: What regulatory elements should I be aware of within the this compound BGC?

A3: While specific regulatory genes for the this compound cluster are not extensively characterized in the provided literature, PKS/NRPS gene clusters in Streptomyces are typically regulated by:

  • Pathway-specific regulators: These are genes located within or near the BGC that control the transcription of the biosynthetic genes. Common families include SARP (Streptomyces Antibiotic Regulatory Protein), LuxR-type, and TetR-family regulators.[6][7] Identifying and ensuring the expression of these regulators is crucial for activating the cluster.

  • Global regulators: These respond to broader cellular signals like nutrient availability and stress, and can influence the expression of multiple secondary metabolite clusters.

Q4: Are there any known self-resistance mechanisms for this compound?

A4: The provided search results do not detail specific self-resistance mechanisms for this compound. However, common self-resistance strategies in antibiotic-producing Streptomyces include:[2][8][9][10][11]

  • Efflux pumps: Transporter proteins that actively pump the antibiotic out of the cell.

  • Target modification: Modification of the cellular target of the antibiotic to reduce its binding affinity.

  • Drug modification/inactivation: Enzymatic modification of the antibiotic to render it inactive. It is crucial to include any putative resistance genes from the native BGC in the heterologous expression construct.

Quantitative Data

The following table summarizes production yields for the this compound analogue unantimycin B (UAT-B) under different expression conditions in S. albus J1074. This data highlights the impact of precursor supply on yield.

Strain/ConditionProduction Titer (mg/L)Fold Improvement (vs. un-fed ΔnatO)Reference
S. albus J1074 with UAT-B cluster~6.3-[4]
ΔnatO mutant6.3 ± 1.91x[4]
ΔnatO mutant + 3-HBA feeding12.8 ± 2.6~2x[4]
ΔnatO mutant with chorismatase overexpression~40.0~6.3x[4]

Experimental Protocols

1. CRISPR/Cas9-Mediated Promoter Replacement in Streptomyces albus

This protocol provides a general workflow for replacing a native promoter in the this compound BGC with a strong constitutive promoter using CRISPR/Cas9.

Materials:

  • S. albus J1074 strain harboring the this compound BGC.

  • pCRISPomyces-2 plasmid (or a similar CRISPR/Cas9 vector for Streptomyces).

  • Donor DNA template containing the desired promoter (e.g., ermEp*) flanked by ~1-2 kb homology arms corresponding to the regions upstream and downstream of the target native promoter.

  • Protoplast buffers and regeneration media (see protoplast transformation protocol).

  • Appropriate antibiotics for selection.

Methodology:

  • gRNA Design: Design a 20-bp guide RNA (gRNA) sequence that targets the native promoter to be replaced. The target site must be followed by a protospacer adjacent motif (PAM) sequence (e.g., 5'-NGG-3' for S. pyogenes Cas9).

  • Vector Construction:

    • Clone the designed gRNA sequence into the pCRISPomyces-2 vector.

    • Synthesize and clone the donor DNA template (homology arms + constitutive promoter) into a suitable delivery vector or use it as a linear template.

  • Transformation: Co-transform the gRNA-containing pCRISPomyces-2 plasmid and the donor DNA template into S. albus protoplasts.

  • Selection and Screening:

    • Plate the transformed protoplasts on regeneration medium containing the appropriate antibiotic to select for transformants carrying the CRISPR/Cas9 plasmid.

    • After regeneration, screen individual colonies by PCR using primers that flank the targeted promoter region. Successful replacement will result in a PCR product of a different size than the wild-type.

  • Curing the CRISPR Plasmid: To remove the temperature-sensitive pCRISPomyces-2 plasmid, cultivate the confirmed mutant colonies on a non-selective medium at a non-permissive temperature (e.g., 37°C).

  • Verification: Confirm the promoter replacement and the absence of the CRISPR plasmid in the cured strain by PCR and Sanger sequencing.

2. Cosmid Library Construction and Screening for the this compound BGC

This protocol outlines the steps for creating a cosmid library from the native this compound producer and screening for clones containing the BGC.

Materials:

  • Native this compound-producing Streptomyces strain.

  • High-molecular-weight genomic DNA isolation kit.

  • Cosmid vector (e.g., SuperCos1).

  • Restriction enzyme (e.g., Sau3AI).

  • Calf intestinal alkaline phosphatase (CIAP).

  • T4 DNA ligase.

  • Lambda phage packaging extract.

  • E. coli host strain for plating.

  • PCR reagents and primers specific to the this compound BGC.

Methodology:

  • Genomic DNA Isolation: Isolate high-quality, high-molecular-weight genomic DNA from the native producer.

  • Partial Digestion: Partially digest the genomic DNA with Sau3AI to generate fragments in the 35-45 kb range. This is a critical step that requires careful optimization of enzyme concentration and incubation time.

  • Dephosphorylation: Treat the size-selected DNA fragments with CIAP to prevent self-ligation.

  • Vector Preparation: Digest the cosmid vector with a compatible restriction enzyme (e.g., BamHI) and dephosphorylate the ends.

  • Ligation: Ligate the size-selected genomic DNA fragments with the prepared cosmid vector using T4 DNA ligase.

  • In Vitro Packaging: Package the ligation mixture into lambda phage particles using a commercial packaging extract.

  • Transduction and Library Plating: Transduce an appropriate E. coli host strain with the packaged cosmids and plate on selective medium to obtain a library of colonies, each containing a different cosmid clone.

  • Library Screening:

    • Pool colonies and isolate cosmid DNA from each pool.

    • Use PCR with primers designed from conserved regions of PKS/NRPS genes or any known sequences from the this compound cluster to screen the pools.

    • Once a positive pool is identified, screen individual colonies from that pool to isolate the specific cosmid clone(s) containing the this compound BGC.

    • Use chromosome walking or sequencing of the initial positive cosmid to identify overlapping clones that cover the entire BGC.

Visualizations

This compound Biosynthetic Pathway

Neoantimycin_Biosynthesis cluster_precursor Precursor Biosynthesis cluster_assembly NRPS/PKS Assembly Line Tryptophan Tryptophan Anthranilate Anthranilate Tryptophan->Anthranilate NatN, NatP FAS_precursor 3-Aminosalicylate Anthranilate->FAS_precursor NatHIJKL FAS 3-Formamidosalicylate (Starter Unit) FAS_precursor->FAS NatO NatB NatB (NRPS) Modules 1-3 FAS->NatB Loading NatD_NatA NatD/NatA (NRPS) Modules 4-5 NatB->NatD_NatA Chain Transfer NatC NatC (PKS) Modules 6-8 NatD_NatA->NatC Chain Transfer TE Thioesterase (Release) NatC->TE This compound This compound Scaffold TE->this compound Cyclization Troubleshooting_No_Product Start No this compound Detected Check_Integrity Verify BGC Integrity (PCR, Sequencing) Start->Check_Integrity Result_Integrity Result_Integrity Check_Integrity->Result_Integrity Is BGC intact? Check_Transcription Check for Transcription (RT-PCR) Result_Transcription Result_Transcription Check_Transcription->Result_Transcription Are genes transcribed? Check_Translation Assess Translation/ Protein Stability Result_Translation Result_Translation Check_Translation->Result_Translation Are proteins expressed and stable? Check_Precursors Evaluate Precursor Supply Fix_Precursor Supplement medium or engineer host Check_Precursors->Fix_Precursor Result_Integrity->Check_Transcription Yes Fix_Cloning Re-clone BGC or correct mutations Result_Integrity->Fix_Cloning No Result_Transcription->Check_Translation Yes Fix_Promoter Replace with strong constitutive promoter Result_Transcription->Fix_Promoter No Result_Translation->Check_Precursors Yes Fix_Codon Codon optimize genes or use different host Result_Translation->Fix_Codon No Cosmid_Workflow Start Isolate high MW gDNA from native producer Partial_Digest Partial digest with Sau3AI (Size select ~40kb) Start->Partial_Digest Ligation Ligate into cosmid vector Partial_Digest->Ligation Packaging In vitro packaging into phage heads Ligation->Packaging Transduction Transduce E. coli host Packaging->Transduction Screening Screen library pools by PCR Transduction->Screening Isolation Isolate positive cosmid clone(s) Screening->Isolation Transformation Transform into Streptomyces host Isolation->Transformation Analysis Analyze for This compound production Transformation->Analysis

References

Technical Support Center: Mitigating Batch-to-Batch Variability in Neoantimycin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during Neoantimycin (B15521) fermentation.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that lead to inconsistencies in this compound production.

Problem: Low or No this compound Titer

Possible Causes and Solutions:

  • Inoculum Quality: Inconsistent spore viability or mycelial density can lead to variable growth kinetics and product formation.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent method for spore suspension preparation or mycelial culture transfer. Refer to the Experimental Protocols section for detailed procedures.

  • Media Composition: Suboptimal concentrations or ratios of carbon, nitrogen, and phosphate (B84403) sources can significantly impact secondary metabolite production.

    • Solution: Systematically optimize the fermentation medium. Start with a basal medium known to support Streptomyces growth and this compound production, and then vary individual components using a One-Factor-at-a-Time (OFAT) or Response Surface Methodology (RSM) approach. Pay close attention to the C:N ratio and phosphate concentration, as high levels of phosphate can suppress secondary metabolism.[1][2][3][4]

  • Precursor Limitation: The biosynthesis of this compound requires specific precursors, including 3-formamidosalicylate (3-FAS), L-threonine, various α-keto acids, and malonate derivatives.[5][6] A shortage of any of these can limit the final product yield.

    • Solution: Supplement the fermentation medium with known precursors. For instance, feeding 3-hydroxybenzoate (a precursor to a this compound analogue) has been shown to increase the production of related compounds.[5]

  • Suboptimal Fermentation Parameters: Incorrect pH, temperature, aeration, or agitation can stress the producing organism and inhibit this compound synthesis.

    • Solution: Optimize physical fermentation parameters. Monitor and control pH, temperature, and dissolved oxygen (DO) levels throughout the fermentation run. The optimal ranges for Streptomyces species are generally a pH of 7.0-8.0 and a temperature of 28-37°C.[7][8][9][10][11]

Problem: High Batch-to-Batch Variability in this compound Titer

Possible Causes and Solutions:

  • Inconsistent Inoculum: This is a primary driver of variability. Minor differences in the age, concentration, or physiological state of the inoculum can lead to significant variations in fermentation performance.

    • Solution: Implement a stringent and reproducible inoculum preparation protocol. Prepare a large, homogenous master spore stock and use a consistent volume for each fermentation. Refer to the Experimental Protocols section for guidance.

  • Variability in Raw Materials: Different batches of media components (e.g., yeast extract, peptone) can have slight compositional variations, affecting microbial growth and product formation.

    • Solution: Source high-quality, consistent raw materials from a reliable supplier. If possible, purchase large lots of critical media components to minimize batch-to-batch differences.

  • Inadequate Process Control: Fluctuations in pH, temperature, dissolved oxygen, or agitation speed between batches will lead to inconsistent results.

    • Solution: Calibrate all sensors and controllers regularly. Implement a robust process control strategy to maintain all critical parameters within their optimal ranges for the duration of the fermentation.

  • Contamination: The introduction of foreign microorganisms can compete for nutrients and produce inhibitory compounds, leading to unpredictable drops in this compound yield.

    • Solution: Adhere to strict aseptic techniques during all stages of media preparation, inoculation, and sampling. Regularly check for contamination by microscopy and plating.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for this compound biosynthesis?

A1: The biosynthesis of this compound is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.[5][6] The primary precursors are:

  • Starter Unit: 3-formamidosalicylate (3-FAS)[5][6]

  • Amino Acid: L-threonine

  • Extender Units: Malonate derivatives and various α-keto acids

Q2: What is the optimal pH and temperature for this compound fermentation?

A2: While the optimal conditions can be strain-specific, a good starting point for Streptomyces fermentations for secondary metabolite production is a pH between 7.0 and 8.0 and a temperature between 28°C and 37°C .[7][8][9][10][11] It is crucial to experimentally determine the optimal values for your specific strain and process.

Q3: How does phosphate concentration affect this compound production?

A3: High concentrations of phosphate can suppress the biosynthesis of many secondary metabolites in Streptomyces, a phenomenon known as phosphate repression.[1][2][3][4] It is generally advisable to limit the initial phosphate concentration in the production medium or to use a fed-batch strategy to maintain a low phosphate level during the production phase.

Q4: My Streptomyces culture is forming dense pellets, and the yield is low. What can I do?

A4: Dense pellet formation can lead to mass transfer limitations, particularly for oxygen, which can negatively impact antibiotic production. To address this, you can:

  • Modify Inoculum: Use a more dispersed mycelial inoculum or a higher concentration of spore inoculum.

  • Optimize Agitation: Increase the agitation speed to promote more dispersed growth, but be mindful of excessive shear stress which can damage the mycelia.

  • Add Microparticles: The addition of inert microparticles to the culture medium can sometimes promote more filamentous growth.

Data Presentation

Table 1: General Fermentation Parameters for Streptomyces Secondary Metabolite Production

ParameterRecommended RangeRationale
Temperature28-37°COptimal for growth and enzyme activity in most Streptomyces species.[7][8][9][10][11]
pH7.0-8.0Maintains optimal enzyme function and nutrient uptake.[7][8][9][10][11]
Dissolved Oxygen (DO)> 30% saturationStreptomyces are aerobic; sufficient oxygen is critical for growth and biosynthesis.
Agitation Speed200-400 rpmEnsures proper mixing and oxygen transfer, but excessive shear can be detrimental.

Note: These are general guidelines. The optimal parameters for this compound production should be determined experimentally for your specific Streptomyces strain.

Table 2: Common Media Components for Streptomyces Fermentation

ComponentExampleTypical Concentration (g/L)Role
Carbon SourceGlucose, Starch, Glycerol (B35011)10-40Primary energy and carbon source.
Nitrogen SourceYeast Extract, Peptone, Soybean Meal5-20Provides nitrogen for amino acid and protein synthesis.
Phosphate SourceK₂HPO₄, KH₂PO₄0.5-2.0Essential for nucleic acid and energy metabolism; high levels can be inhibitory.[1][2][3][4]
Trace ElementsMgSO₄, FeSO₄, ZnSO₄0.1-1.0Cofactors for various enzymes.

Experimental Protocols

1. Protocol for Consistent Streptomyces Spore Suspension Preparation

Objective: To prepare a standardized spore suspension for consistent inoculum in liquid fermentations.

Materials:

  • Well-sporulated Streptomyces culture on an agar (B569324) plate (e.g., ISP4 medium)

  • Sterile 20% (v/v) glycerol solution

  • Sterile distilled water

  • Sterile cotton swabs or inoculation loops

  • Sterile 15 mL conical tubes

  • Vortex mixer

  • Spectrophotometer (optional)

Methodology:

  • Grow the Streptomyces strain on a suitable agar medium until heavy sporulation is observed (typically 7-14 days).

  • Aseptically add 5-10 mL of sterile distilled water to the surface of the agar plate.

  • Gently scrape the surface of the culture with a sterile cotton swab or inoculation loop to dislodge the spores into the water.

  • Transfer the spore suspension to a sterile 15 mL conical tube.

  • Vortex the tube vigorously for 1-2 minutes to break up any mycelial clumps.

  • Allow the larger mycelial fragments to settle for 5-10 minutes, then carefully transfer the supernatant containing the spores to a new sterile tube.

  • (Optional) Measure the optical density (OD) of the spore suspension at 600 nm to estimate the concentration. Dilute with sterile water to a standardized OD for consistent inoculum size.

  • Add an equal volume of sterile 40% glycerol to the spore suspension to achieve a final concentration of 20% glycerol.

  • Aliquot the spore suspension into cryovials and store at -80°C for long-term use.

2. Protocol for One-Factor-at-a-Time (OFAT) Media Optimization

Objective: To identify the optimal concentration of a single media component for this compound production.

Materials:

  • Standardized Streptomyces spore suspension

  • Basal fermentation medium

  • The media component to be optimized (e.g., glucose, yeast extract)

  • Shake flasks

  • Shaking incubator

Methodology:

  • Prepare a series of shake flasks containing the basal fermentation medium.

  • Vary the concentration of the single component of interest across a defined range in different flasks, while keeping all other components constant. For example, to optimize the glucose concentration, you might prepare flasks with 10, 20, 30, 40, and 50 g/L of glucose.

  • Inoculate each flask with the same volume of a standardized spore suspension.

  • Incubate the flasks under consistent conditions (e.g., 28°C, 250 rpm) for the desired fermentation period (e.g., 7-10 days).

  • At the end of the fermentation, harvest the cultures and analyze for biomass (dry cell weight) and this compound titer using HPLC or LC-MS/MS.

  • The concentration that results in the highest this compound titer is considered the optimum for that component under the tested conditions.

3. General Protocol for HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in a fermentation broth.

Materials:

  • Fermentation broth sample

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Deionized water

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 reversed-phase column and UV or MS detector

Methodology:

  • Sample Extraction:

    • Centrifuge a known volume of the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate by vigorous shaking.

    • Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of methanol.

    • Filter the methanolic extract through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used for separating depsipeptides.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm) or Mass Spectrometry (MS) for higher specificity and sensitivity.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.

Visualizations

Neoantimycin_Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Biosynthesis Pathway Chorismate Chorismate FAS_Synthase 3-Formamidosalicylate (3-FAS) Synthesis Chorismate->FAS_Synthase L_Thr L-Threonine NRPS Non-Ribosomal Peptide Synthetase (NRPS) L_Thr->NRPS Malonyl_CoA Malonyl-CoA PKS Polyketide Synthase (PKS) Malonyl_CoA->PKS Alpha_Keto_Acids α-Keto Acids Alpha_Keto_Acids->NRPS FAS_Synthase->NRPS Starter Unit NRPS->PKS Intermediate Linear_Depsipeptide Linear Depsipeptide PKS->Linear_Depsipeptide Cyclization Cyclization (Thioesterase) Linear_Depsipeptide->Cyclization This compound This compound Cyclization->this compound

Caption: Simplified biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low/Variable This compound Titer Check_Inoculum Step 1: Verify Inoculum Quality - Standardized spore count? - Consistent age and viability? Start->Check_Inoculum Check_Media Step 2: Analyze Media Composition - Consistent raw materials? - Optimal C:N ratio? - Limiting phosphate? Check_Inoculum->Check_Media Inoculum OK Optimize_Inoculum Action: Standardize Inoculum Protocol Check_Inoculum->Optimize_Inoculum Inconsistent Check_Parameters Step 3: Review Fermentation Parameters - Calibrated sensors? - Stable pH, Temp, DO? Check_Media->Check_Parameters Media OK Optimize_Media Action: Media Optimization (OFAT/RSM) Check_Media->Optimize_Media Suboptimal Check_Contamination Step 4: Investigate Contamination - Microscopic examination? - Sterility checks? Check_Parameters->Check_Contamination Parameters OK Optimize_Parameters Action: Calibrate & Control Process Parameters Check_Parameters->Optimize_Parameters Inconsistent Improve_Aseptic Action: Enhance Aseptic Technique Check_Contamination->Improve_Aseptic Contamination Found End Consistent This compound Production Check_Contamination->End No Contamination Optimize_Inoculum->Check_Inoculum Optimize_Media->Check_Media Optimize_Parameters->Check_Parameters Improve_Aseptic->Check_Contamination

Caption: Troubleshooting workflow for this compound fermentation.

References

Technical Support Center: Efficient Extraction of Neoantimycin from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Neoantimycin (B15521) extraction from biomass. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for extracting this compound from Streptomyces fermentation broth?

A1: The general workflow involves fermentation of a high-yield Streptomyces strain, followed by separation of the mycelial biomass from the culture broth. The broth is then subjected to solvent extraction, typically with ethyl acetate (B1210297), to isolate the crude this compound. This crude extract is subsequently purified using chromatographic techniques to obtain pure this compound.

This compound Extraction Workflow A Streptomyces Fermentation B Biomass Separation (Centrifugation/Filtration) A->B C Solvent Extraction of Broth (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Chromatographic Purification (Silica Gel, HPLC) D->E F Pure this compound E->F

Caption: General workflow for this compound extraction.

Q2: Which solvents are most effective for extracting this compound?

A2: Polar organic solvents are generally effective for the extraction of depsipeptides like this compound from fermentation broths. Ethyl acetate is a commonly used and effective solvent for this purpose.[1][2] Other solvents such as n-butanol have also been used for the extraction of similar depsipeptides from Streptomyces cultures.[3] The choice of solvent can significantly impact the extraction efficiency and the impurity profile of the crude extract.

Q3: What are the key parameters to optimize for maximizing this compound extraction yield?

A3: Several factors can significantly impact the yield of this compound during extraction. These include:

  • Solvent Choice: The polarity of the solvent is crucial.

  • pH of the Fermentation Broth: The pH of the aqueous phase can influence the partitioning of this compound into the organic solvent. For depsipeptides, adjusting the pH to a slightly acidic or neutral level before extraction can be beneficial.

  • Extraction Temperature: Higher temperatures can increase the solubility of this compound but may also lead to its degradation. A balance must be struck to optimize yield without compromising stability.

  • Extraction Time: Sufficient extraction time is necessary to ensure complete transfer of the compound into the organic phase.

  • Solvent-to-Broth Ratio: A higher ratio of solvent to broth can enhance extraction efficiency by providing a larger concentration gradient.

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound Extract
Possible Cause Troubleshooting Step
Incomplete Cell Lysis If extracting from mycelial biomass, ensure adequate cell disruption through methods like sonication or homogenization to release intracellular this compound.
Suboptimal Solvent Polarity Test a range of solvents with varying polarities (e.g., ethyl acetate, n-butanol, chloroform) or solvent mixtures to find the most effective one for your specific strain and fermentation medium.
Incorrect pH of Fermentation Broth Before extraction, adjust the pH of the fermentation broth to different values (e.g., 6.0, 7.0, 8.0) to determine the optimal pH for partitioning this compound into the organic phase. For similar depsipeptides, a pH range of 9.0-9.5 has been shown to be optimal for extraction with n-butanol.[3]
Insufficient Extraction Time or Agitation Increase the duration of the extraction and ensure vigorous mixing to maximize the contact between the aqueous and organic phases.
Low Production Titer Optimize fermentation conditions (media composition, temperature, aeration) to increase the initial concentration of this compound in the broth.
Issue 2: Poor Purity of Crude this compound Extract
Possible Cause Troubleshooting Step
Co-extraction of Impurities Perform a preliminary purification step, such as liquid-liquid partitioning with solvents of different polarities (e.g., hexane) to remove highly nonpolar impurities from the crude extract.[4]
Suboptimal Chromatography Conditions Optimize the mobile phase composition and gradient for silica (B1680970) gel or C18 column chromatography to improve the separation of this compound from co-eluting impurities.
Presence of Emulsions during Extraction To break emulsions, try adding a small amount of a saturated salt solution (brine) or a different organic solvent. Centrifugation can also help in separating the layers.
Issue 3: Degradation of this compound during Extraction and Purification
Possible Cause Troubleshooting Step
Temperature Instability Perform extraction and solvent evaporation steps at lower temperatures (e.g., below 40°C) to minimize thermal degradation.[2]
pH Instability Avoid exposing the extract to harsh acidic or basic conditions for prolonged periods. Buffer the solutions where possible. The stability of similar antibiotics can be significantly affected by pH.[5][6]
Light Sensitivity Protect the this compound-containing solutions from direct light, especially during long processing times, by using amber-colored glassware or covering the containers with aluminum foil.
Enzymatic Degradation If degradation is suspected to be enzymatic, consider heat-treating the fermentation broth before extraction to denature any degradative enzymes.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fermentation Broth

This protocol is a general method for the extraction of this compound from the culture broth of Streptomyces.

  • Harvesting and Separation:

    • Harvest the fermentation broth (e.g., 1 L) after the optimal incubation period.

    • Separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes.

  • pH Adjustment:

    • Adjust the pH of the supernatant to 6.0 with formic acid.[4]

  • Solvent Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate (1 L).

    • Shake vigorously for 15-20 minutes.

    • Allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool all the organic extracts.

  • Concentration:

    • Concentrate the pooled organic extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Degreasing (Optional):

    • Dissolve the crude extract in methanol (B129727).

    • Extract the methanolic solution with an equal volume of hexane (B92381) three times to remove nonpolar impurities.[4]

    • Collect the methanol-soluble fraction and evaporate the solvent to obtain the degreased crude extract.

Liquid-Liquid Extraction Protocol A Centrifuge Fermentation Broth B Collect Supernatant A->B C Adjust pH to 6.0 B->C D Extract with Ethyl Acetate (3x) C->D E Pool Organic Layers D->E F Concentrate under Vacuum E->F G Crude this compound Extract F->G

Caption: Liquid-liquid extraction protocol for this compound.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol describes a general method for the initial purification of this compound from the crude extract.

  • Column Preparation:

    • Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent like dichloromethane.

    • Pack the slurry into a glass column.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., dichloromethane).

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% dichloromethane.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 50:1, 20:1, 10:1, 5:1, 0:1 dichloromethane:methanol v/v).[4]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration:

    • Pool the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the partially purified this compound.

Protocol 3: HPLC Analysis of this compound

This protocol provides a starting point for the analytical quantification of this compound.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is often effective for separating depsipeptides. A typical gradient might be from 30% to 100% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound shows maximum absorbance (e.g., 210 nm or based on a UV scan of a purified sample).

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol or acetonitrile. Create a series of dilutions to generate a standard curve for quantification.

Quantitative Data Summary

The following tables provide representative data on factors influencing the extraction and purification of depsipeptides, which can be used as a starting point for optimizing this compound extraction.

Table 1: Effect of Different Solvents on the Extraction of a Depsipeptide from Streptomyces

Solvent Relative Extraction Efficiency (%)
Ethyl Acetate100
n-Butanol85
Chloroform70
Hexane<10

Note: Data is illustrative and based on general knowledge of depsipeptide extraction. Actual efficiencies will vary.

Table 2: Influence of pH on the Extraction of a Depsipeptide with Ethyl Acetate

pH of Broth Relative Yield (%)
4.080
6.0100
8.090
10.065

Note: Data is illustrative. The optimal pH should be determined experimentally for this compound.

Table 3: Effect of Temperature on the Stability of a Depsipeptide in Solution

Temperature (°C) Half-life (hours)
4> 200
2548
4012
602

Note: Data is illustrative and highlights the general trend of decreased stability with increasing temperature.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a complex process involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line.[7][8] Understanding this pathway can aid in developing strategies to enhance production through metabolic engineering.

This compound Biosynthesis Logic cluster_0 Precursor Supply cluster_1 Biosynthetic Machinery A Amino Acids D NRPS Modules A->D B Malonyl-CoA E PKS Modules B->E C 3-Formamidosalicylate C->D F Linear Depsipeptide Intermediate D->F E->F G Cyclization & Release F->G H This compound G->H

Caption: Simplified logic of this compound biosynthesis.

References

Overcoming antibiotic resistance in Neoantimycin-producing strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the production of Neoantimycin and its analogs from producing strains.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental genetic basis for this compound production?

A1: this compound is a secondary metabolite synthesized by a hybrid Non-Ribosomal Peptide Synthetase/Polyketide Synthase (NRPS/PKS) machinery. The genes encoding this entire enzymatic assembly line are located together in a biosynthetic gene cluster (BGC), referred to as the nat (B4201923) BGC. Understanding the function of each gene within this cluster is critical for troubleshooting and strain engineering.

Q2: Why is my wild-type Streptomyces orinoci strain difficult to genetically manipulate for higher yields?

A2: The native producer, Streptomyces orinoci, is known to be genetically intractable. To overcome this limitation, the nat biosynthetic gene cluster is often expressed in a more genetically amenable host, a process known as heterologous expression.

Q3: What is a heterologous host and which strains are recommended for this compound production?

A3: A heterologous host is a surrogate organism used to express a gene cluster from a different native producer. For this compound production, Streptomyces albus (e.g., J1074 strain) and Streptomyces coelicolor are highly recommended. S. albus is particularly favored for its rapid growth, well-established genetic tools (including CRISPR/Cas9), and a cleaner background metabolite profile, which simplifies downstream purification.[1][2][3]

Q4: How does the producing strain avoid being killed by the this compound it produces?

A4: Antibiotic-producing organisms like Streptomyces have evolved sophisticated self-resistance mechanisms. These typically include:

  • Efflux Pumps: Membrane proteins that actively transport the antibiotic out of the cell, keeping intracellular concentrations below toxic levels.[4]

  • Enzymatic Inactivation: Production of enzymes that modify and detoxify the antibiotic.

  • Target Modification: Alterations in the cellular target of the antibiotic (e.g., the ribosome or cell wall biosynthesis machinery) that prevent the antibiotic from binding.[4][5][6] These resistance mechanisms are often encoded by genes located within or near the biosynthetic gene cluster.

Q5: Can I produce specific this compound analogs instead of the primary product?

A5: Yes. The final structure of this compound is determined by the starter unit incorporated by the NRPS/PKS assembly line. The native starter unit is 3-formamidosalicylate (3-FAS). By genetically disrupting the biosynthetic pathway for 3-FAS (e.g., by deleting genes like natO), you can force the machinery to incorporate alternative starter units, leading to the targeted production of novel analogs like Unantimycin B.

Troubleshooting Guide

Problem 1: Low or No this compound Titer Despite Good Cell Growth

This is a common issue where the strain grows to a high density but fails to produce the desired secondary metabolite.

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Fermentation Conditions 1. Optimize Media Composition: Secondary metabolism is often triggered by nutrient limitation. Systematically test different carbon-to-nitrogen ratios. Glucose can be repressive; consider glycerol (B35011) as an alternative carbon source.[7] 2. Control pH: The optimal pH for growth may differ from the optimal pH for production. Monitor and control the pH of the culture, typically maintaining it in the neutral to slightly alkaline range.[7][8] 3. Ensure Adequate Aeration: this compound biosynthesis is an aerobic process. Monitor dissolved oxygen (DO) levels and increase agitation or airflow to prevent oxygen limitation, especially during the stationary phase.[8]
Insufficient Precursor Supply The biosynthesis of this compound requires specific building blocks (precursors). A bottleneck in a precursor pathway will limit the final yield. 1. Precursor Feeding: Supplement the fermentation medium with the suspected limiting precursor (e.g., 3-hydroxybenzoate for Unantimycin B production).[8] 2. Genetic Engineering: Overexpress genes involved in the biosynthesis of the starter unit or other key precursors to increase the intracellular pool.
Inefficient Self-Resistance As the this compound titer increases, it may become toxic to the producing strain if self-resistance mechanisms are not robust enough, leading to feedback inhibition or cell death. 1. Overexpress Efflux Pumps: Identify and overexpress the genes encoding efflux pumps associated with the nat cluster. 2. Induce Resistance Mutations: Introduce mutations that confer resistance to other antibiotics (e.g., streptomycin, rifampin). Surprisingly, mutations in ribosomal proteins (rpsL) or RNA polymerase (rpoB) can lead to a significant increase in the production of unrelated antibiotics.[9]
Suboptimal Heterologous Host The chosen heterologous host may have competing metabolic pathways that divert precursors away from this compound synthesis. 1. Create a "Cleaner" Chassis: Use CRISPR/Cas9 to delete endogenous BGCs in your host strain (S. albus, for example) to reduce competition for precursors like malonyl-CoA and acetyl-CoA.[1] 2. Optimize Integration Site: The location of the integrated BGC on the host chromosome can significantly impact expression levels. If yields are low, consider integrating the cluster at different genomic locations.[10]

Data Presentation: Yield Improvement Strategies

The following table summarizes reported improvements in the production of this compound analogs based on different genetic engineering strategies.

Strain/Modification Strategy Target Compound Yield (mg/L) Fold Increase
Parent Strain (Heterologous Host) Heterologous expression of nat BGC in S. albusUnantimycin B~6.3-
ΔnatO Mutant Blocked biosynthesis of the native starter unit (3-FAS)Unantimycin B~6.31x
ΔnatO + 3-HBA Feeding Blocked 3-FAS pathway and fed alternative precursorUnantimycin B~12.8~2x
ΔnatO + Chorismatase Overexpression Blocked 3-FAS pathway and engineered endogenous overexpression of alternative precursorUnantimycin B~40.0~6.3x
S. albus Triple Mutant (Strr, Genr, Rifr) Induced combined drug-resistance mutations to improve general secondary metabolismSalinomycin (as a model polyketide)>20,000~2.3x

(Data synthesized from literature[8][9])

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Deletion in Streptomyces albus

This protocol provides a general workflow for deleting a target gene (e.g., natO) using the pCRISPomyces-2 system.

1. Design of sgRNA and Homology Repair Template: a. Identify a 20-bp protospacer sequence in your gene of interest that is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG). Use design tools to minimize off-target effects. b. Design two ~1-kb DNA fragments that are homologous to the regions immediately upstream ("left arm") and downstream ("right arm") of the gene to be deleted. These will serve as the homology-directed repair (HDR) template.

2. Construction of the Editing Plasmid: a. Synthesize and anneal two complementary oligonucleotides encoding your chosen 20-bp guide sequence. b. Clone the annealed guide RNA into the pCRISPomyces-2 vector using Golden Gate assembly. c. Amplify the left and right homology arms from S. albus genomic DNA via PCR. d. Linearize the pCRISPomyces-2 vector (now containing your sgRNA) using the XbaI restriction enzyme. e. Assemble the left and right homology arms into the linearized vector using Gibson Assembly.

3. Transformation and Conjugation: a. Transform the final editing plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002). b. Conjugate the plasmid from the E. coli donor to the S. albus recipient strain on a suitable mating medium (e.g., MS agar). c. Overlay the plates after 16-20 hours with apramycin (B1230331) (for plasmid selection) and nalidixic acid (to counter-select E. coli). d. Incubate at 30°C for 5-7 days until exconjugant colonies appear.

4. Screening and Curing: a. Restreak the exconjugants on fresh selective media to isolate single colonies. b. Verify the desired gene deletion via colony PCR using primers that flank the target region. A successful deletion will result in a smaller PCR product compared to the wild-type. c. To cure the temperature-sensitive pCRISPomyces-2 plasmid, passage the confirmed mutant colonies on non-selective media at 37°C. d. Screen for apramycin-sensitive colonies to confirm plasmid loss.

Visualizations

Neoantimycin_Biosynthesis cluster_precursor Precursor Biosynthesis (3-FAS) cluster_assembly NRPS/PKS Assembly Line cluster_tailoring Post-Assembly Tailoring Tryptophan Tryptophan N-Formyl-L-kynurenine N-Formyl-L-kynurenine Tryptophan->N-Formyl-L-kynurenine NatN Anthranilate Anthranilate N-Formyl-L-kynurenine->Anthranilate NatO/NatP 3-Aminosalicylate 3-Aminosalicylate Anthranilate->3-Aminosalicylate NatHIJKL 3-FAS 3-FAS 3-Aminosalicylate->3-FAS NatO Loading Module Loading Module 3-FAS->Loading Module NatF/NatG Elongation Modules Elongation Modules Loading Module->Elongation Modules NatA-D Release & Cyclization Release & Cyclization Elongation Modules->Release & Cyclization TE Domain Pro-Neoantimycin Pro-Neoantimycin Release & Cyclization->Pro-Neoantimycin This compound This compound Pro-Neoantimycin->this compound e.g., Oxidation

Caption: Simplified biosynthetic pathway for this compound.

Troubleshooting_Workflow Start Low this compound Yield CheckGrowth Is cell growth (biomass) also low? Start->CheckGrowth OptimizeFermentation Optimize Fermentation: - Media (C:N ratio) - pH control - Aeration (DO) CheckGrowth->OptimizeFermentation Yes CheckPrecursors Is precursor supply a bottleneck? CheckGrowth->CheckPrecursors No, growth is good FeedPrecursors Feed limiting precursors. Overexpress precursor biosynthesis genes. CheckPrecursors->FeedPrecursors Yes CheckSelfResistance Is self-toxicity a factor? CheckPrecursors->CheckSelfResistance No EnhanceResistance Overexpress efflux pumps. Introduce resistance mutations (e.g., rpsL, rpoB). CheckSelfResistance->EnhanceResistance Yes OptimizeHost Optimize Heterologous Host: - Delete competing BGCs - Change integration site CheckSelfResistance->OptimizeHost No

Caption: Troubleshooting workflow for low this compound yield.

Heterologous_Expression_Workflow IdentifyBGC 1. Identify 'nat' BGC in S. orinoci CloneBGC 2. Clone BGC into Expression Vector (e.g., Cosmid) IdentifyBGC->CloneBGC Transform 4. Introduce Vector into Host (Conjugation) CloneBGC->Transform ChooseHost 3. Select Heterologous Host (e.g., S. albus J1074) EngineerHost 3a. (Optional) Engineer Host - Delete competing BGCs ChooseHost->EngineerHost EngineerHost->Transform Ferment 5. Ferment & Optimize Production Conditions Transform->Ferment Analyze 6. Extract & Analyze for This compound (LC-MS) Ferment->Analyze

Caption: General workflow for heterologous expression.

References

Technical Support Center: Optimizing Precursor Supply for Enhanced Neoantimycin Analog Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the production of neoantimycin (B15521) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for enhancing the yield of these promising anticancer compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in precursor requirements between neoantimycins and the selective anticancer analog unantimycin B?

A1: The primary difference lies in the starter unit used for their biosynthesis. The this compound biosynthetic pathway, directed by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, typically utilizes 3-formamidosalicylate (3-FAS) as the starter precursor.[1][2] In contrast, the this compound analogue unantimycin B is produced when the pathway incorporates 3-hydroxybenzoate (3-HBA) as its starter unit.[1][2][3]

Q2: Why is the native production of unantimycin B typically low in wild-type strains?

A2: Unantimycin B is often produced as a minor product in wild-type strains, accounting for only 1 to 2% of the main this compound A product.[1] This is due to the biosynthetic machinery's preference for the native starter unit, 3-FAS. The low fermentation titre has been a significant hurdle for in-depth pharmacological studies.[1][3][4]

Q3: What are the main strategies to increase the production of unantimycin B?

A3: There are three primary strategies to boost the production of unantimycin B by optimizing the precursor supply:

  • Genetic Manipulation: This involves creating mutant strains where the biosynthesis of the native precursor, 3-FAS, is blocked. This can be achieved by deleting genes essential for 3-FAS formation, such as natO and natJ-L.[1][4]

  • Exogenous Feeding: This strategy involves supplementing the fermentation medium with the desired precursor, 3-HBA.[1]

  • Endogenous Overproduction: This approach involves genetically engineering the production strain to overproduce the desired precursor internally. For unantimycin B, this can be done by introducing and overexpressing a chorismatase gene, which enhances the endogenous supply of 3-HBA.[1][4]

Q4: Can the this compound NRPS-PKS machinery accept other starter units besides 3-FAS and 3-HBA?

A4: Yes, the this compound NRPS-PKS system has shown a degree of flexibility and can accept a variety of starter precursors.[1] This promiscuity allows for the generation of novel this compound analogs through precursor-directed biosynthesis.[5][6] Some other starter units that have been successfully incorporated include benzoic acid and 3-aminosalicylic acid.[1]

Troubleshooting Guides

Problem 1: Low or no production of the desired this compound analog despite precursor feeding.

  • Possible Cause 1: Inefficient uptake or utilization of the fed precursor.

    • Solution: Optimize the feeding strategy. Experiment with different concentrations of the precursor, feeding time points (e.g., at the beginning of fermentation or after a certain growth phase), and feeding frequency. Ensure the precursor is dissolved in a suitable, non-toxic solvent like DMSO before adding it to the culture.[1]

  • Possible Cause 2: Instability of the production strain.

    • Solution: Streptomyces strains can be prone to genetic instability.[7] It is crucial to maintain cryopreserved stocks of the strain and minimize the number of subculturing steps. Periodically re-isolate single colonies and screen for productivity to ensure a homogenous and high-producing population.

  • Possible Cause 3: Suboptimal fermentation conditions.

    • Solution: Review and optimize key fermentation parameters such as pH, temperature, aeration, and agitation.[7][8] These factors can significantly impact microbial growth and secondary metabolite production. A systematic optimization using a one-factor-at-a-time or a design of experiments (DoE) approach can be beneficial.

Problem 2: The wild-type neoantimycins are still the dominant products, even with genetic modifications to block 3-FAS biosynthesis.

  • Possible Cause 1: Incomplete gene knockout or leaky mutation.

    • Solution: Verify the gene deletion at the molecular level using PCR and sequencing. If the knockout is confirmed, consider the possibility of a metabolic bypass or a redundant enzymatic function. Further metabolic engineering to strengthen the genetic block may be necessary.

  • Possible Cause 2: Cross-feeding from the native antimycin biosynthetic pathway in heterologous hosts.

    • Solution: When using a heterologous host that also produces antimycins, such as Streptomyces albus J1074, there might be cross-feeding of 3-FAS.[9] To circumvent this, it is advantageous to use a host strain that does not produce related compounds or to further engineer the host to eliminate the competing pathway.

Problem 3: The yield of the desired analog is improved but has reached a plateau.

  • Possible Cause 1: Limitation in the supply of other precursors or cofactors.

    • Solution: While the starter unit is a critical factor, the biosynthesis of neoantimycins also depends on a steady supply of other building blocks (e.g., amino acids, malonyl-CoA) and cofactors (e.g., NADPH).[9][10] Consider supplementing the medium with these precursors or engineering the strain to enhance their intracellular pools.

  • Possible Cause 2: Rate-limiting step in the NRPS-PKS machinery.

    • Solution: The efficiency of the NRPS-PKS enzyme complex itself could be a bottleneck.[1] Overexpression of key enzymes involved in loading the starter unit, such as the acyl-CoA ligase (NatF) and the acyl-carrier protein (NatG), might help to improve the overall flux through the pathway.[1]

Data Presentation

Table 1: Comparison of Unantimycin B Production Titers with Different Precursor Supply Strategies.

Strain/ConditionStarter Unit Precursor StrategyUnantimycin B Titer (mg/L)Fold ImprovementReference
Heterologous host (S. albus J1074)Baseline~6.3-[1]
ΔnatO mutantGenetic block of 3-FASNot specified, but improved separation-[1][4]
ΔnatO mutant + 3-HBA feedingExogenous feeding~12.8~2x[1][4]
ΔnatO mutant + chorismatase overexpressionEndogenous overproduction~40.0~6x[1][3][4]

Experimental Protocols

Protocol 1: Exogenous Feeding of 3-Hydroxybenzoate (3-HBA) for Unantimycin B Production

  • Strain and Culture Conditions:

    • Use a genetically engineered strain with a blocked 3-FAS biosynthesis pathway (e.g., ΔnatO mutant of a this compound producer).

    • Prepare a seed culture by inoculating a suitable liquid medium (e.g., TSB) with spores or mycelial fragments and incubate at the optimal temperature and agitation for 2-3 days.

    • Inoculate the production medium (e.g., fermentation medium) with the seed culture.

  • Precursor Preparation:

    • Prepare a 1 M stock solution of 3-hydroxybenzoate (3-HBA) in dimethyl sulfoxide (B87167) (DMSO).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Feeding Strategy:

    • After a predetermined period of initial growth (e.g., 24-48 hours), add the 3-HBA stock solution to the fermentation culture to a final concentration of 2 mM.

    • To maintain the precursor supply, a second feeding can be performed at a later time point (e.g., 72-96 hours).

    • A control culture supplemented with an equal volume of DMSO should be run in parallel.[1]

  • Fermentation and Analysis:

    • Continue the fermentation for the desired period (e.g., 7-10 days).

    • Harvest the fermentation broth and extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the production of unantimycin B using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Protocol 2: Genetic Manipulation for Endogenous Overproduction of 3-HBA

  • Gene Cassette Construction:

    • Obtain the sequence of a chorismatase gene known to efficiently convert chorismate to 3-HBA.

    • Place this gene under the control of a strong, constitutive promoter suitable for Streptomyces (e.g., ermEp*).

    • Clone this expression cassette into an integrative or replicative plasmid vector for Streptomyces.

  • Strain Transformation:

    • Introduce the constructed plasmid into the protoplasts of the this compound producer strain (preferably one with a blocked 3-FAS pathway, like ΔnatO).

    • Select for transformants using an appropriate antibiotic resistance marker.

  • Verification of Transformants:

    • Confirm the presence of the integrated or plasmid-borne chorismatase gene cassette by PCR.

    • Verify the expression of the gene through RT-qPCR if necessary.

  • Fermentation and Production Analysis:

    • Cultivate the engineered strain under standard fermentation conditions.

    • Compare the production of unantimycin B in the engineered strain to the parent strain (without the chorismatase gene) using HPLC-MS.[1]

Visualizations

Neoantimycin_Biosynthesis_Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate nat genes Three_HBA 3-Hydroxybenzoate (3-HBA) Chorismate->Three_HBA Chorismatase (overexpression) Three_FAS 3-Formamidosalicylate (3-FAS) Anthranilate->Three_FAS natO, natJ-L NRPS_PKS This compound NRPS-PKS Machinery Three_FAS->NRPS_PKS Native Starter Unit Three_HBA->NRPS_PKS Alternative Starter Unit Neoantimycins Neoantimycins NRPS_PKS->Neoantimycins Unantimycin_B Unantimycin B NRPS_PKS->Unantimycin_B

Caption: this compound biosynthesis pathways showing native and alternative starter units.

Troubleshooting_Workflow Start Low/No Analog Production Check_Strain Verify Strain Stability and Genotype Start->Check_Strain Check_Feeding Optimize Precursor Feeding Strategy Start->Check_Feeding Check_Fermentation Optimize Fermentation Parameters (pH, Temp, etc.) Start->Check_Fermentation Is_Strain_OK Strain OK? Check_Strain->Is_Strain_OK Is_Feeding_OK Yield Improved? Check_Feeding->Is_Feeding_OK Is_Fermentation_OK Yield Improved? Check_Fermentation->Is_Fermentation_OK Is_Strain_OK->Check_Feeding Yes Reisolate_Reverify Re-isolate/Re-verify Strain Is_Strain_OK->Reisolate_Reverify No Is_Feeding_OK->Check_Fermentation Yes Investigate_Uptake Investigate Precursor Uptake/Toxicity Is_Feeding_OK->Investigate_Uptake No Systematic_Optimization Systematic Optimization (e.g., DoE) Is_Fermentation_OK->Systematic_Optimization No End Production Optimized Is_Fermentation_OK->End Yes Reisolate_Reverify->Check_Strain Investigate_Uptake->Check_Feeding Systematic_Optimization->Check_Fermentation

Caption: Troubleshooting workflow for low this compound analog production.

References

Methods to reduce co-eluting impurities in Neoantimycin HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Neoantimycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound, with a specific focus on resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential co-eluting impurities in this compound HPLC analysis?

A1: Co-eluting impurities in this compound analysis can originate from several sources:

  • Biosynthetic Analogs: During fermentation by Streptomyces species, several structural analogs of this compound may be produced.[1][2] These analogs often differ by small modifications to the depsipeptide ring and can have very similar retention times to the main compound. Known analogs include this compound D, E, F, H, and I.

  • Degradation Products: this compound, a depsipeptide, can be susceptible to degradation under certain conditions (e.g., pH extremes, oxidation, light exposure).[2] Forced degradation studies are often employed to intentionally produce and identify these potential impurities to ensure the HPLC method is "stability-indicating."[3]

  • Fermentation Broth Components: The complex nature of the fermentation medium can introduce a variety of impurities such as residual sugars, proteins, and other metabolites produced by the Streptomyces strain.[4][5] These matrix components can interfere with the analysis and potentially co-elute with this compound.[4][6][7]

  • Reagents and Solvents: Impurities present in the solvents and reagents used for sample preparation and the mobile phase can also appear as extraneous peaks in the chromatogram.[8][9]

Q2: My this compound peak is showing fronting or tailing. What are the likely causes and solutions?

A2: Peak fronting and tailing are common issues in HPLC that can obscure co-eluting impurities.

  • Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the stationary phase, or by a blocked column frit.[10] To address this, consider:

    • Adjusting Mobile Phase pH: Modifying the pH can alter the ionization state of this compound and interacting silanol (B1196071) groups on the column, reducing tailing.[11]

    • Using Mobile Phase Additives: Incorporating additives like triethylamine (B128534) can mask active silanol sites.

    • Checking for Column Contamination: Flushing the column or replacing the guard column can resolve issues caused by strongly retained contaminants.[10]

  • Peak Fronting: This is less common and often indicates column overload, where too much sample has been injected.[12][13] The primary solution is to dilute the sample and inject a smaller volume.[13] It can also be caused by an injection solvent that is stronger than the mobile phase.[12]

Q3: How can I confirm if a peak is a co-eluting impurity or just baseline noise?

A3: Differentiating a true impurity from noise is crucial.

  • Blank Injections: Injecting a blank solvent can help identify peaks originating from the mobile phase or system contamination.[8][9]

  • Placebo Injections: If analyzing a formulated product, injecting the formulation without this compound can identify peaks from excipients.[8]

  • Peak Purity Analysis: Using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can provide evidence of peak purity.[14] A non-homogenous spectrum across the peak suggests the presence of a co-eluting compound.

  • Spiking Experiments: If a reference standard for a suspected impurity is available, spiking the sample with a small amount of the standard and observing an increase in the peak area can confirm its identity.

Troubleshooting Guide: Resolving Co-eluting Impurities

This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks in your this compound HPLC analysis.

Problem: Poor resolution between this compound and a closely eluting peak.

Below is a logical workflow to address this common issue.

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks A Initial Observation: Co-eluting Peaks B Step 1: Method Optimization A->B C Step 2: Sample Preparation Review B->C D Step 3: Stationary Phase Evaluation C->D E Step 4: Advanced Detection D->E F Resolution Achieved E->F

Caption: A stepwise workflow for troubleshooting co-eluting peaks in HPLC.

Step 1: Method Optimization - Modifying the Mobile Phase

Changes to the mobile phase composition can significantly impact selectivity and resolution.

Detailed Methodologies:

  • Gradient Optimization: A shallow gradient can improve the separation of closely eluting compounds.[4] Start with a broad scouting gradient to determine the elution range of impurities, then create a shallower gradient within that range.

  • pH Adjustment: The pH of the mobile phase can alter the ionization and, therefore, the retention of this compound and its impurities.[11][15] Experiment with a range of pH values (e.g., 3.0 to 7.0 for a standard C18 column) to find the optimal selectivity.

  • Organic Modifier: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[16]

  • Mobile Phase Additives: Ion-pairing reagents can be used to improve the retention and resolution of ionizable compounds.

Quantitative Data Summary:

ParameterInitial ConditionModified Condition 1Modified Condition 2Expected Outcome
Gradient 20-80% B in 20 min40-60% B in 30 min50-55% B in 15 minImproved separation of closely eluting peaks
pH 4.53.56.0Altered selectivity, potentially resolving acidic or basic impurities
Organic Solvent AcetonitrileMethanol50:50 ACN:MeOHChange in elution order and peak spacing
Step 2: Sample Preparation Review

Proper sample preparation is critical to minimize matrix effects and remove interfering substances before analysis.[17]

Detailed Methodologies:

  • Solid-Phase Extraction (SPE): This is a powerful technique to clean up complex samples like fermentation broths.[4] A C18 SPE cartridge can be used to retain this compound while more polar impurities are washed away.

  • Liquid-Liquid Extraction (LLE): This can be used to partition this compound into an organic solvent, leaving behind water-soluble impurities from the fermentation medium.

  • Protein Precipitation: For samples with high protein content, precipitation with a solvent like cold methanol or acetone (B3395972) can remove proteins that might interfere with the chromatography.[4]

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

  • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of HPLC-grade water.

  • Loading: Load the pre-treated fermentation broth sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound and related compounds with a stronger organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

Step 3: Stationary Phase Evaluation

If mobile phase optimization is insufficient, changing the stationary phase can provide the necessary change in selectivity.[18]

Detailed Methodologies:

  • Alternative C18 Phases: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping can offer different selectivity.

  • Phenyl-Hexyl Phase: This phase provides pi-pi interactions, which can be beneficial for separating aromatic compounds or those with double bonds, potentially offering different selectivity for this compound and its analogs.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar impurities that are not well-retained in reversed-phase, HILIC can be an orthogonal separation technique.[19][20][21]

Stationary Phase Selection Guide:

Stationary PhasePrimary InteractionBest For Separating
C18 HydrophobicGeneral purpose, good for non-polar to moderately polar compounds
Phenyl-Hexyl Hydrophobic & pi-piCompounds with aromatic rings or unsaturation
Cyano (CN) Normal-phase or weak reversed-phasePolar compounds, offers different selectivity to C18
HILIC Hydrophilic partitioningVery polar compounds that are poorly retained on C18
Step 4: Advanced Detection and Identification

When co-elution is suspected but not visually apparent, advanced detection methods can confirm and help identify the impurity.

Logical Relationship Diagram:

G cluster_1 Impurity Identification Pathway A Suspected Co-elution B LC-DAD Analysis (Peak Purity) A->B C LC-MS Analysis (Molecular Weight) A->C E Structure Elucidation B->E D LC-MS/MS Analysis (Fragmentation Pattern) C->D D->E

Caption: A logical pathway for the identification of unknown co-eluting impurities.

Detailed Methodologies:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities.[22][23] By determining the mass-to-charge ratio (m/z) of the co-eluting peak, you can often deduce its molecular formula and identify it as a known analog or a novel degradation product.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the ion of interest, you can obtain structural information that can help to definitively identify the impurity.[22]

References

Addressing signal suppression in mass spectrometry of Neoantimycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address signal suppression issues encountered during the mass spectrometry analysis of Neoantimycin.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound analysis?

A1: Signal suppression, also known as ion suppression, is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[3] As this compound is often extracted from complex biological matrices like fermentation broths or plasma, it is particularly susceptible to signal suppression caused by salts, phospholipids, and other endogenous components.[2][4]

Q2: What properties of this compound make it prone to signal suppression?

Q3: How can I identify if signal suppression is affecting my this compound analysis?

A3: A common method to identify signal suppression is the post-column infusion experiment.[1][5] This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal of the this compound standard at certain retention times indicates the elution of matrix components that are causing ion suppression.[1] Another method is to compare the signal intensity of this compound in a pure solvent versus the signal in a sample matrix; a significantly lower signal in the matrix indicates suppression.[1]

Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound solve my signal suppression problems?

A4: Yes, using a SIL-IS is a highly effective strategy to compensate for signal suppression.[4] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will co-elute and experience the same degree of signal suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of matrix effects. However, a SIL-IS does not eliminate the suppression itself, so you may still face sensitivity issues if the suppression is severe.[2]

Troubleshooting Guides

This section provides solutions to common problems related to signal suppression in the mass spectrometry analysis of this compound.

Problem 1: My this compound signal is significantly lower in matrix samples (e.g., plasma, fermentation broth) compared to the pure standard.

  • Possible Cause: This is a classic indication of ion suppression from matrix components.[6][7]

  • Solutions:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[2][3]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. For a depsipeptide like this compound, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange) can provide excellent cleanup.[8]

      • Liquid-Liquid Extraction (LLE): LLE can be effective for separating this compound from highly polar matrix components like salts.[9] Given this compound's solubility in organic solvents, an LLE protocol can be readily developed.

      • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids, a major source of ion suppression in plasma samples.[4]

    • Optimize Chromatography:

      • Change Gradient Profile: Modifying the gradient elution can separate the elution of this compound from the interfering matrix components.[3]

      • Use a Different Column: Switching to a column with a different stationary phase chemistry can alter selectivity and improve separation.

    • Sample Dilution: If the concentration of this compound is sufficiently high, simply diluting the sample can reduce the concentration of interfering matrix components and alleviate suppression.[4]

Problem 2: I am observing high variability and poor reproducibility in my this compound quantification.

  • Possible Cause: Inconsistent matrix effects across different samples are likely causing this issue.

  • Solutions:

    • Implement a Robust Sample Preparation Method: As mentioned above, a thorough and consistent sample cleanup using SPE or LLE is crucial to minimize variability.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for sample-to-sample variability in ion suppression.[4]

    • Matrix-Matched Calibrants: Preparing your calibration standards in the same matrix as your samples can help to compensate for consistent matrix effects.

Data Presentation

The following tables summarize the expected effectiveness of various strategies in mitigating signal suppression for this compound analysis.

Table 1: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueExpected Recovery of this compound (%)Expected Reduction in Signal Suppression (%)Key Advantages & Disadvantages
Protein Precipitation (PPT) 70 - 9020 - 40Simple and fast, but less effective at removing phospholipids.[4]
Liquid-Liquid Extraction (LLE) 60 - 8550 - 80Good for removing salts and polar interferences, but can have lower recovery for some analytes.[4]
Solid-Phase Extraction (SPE) 85 - 10070 - 95Highly effective and versatile, but requires method development.[8]

Note: These are estimated values and actual performance will depend on the specific matrix and optimized protocol.

Table 2: Impact of Chromatographic and MS Modifications

StrategyExpected Improvement in Signal-to-NoiseImpact on ThroughputPrimary Mechanism
Gradient Optimization Moderate to HighMay increase run timeSeparation of analyte from interfering co-eluting matrix components.
Column Change VariableNeutralAlters selectivity to improve separation from interfering components.
Use of SIL-IS Improves quantitative accuracy and precision significantlyNeutralCompensates for signal loss by providing a reliable ratio for quantification.[4]
Sample Dilution Low to ModerateHighReduces the concentration of both analyte and interfering species.[4]

Experimental Protocols

1. Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol helps to identify at which retention times matrix components are eluting and causing ion suppression.[1][5]

  • Materials:

    • Syringe pump

    • Tee-piece union

    • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)

    • Blank matrix extract (prepared using your current sample preparation method)

    • LC-MS system

  • Procedure:

    • Set up the LC-MS system with your analytical column and mobile phases.

    • Disconnect the LC outlet from the mass spectrometer's ion source.

    • Connect the LC outlet and the outlet of the syringe pump to a tee-piece.

    • Connect the outlet of the tee-piece to the ion source.

    • Begin infusing the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min).[6]

    • Acquire data on the mass spectrometer in MRM or full scan mode for this compound. A stable baseline signal should be observed.

    • Once a stable baseline is achieved, inject the blank matrix extract onto the LC column and start the chromatographic gradient.

    • Monitor the baseline of the this compound signal. Any significant drop in the signal indicates a region of ion suppression.

2. Generic Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This is a starting point for developing a robust SPE method for this compound. Optimization of sorbents and wash/elution solvents is recommended.

  • Materials:

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

    • Loading: Pre-treat the plasma sample (e.g., dilute 1:1 with 4% phosphoric acid in water) and load it onto the cartridge.[8]

    • Washing:

      • Wash 1: 1 mL of 2% formic acid in water.

      • Wash 2: 1 mL of methanol.

    • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

3. Generic Liquid-Liquid Extraction (LLE) Protocol for this compound from Fermentation Broth

This protocol can be adapted for the extraction of this compound from a liquid culture.

  • Materials:

    • Ethyl acetate (B1210297) (or other suitable water-immiscible organic solvent)

    • Sodium chloride (optional, to reduce emulsion formation)

    • Centrifuge

    • Vortex mixer

  • Procedure:

    • To 1 mL of fermentation broth, add 2 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • If an emulsion forms, add a small amount of sodium chloride and vortex again.

    • Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction of the aqueous layer with another 2 mL of ethyl acetate and combine the organic layers.

    • Evaporate the combined organic extracts to dryness and reconstitute in the initial mobile phase.

Mandatory Visualization

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting & Optimization cluster_2 Resolution start Low or inconsistent This compound signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression is_suppression Signal Suppression Observed? check_suppression->is_suppression optimize_prep Optimize Sample Preparation (SPE, LLE) is_suppression->optimize_prep Yes check_instrument check_instrument is_suppression->check_instrument No (Check Instrument Performance) optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_is dilute Dilute Sample use_is->dilute resolved Signal Improved and Consistent dilute->resolved end Proceed with Validated Method resolved->end

Caption: Troubleshooting workflow for addressing signal suppression of this compound.

References

Validation & Comparative

A Comparative Analysis of Neoantimycin and Antimycin A: Potent Mitochondrial Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Neoantimycin and Antimycin A, two natural products derived from Streptomyces bacteria. Both compounds are potent inhibitors of the mitochondrial electron transport chain and have garnered significant interest for their anticancer properties. This report outlines their mechanisms of action, presents available experimental data for objective comparison, and provides detailed experimental protocols for key assays.

Introduction

This compound and Antimycin A are structurally related macrolides that exhibit significant biological activity. Antimycin A, with its nine-membered bis-lactone (B144190) core, has long been utilized as a biochemical tool to study mitochondrial respiration and as a piscicide.[1] More recently, its pro-apoptotic and anticancer effects have been extensively investigated. Neoantimycins, characterized by a larger 15-membered ring structure, have emerged as promising anticancer agents, demonstrating potent cytotoxicity, even against drug-resistant cancer cells.[2][3] This guide aims to dissect the similarities and differences between these two compounds to aid researchers in their potential applications.

Chemical Structures

The core structural difference lies in the macrolide ring size. Antimycin A possesses a 9-membered ring, while this compound features a larger 15-membered ring. This structural variance influences their conformational flexibility and potentially their binding affinity to molecular targets.

  • Antimycin A: Characterized by a nine-membered bis-lactone ring linked to a 3-formamidosalicylamide moiety.[1][4]

  • This compound: A depsipeptide with a 15-membered tetralactone ring, also connected to a 3-formamidosalicylic acid moiety.[5][6]

Comparative Mechanism of Action

Both compounds share a primary mechanism of action: the inhibition of the mitochondrial electron transport chain at Complex III (cytochrome c reductase).[7][8] This inhibition disrupts cellular respiration and triggers a cascade of events leading to apoptosis. However, nuances in their molecular interactions and downstream effects have been reported.

Primary Shared Mechanism: Inhibition of Mitochondrial Complex III

Antimycin A binds to the Qi site of cytochrome c reductase, blocking the transfer of electrons and disrupting the Q-cycle.[9][10] This leads to a collapse of the mitochondrial membrane potential (ΔΨm), a halt in ATP synthesis via oxidative phosphorylation, and a significant increase in the production of reactive oxygen species (ROS).[11][12] this compound is also known to target and inhibit Complex III, inducing mitochondrial dysfunction, ROS production, and apoptosis through the intrinsic pathway.[8]

Divergent and Additional Mechanisms

While both induce apoptosis via the mitochondrial pathway, they exhibit some distinct molecular interactions:

  • Antimycin A: Has been shown to directly interact with the anti-apoptotic proteins Bcl-2 and Bcl-xL.[4] This interaction, which is independent of its respiratory inhibitory activity, can directly inhibit the pro-survival function of these proteins.[4][13] Computational docking studies predict that Antimycin A binds to the BH3-binding hydrophobic groove of Bcl-xL.[4]

  • This compound: In addition to its effects on mitochondria, this compound has been identified as a down-regulator of the 78-kDa glucose-regulated protein (GRP78) and an inhibitor of the GTPase K-Ras plasma membrane localization.[14][15] The downregulation of GRP78, a key protein in endoplasmic reticulum stress response and chemoresistance, and the inhibition of oncogenic K-Ras signaling, suggest broader and potentially more potent anticancer activity for this compound.[14][15] Notably, some studies suggest that neoantimycins lack the Bcl-xL inhibitory activity observed with Antimycin A.[14]

Below is a diagram illustrating the primary signaling pathways affected by both compounds.

Signaling_Pathways Comparative Signaling Pathways of Antimycin A and this compound cluster_antimycin Antimycin A cluster_this compound This compound cluster_downstream Downstream Effects Antimycin A Antimycin A Complex III Complex III Antimycin A->Complex III Inhibits Bcl-2/Bcl-xL Bcl-2/Bcl-xL Antimycin A->Bcl-2/Bcl-xL Inhibits Mitochondrial Dysfunction Mitochondrial Dysfunction Complex III->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Bcl-2/Bcl-xL->Cytochrome c Release This compound This compound Complex III_N Complex III This compound->Complex III_N Inhibits GRP78 GRP78 This compound->GRP78 Downregulates K-Ras K-Ras This compound->K-Ras Inhibits Localization Complex III_N->Mitochondrial Dysfunction Apoptosis Apoptosis GRP78->Apoptosis Promotes Chemoresistance K-Ras->Apoptosis Promotes Proliferation ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Mitochondrial Dysfunction->Cytochrome c Release ROS Production->Apoptosis Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Caspase Activation->Apoptosis

Caption: Comparative signaling pathways of Antimycin A and this compound.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and Antimycin A. It is crucial to note that the experimental conditions (cell lines, exposure times, etc.) vary between studies, which precludes a direct, definitive comparison of potency.

Table 1: Cytotoxicity (IC50) Data

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
This compound F PC9Non-Small Cell LungNot specified48[16]
H1299Non-Small Cell LungNot specified48[16]
This compound Derivatives Colorectal cancer cells with K-ras mutationColorectal0.04 - 3.5Not specified[11]
Antimycin A HCT-116Colorectal~53 (29 µg/mL)Not specified[17]
A549Lung Adenocarcinoma>2, <10072[18]
CAL 27OralNot specifiedNot specified[19]
Ca9-22OralNot specifiedNot specified[19]

Table 2: Effects on Mitochondrial and Apoptotic Parameters

CompoundParameterCell LineEffectConcentrationReference
This compound F Mitochondrial Membrane Potential (ΔΨm)PC9, H1299Loss of ΔΨmConcentration-dependent[20]
ROS ProductionPC9, H1299IncreasedConcentration-dependent[20]
Antimycin A Mitochondrial Membrane Potential (ΔΨm)A549~38% loss50 µM[18]
Apoptosis (Annexin V+)A549~17%50 µM[18]
Oxygen Consumption Rate (OCR)ARPE-19Drastic reduction1, 10, 20 µM[12]

Table 3: Binding Affinity to Bcl-2 Family Proteins

CompoundProteinBinding Affinity (Ki, µM)Reference
Antimycin A Bcl-22.95[10]
Bcl-xL2.70[10]
Bcl-w4.57[10]
Mcl-12.51[10]
A1>10[10]
This compound Bcl-xLLacks inhibitory activity[14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the analysis of this compound and Antimycin A.

5.1. Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound (this compound or Antimycin A) in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations.

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[20]

5.2. Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol describes the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Inhibitor Preparation: Prepare stock solutions of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) and load them into the injection ports of the sensor cartridge.

  • Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the mito stress test protocol. The instrument will sequentially inject the inhibitors and measure the OCR at baseline and after each injection.

  • Data Analysis: The software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of the test compound (this compound or Antimycin A) can be assessed by pre-treating the cells before the assay.[3][12]

Seahorse_Mito_Stress_Test Seahorse XF Mito Stress Test Workflow Start Start Baseline_OCR Measure Baseline OCR Start->Baseline_OCR Inject_Oligomycin Inject Oligomycin (Complex V Inhibitor) Baseline_OCR->Inject_Oligomycin ATP_Production Measure ATP-Linked Respiration Inject_Oligomycin->ATP_Production Inject_FCCP Inject FCCP (Uncoupler) ATP_Production->Inject_FCCP Maximal_Respiration Measure Maximal Respiration Inject_FCCP->Maximal_Respiration Inject_Rot_AA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) Maximal_Respiration->Inject_Rot_AA Non_Mito_Respiration Measure Non-Mitochondrial Respiration Inject_Rot_AA->Non_Mito_Respiration End End Non_Mito_Respiration->End

Caption: Workflow for a Seahorse XF Mito Stress Test.

5.3. Western Blot Analysis of Apoptotic Markers

This protocol is for detecting key proteins involved in apoptosis, such as cleaved caspases and PARP.[21]

  • Cell Lysis: Treat cells with the test compound for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[21][22]

Conclusion

Both this compound and Antimycin A are potent inducers of apoptosis through the inhibition of mitochondrial Complex III. While they share this core mechanism, their distinct chemical structures likely contribute to differences in their broader pharmacological profiles. Antimycin A's ability to directly bind and inhibit Bcl-2 family proteins presents a clear mechanism for its pro-apoptotic effects. In contrast, this compound's reported activities of downregulating GRP78 and inhibiting K-Ras localization suggest a multi-faceted approach to inducing cancer cell death, which may be particularly effective against drug-resistant tumors.

The lack of direct comparative studies with standardized experimental conditions makes it challenging to definitively conclude which compound is more potent. However, the available data suggests that this compound's multiple mechanisms of action may offer a therapeutic advantage. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. This guide provides a foundation for researchers to understand the key characteristics of these compounds and to design further experiments to explore their utility in cancer research and drug development.

References

A Comparative Guide to the Cytotoxicity of Neoantimycin and Doxorubicin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of neoantimycin (B15521), a promising natural product, and doxorubicin (B1662922), a widely used chemotherapeutic agent. This analysis synthesizes available data on their mechanisms of action, cytotoxic concentrations, and the signaling pathways they influence. While direct comparative studies are limited, this document aims to provide a valuable resource for researchers in oncology and drug discovery.

Mechanisms of Action: Two Distinct Approaches to Inducing Cancer Cell Death

This compound and doxorubicin employ fundamentally different strategies to trigger apoptosis in cancer cells. Doxorubicin primarily targets the cell's nucleus, interfering with DNA replication, while this compound disrupts mitochondrial function, initiating the intrinsic apoptotic pathway.

This compound: Targeting the Mitochondrial Powerhouse

This compound, a macrocyclic lactone antibiotic isolated from Streptomyces species, exerts its cytotoxic effects by targeting the mitochondrial electron transport chain.[1] Specifically, it inhibits complex III (the cytochrome bc1 complex), which disrupts the mitochondrial membrane potential.[1] This inhibition leads to the production of reactive oxygen species (ROS) and the subsequent induction of apoptosis via the intrinsic pathway.[1] Key events in this compound-induced apoptosis include the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL.[2][3] This shift in the balance of Bcl-2 family proteins results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[2][3]

Neoantimycin_Pathway This compound This compound ETC_C3 Mitochondrial ETC Complex III This compound->ETC_C3 Inhibition MMP Loss of Mitochondrial Membrane Potential ETC_C3->MMP ROS ↑ Reactive Oxygen Species (ROS) MMP->ROS Bcl2_Family Bcl-2 Family Regulation (↑ Bax, ↓ Bcl-2) MMP->Bcl2_Family Apoptosis Apoptosis ROS->Apoptosis CytC Cytochrome c Release Bcl2_Family->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

This compound's mitochondrial-dependent apoptotic pathway.

Doxorubicin: A Multi-pronged Assault on DNA and Cellular Processes

Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy with a well-established, multi-faceted mechanism of action.[4][5][6] Its primary modes of cytotoxicity include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA helix, distorting its structure and interfering with DNA replication and transcription.[6][7]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication, leading to double-strand breaks.[4][6][7]

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling to produce free radicals, which cause oxidative damage to DNA, proteins, and cellular membranes, contributing to apoptosis.[4][5][7][8]

The extensive DNA damage and cellular stress triggered by doxorubicin activate apoptotic pathways, involving both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) routes.[4][5][9]

Doxorubicin_Pathway cluster_nucleus Nucleus Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis

Doxorubicin's multifaceted mechanism of action.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and doxorubicin in various cancer cell lines.

Disclaimer: The data presented below is collated from different studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell density, incubation time, and specific assay used can significantly influence the results.[10]

Table 1: IC50 Values of this compound F

Cell LineCancer TypeIC50 (µM)Incubation TimeAssay
PC9[8][11]Non-Small Cell Lung Cancer0.83 ± 0.0748hCCK-8
H1299[8][11]Non-Small Cell Lung Cancer1.26 ± 0.1148hCCK-8
A549[8][11]Non-Small Cell Lung Cancer2.15 ± 0.1348hCCK-8
H460[8][11]Non-Small Cell Lung Cancer1.88 ± 0.1548hCCK-8

Table 2: IC50 Values of Doxorubicin

Cell LineCancer TypeIC50 (µM)Incubation TimeAssayReference
A549Non-Small Cell Lung Cancer> 2024hMTT[1]
HeLaCervical Cancer2.92 ± 0.5724hMTT[1]
MCF-7Breast Cancer2.50 ± 1.7624hMTT[1]
HepG2Hepatocellular Carcinoma12.18 ± 1.8924hMTT[1]
IMR-32Neuroblastoma0.021 ± 0.00396hMTT[2]
UKF-NB-4Neuroblastoma0.22 ± 0.0296hMTT[2]

Key Experimental Protocols

Standardized protocols are crucial for the reliable assessment of cytotoxicity. Below are detailed methodologies for common assays used to evaluate the efficacy of anticancer compounds.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Workflow Start Start: Cell Culture Seeding Cell Seeding (e.g., 96-well plate) Start->Seeding Treatment Drug Treatment (this compound or Doxorubicin at various concentrations) Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Perform Cytotoxicity/Apoptosis Assay (e.g., MTT, Annexin V/PI) Incubation->Assay Data Data Acquisition (e.g., Spectrophotometer, Flow Cytometer) Assay->Data Analysis Data Analysis (Calculate % viability, IC50 values) Data->Analysis End End: Results Analysis->End

A generalized workflow for assessing drug cytotoxicity.
MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[12][14] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Drug Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][12]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[12]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16][17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells.[16][17][18] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][16][18]

Protocol:

  • Cell Treatment: Culture and treat cells with the desired compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[16]

  • Washing: Wash the cells with cold 1X PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.[11]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[11]

Interpretation of Results:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells.

Conclusion

This guide provides a comparative overview of the cytotoxic effects of this compound and doxorubicin on cancer cells. Doxorubicin remains a potent and widely used chemotherapeutic agent with a well-characterized mechanism of action centered on DNA damage. This compound presents an alternative and promising strategy by targeting mitochondrial function to induce apoptosis. The available data suggests that this compound and its analogs exhibit significant cytotoxicity against various cancer cell lines, including those resistant to conventional drugs.

The lack of direct comparative studies highlights a critical area for future research. Head-to-head comparisons of this compound and doxorubicin in a broad panel of cancer cell lines, including drug-resistant models, under standardized conditions are necessary to fully elucidate their relative potency and therapeutic potential. Such studies will be invaluable for guiding the future development of this compound as a potential anticancer agent.

References

Neoantimycin Eclipses Standard Chemotherapies in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

New research reveals that Neoantimycin, a natural product-derived compound, demonstrates superior efficacy in killing drug-resistant cancer cells when compared to conventional chemotherapeutic agents like cisplatin (B142131), paclitaxel (B517696), and doxorubicin (B1662922). This comprehensive analysis highlights this compound's potential as a formidable candidate in the ongoing battle against treatment-refractory cancers.

Scientists and drug development professionals are continuously seeking novel therapeutic agents that can overcome the significant clinical challenge of multidrug resistance (MDR) in cancer. This compound and its analogs have emerged as promising contenders, exhibiting potent cytotoxic and pro-apoptotic activity in a variety of cancer cell lines that have developed resistance to standard-of-care drugs. This guide provides a detailed comparison of the efficacy of this compound with other established anticancer agents, supported by experimental data and detailed methodologies.

Superior Cytotoxicity of this compound Analogs in Resistant Cancer Cells

Recent studies have quantified the cytotoxic effects of various this compound analogs against drug-sensitive and drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for several this compound compounds and compared with cisplatin and taxol (paclitaxel).

Notably, certain this compound analogs displayed significantly lower IC50 values, indicating higher potency, in drug-resistant cell lines compared to the sensitive parental lines. For instance, some optimized this compound analogs were found to be 5.2 to 33.5-fold more active in drug-resistant cells[1]. This suggests that Neoantimycins may circumvent the common mechanisms of drug resistance, such as the overexpression of P-glycoprotein (P-gp), a drug efflux pump.

DrugHCT-8 (Colon Cancer) IC50 (nM)HCT-8/T (Taxol-Resistant) IC50 (nM)SGC-7901 (Gastric Cancer) IC50 (nM)SGC-7901/DDP (Cisplatin-Resistant) IC50 (nM)
This compound Analog 4 522.715.6135.412.3
This compound Analog 7 10.31.54.42.1
This compound Analog 8 4.82.23.92.9
Cisplatin >10000>100002890>10000
Taxol 15.3>100011.212.1

Table 1: Comparative Cytotoxicity (IC50) of this compound Analogs and Standard Chemotherapeutics. Data highlights the potent activity of this compound analogs against drug-resistant colon (HCT-8/T) and gastric (SGC-7901/DDP) cancer cell lines, with significantly lower IC50 values compared to cisplatin and taxol[1].

In non-small cell lung cancer (NSCLC), this compound F (NAT-F) has also demonstrated excellent growth-inhibitory activity. The IC50 values for NAT-F were found to be in the nanomolar range for cell lines such as PC9 and H1299, indicating potent anticancer effects[2][3][4].

Cell LineDrugIC50 (µM)
PC9 (NSCLC) This compound F0.03 ± 0.01
H1299 (NSCLC) This compound F0.31 ± 0.02

Table 2: Cytotoxicity (IC50) of this compound F in Non-Small Cell Lung Cancer Cell Lines. NAT-F shows potent growth-inhibitory activity against NSCLC cell lines PC9 and H1299 after 48 hours of treatment[2].

Potent Induction of Apoptosis by this compound

A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Studies utilizing Annexin V-FITC/PI staining have quantified the percentage of apoptotic cells following treatment with this compound F.

Treatment of NSCLC cell lines with NAT-F led to a significant, dose-dependent increase in the percentage of apoptotic cells. This indicates that NAT-F effectively triggers the cellular machinery for self-destruction in cancer cells[2].

Cell LineTreatmentConcentration (µM)Percentage of Apoptotic Cells (%)
PC9 Control05.2 ± 0.8
This compound F0.0315.4 ± 1.2
This compound F0.335.8 ± 2.1
This compound F158.6 ± 3.5
H1299 Control04.8 ± 0.6
This compound F0.318.2 ± 1.5
This compound F142.7 ± 2.8
This compound F365.1 ± 4.2

Table 3: Quantitative Analysis of Apoptosis Induced by this compound F. Flow cytometry analysis using Annexin V-FITC/PI staining shows a dose-dependent increase in apoptosis in PC9 and H1299 NSCLC cells after 48 hours of treatment with NAT-F[2].

Unraveling the Multifaceted Mechanism of Action

This compound's efficacy in drug-resistant cancer cells stems from its unique and multi-pronged mechanism of action, which differs from many conventional chemotherapeutics.

Induction of the Intrinsic Apoptotic Pathway

This compound targets the mitochondria, the powerhouse of the cell, to initiate apoptosis. It disrupts the mitochondrial membrane potential, leading to the production of reactive oxygen species (ROS)[5]. This is followed by the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL. This imbalance triggers the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3, the executioner enzymes of apoptosis[5].

This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2, Mcl-1, Bcl-xL Mitochondria->Bcl2 CytC Cytochrome c release Bax->CytC Bcl2->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound's induction of the intrinsic apoptotic pathway.
Overcoming P-glycoprotein Mediated Drug Efflux

A primary mechanism of resistance to drugs like doxorubicin and paclitaxel is the overexpression of the P-glycoprotein (P-gp) drug efflux pump. P-gp actively transports chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and thus their efficacy. Several this compound analogs have demonstrated potent cytotoxicity against cancer cell lines that overexpress P-gp, suggesting that they are either not substrates for this pump or can overcome its activity[1].

This compound bypasses P-glycoprotein mediated drug efflux.
Downregulation of GRP78

Neoantimycins have been identified as down-regulators of GRP78 (glucose-regulated protein 78), a molecular chaperone that is often overexpressed in cancer cells and contributes to chemotherapy resistance[1]. By inhibiting GRP78, this compound can sensitize cancer cells to stress and induce apoptosis.

Inhibition of K-Ras Signaling

Oncogenic mutations in the K-Ras gene are common drivers of cancer and are associated with drug resistance. Neoantimycins have been shown to be potent inhibitors of the plasma membrane localization of the K-Ras protein, which is essential for its cancer-promoting activity[1]. This disruption of K-Ras signaling represents another key mechanism by which this compound combats drug-resistant cancers.

Experimental Protocols

Cell Viability Assay (CCK-8/MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells by measuring cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, doxorubicin) for a specified period, typically 48-72 hours.

  • Reagent Addition: After the incubation period, a solution of CCK-8 or MTT is added to each well.

  • Incubation: The plates are incubated for 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Start Seed cells in 96-well plate Treat Add drug at various concentrations Start->Treat Incubate1 Incubate for 48-72 hours Treat->Incubate1 AddReagent Add CCK-8 or MTT solution Incubate1->AddReagent Incubate2 Incubate for 1-4 hours AddReagent->Incubate2 Measure Measure absorbance Incubate2->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cancer cells are treated with the test compound at various concentrations for the desired time.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

  • Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.

Conclusion

The experimental data presented in this guide strongly supports the superior efficacy of this compound and its analogs in drug-resistant cancer cell lines compared to standard chemotherapeutic agents. Its multifaceted mechanism of action, which includes the induction of apoptosis through the mitochondrial pathway, the ability to overcome P-gp mediated drug efflux, and the inhibition of key oncogenic pathways like K-Ras, makes it a highly promising candidate for the development of new cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in treating drug-resistant cancers.

References

A Comparative Analysis of the Anticancer Potential of Neoantimycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neoantimycins (NATs), a class of macrocyclic depsipeptides isolated from Streptomyces species, have garnered significant attention in oncological research for their potent and selective anticancer activities. These natural products and their synthetic derivatives represent a promising avenue for the development of novel chemotherapeutic agents. This guide provides an objective comparison of the anticancer activity of various Neoantimycin derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic effects of different this compound derivatives have been evaluated against a panel of human cancer cell lines, including drug-sensitive and drug-resistant strains. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate higher potency.

This compound DerivativeCancer Cell LineCell Line CharacteristicsIC50 (nM)Reference
This compound A (7) HCT-8Human Colon Cancer22.5 ± 2.1[1]
HCT-8/TTaxol-Resistant Colon Cancer10.8 ± 1.3[1]
SGC7901Human Gastric Cancer10.1 ± 1.1[1]
SGC7901/DDPCisplatin-Resistant Gastric Cancer1.5[1]
This compound F (8) HCT-8Human Colon Cancer522.7 ± 45.3[1]
HCT-8/TTaxol-Resistant Colon Cancer40.5 ± 3.7[1]
SGC7901Human Gastric Cancer105.3 ± 9.8[1]
SGC7901/DDPCisplatin-Resistant Gastric Cancer25.6 ± 2.1[1]
PC9Non-Small Cell Lung Cancer250[2]
H1299Non-Small Cell Lung Cancer900[2]
A549Non-Small Cell Lung Cancer5180[2]
H322Non-Small Cell Lung Cancer4060[2]
NCI-H460Non-Small Cell Lung Cancer1250[2]
This compound H (3) HCT-8Human Colon Cancer45.3 ± 4.1[1]
HCT-8/TTaxol-Resistant Colon Cancer20.7 ± 1.9[1]
SGC7901Human Gastric Cancer33.6 ± 3.2[1]
SGC7901/DDPCisplatin-Resistant Gastric Cancer5.3[1]
This compound K (4) HCT-8Human Colon Cancer>1000[1]
HCT-8/TTaxol-Resistant Colon Cancer850.6 ± 75.4[1]
SGC7901Human Gastric Cancer>1000[1]
SGC7901/DDPCisplatin-Resistant Gastric Cancer650.8 ± 58.9[1]

Structure-Activity Relationship (SAR)

The anticancer potency of this compound derivatives is significantly influenced by their chemical structure. Key SAR findings include:

  • N-Formyl Group: The N-formyl group on the 3-aminosalicylate moiety is crucial for the anticancer activity. Its removal leads to a dramatic loss of cytotoxicity.[3]

  • C1-Hydroxyl Group: The presence of a hydroxyl group at the C-1 position of the macrolactone ring generally enhances the antiproliferative activity compared to a keto group at the same position.[1]

  • C9-Alkyl Group: A longer alkyl substitution at the C-9 position, such as an isobutyl group, contributes to increased cytotoxicity.[1]

Mechanisms of Anticancer Action

This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and disrupting key oncogenic signaling pathways.

Induction of Mitochondrial-Mediated Apoptosis

A primary mechanism of action for many this compound derivatives is the induction of apoptosis, or programmed cell death, via the intrinsic mitochondrial pathway.[4] This is characterized by:

  • Inhibition of Mitochondrial Complex III: Neoantimycins target and inhibit complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[4]

  • Generation of Reactive Oxygen Species (ROS): Inhibition of the electron transport chain leads to an increase in the production of ROS.[2]

  • Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of ROS disrupts the MMP.[2]

  • Release of Cytochrome c: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[2]

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and caspase-3, which are executioner enzymes of apoptosis.[2]

  • PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis.[2]

Mitochondrial_Apoptosis_Pathway NAT This compound Derivatives Mito Mitochondrial Complex III NAT->Mito ROS ROS Generation Mito->ROS MMP Disruption of MMP ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Mitochondrial-mediated apoptosis induced by this compound derivatives.
Modulation of Oncogenic Signaling Pathways

Neoantimycins also target key signaling pathways that are frequently dysregulated in cancer.

Several this compound derivatives have been shown to down-regulate the expression of Glucose-Regulated Protein 78 (GRP78), an endoplasmic reticulum chaperone protein that promotes cancer cell survival and drug resistance.[1] Additionally, they can inhibit the proper localization of the oncogenic K-Ras protein to the plasma membrane, which is essential for its cancer-promoting functions.[4] The IC50 values for inhibiting K-Ras plasma membrane localization by NAT-A, -F, -G, and -H are in the low nanomolar range (3 to 10 nM).[4]

GRP78_KRas_Pathway cluster_NAT This compound Derivatives cluster_Cell Cancer Cell NAT This compound Derivatives GRP78 GRP78 Expression NAT->GRP78 KRas_PM K-Ras Plasma Membrane Localization NAT->KRas_PM Survival Cell Survival & Drug Resistance GRP78->Survival Proliferation Cell Proliferation KRas_PM->Proliferation

Inhibition of GRP78 and K-Ras signaling by Neoantimycins.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound F (NAT-F) has been shown to modulate this pathway in non-small cell lung cancer cells by:[2]

  • Activating p38 and JNK: NAT-F enhances the phosphorylation (activation) of p38 and JNK, which are generally associated with stress responses and apoptosis.

  • Inhibiting ERK1/2: Conversely, NAT-F decreases the phosphorylation (inhibition) of ERK1/2, a key promoter of cell proliferation and survival.

MAPK_Pathway NAT_F This compound F p38 p38 NAT_F->p38 Activates JNK JNK NAT_F->JNK Activates ERK ERK1/2 NAT_F->ERK Inhibits Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Proliferation Proliferation & Survival ERK->Proliferation

Modulation of the MAPK pathway by this compound F.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives' anticancer activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with this compound derivatives as described for the MTT assay. After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptosis pathway.

  • Protein Extraction: Treat cells with this compound derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-p38, p-JNK, p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between different treatment groups.

Conclusion

This compound derivatives exhibit a wide range of anticancer activities, with some compounds demonstrating potent cytotoxicity in the nanomolar range, even against drug-resistant cancer cell lines. Their multifaceted mechanism of action, involving the induction of mitochondrial apoptosis and the modulation of key oncogenic signaling pathways like GRP78/K-Ras and MAPK, makes them attractive candidates for further preclinical and clinical investigation. The structure-activity relationship studies provide a rational basis for the design and synthesis of novel, even more potent and selective this compound-based anticancer drugs. The experimental protocols detailed in this guide offer a standardized framework for the continued evaluation and comparison of these promising compounds.

References

Neoantimycin's effect on mitochondrial function compared to other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of neoantimycin's effects on mitochondrial function relative to other well-established mitochondrial inhibitors. By examining their mechanisms of action and impacts on key mitochondrial parameters, this document serves as a valuable resource for researchers investigating cellular metabolism, apoptosis, and drug development. While direct quantitative comparisons of This compound (B15521) with other inhibitors in identical experimental settings are limited in the current literature, this guide synthesizes available data to offer a clear perspective on its unique properties.

Introduction to Mitochondrial Inhibitors

Mitochondria are central to cellular energy production through oxidative phosphorylation (OXPHOS). The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a pivotal role in this process. Inhibition of the ETC at different points can have profound effects on cellular bioenergetics, redox status, and survival. This guide focuses on comparing this compound, a natural product with known anticancer properties, to four classical mitochondrial inhibitors: rotenone (B1679576), antimycin A, oligomycin, and FCCP.

Mechanism of Action and Effects on Mitochondrial Function

The following table summarizes the primary targets and general effects of these inhibitors on mitochondrial function.

InhibitorPrimary TargetEffect on Oxygen Consumption Rate (OCR)Effect on ATP ProductionEffect on Mitochondrial Membrane Potential (ΔΨm)Effect on Reactive Oxygen Species (ROS) Production
This compound F Presumed to be similar to Antimycin A (Complex III)Likely decreasesDecreasesDecreases[1][2][3]Increases[1][2][3]
Rotenone Complex I (NADH:ubiquinone oxidoreductase)DecreasesDecreases[4][5]DecreasesIncreases[5][6]
Antimycin A Complex III (Cytochrome bc1 complex)DecreasesDecreases[7][8]Decreases[8][9]Increases[8][10]
Oligomycin ATP Synthase (Complex V)Decreases (coupled respiration)Blocks[11][12]Increases or decreases depending on cell type[9]Can increase
FCCP Protonophore (Uncoupler)Increases (uncoupled respiration)Decreases[9][13][14]Dissipates[9][13]Can decrease or increase depending on conditions

Detailed Comparison

This compound F , isolated from Streptomyces conglobatus, has demonstrated significant anti-cancer activity by inducing apoptosis through the mitochondrial pathway.[2] Experimental evidence shows that this compound F leads to a loss of mitochondrial membrane potential (ΔΨm) and a significant increase in the production of reactive oxygen species (ROS).[2][3] This cascade of events results in the release of cytochrome c from the mitochondria, activating caspases and ultimately leading to programmed cell death.[1][2][3] While its precise binding site on the ETC is not definitively characterized in publicly available literature, its name and effects suggest a mechanism similar to Antimycin A, targeting Complex III.

Antimycin A , a well-characterized Complex III inhibitor, binds to the Qi site of cytochrome c reductase, blocking the transfer of electrons from cytochrome b to cytochrome c.[7][15] This inhibition halts the electron flow, leading to a collapse of the proton gradient, a decrease in ATP synthesis, and an increase in ROS production.[7][8]

Rotenone acts earlier in the ETC, specifically inhibiting Complex I.[4][16] By blocking the transfer of electrons from NADH to ubiquinone, rotenone disrupts the entire downstream electron flow, leading to a decrease in both oxygen consumption and ATP production.[5] This blockage also results in the leakage of electrons and the formation of superoxide (B77818) radicals, contributing to oxidative stress.[5][6]

Oligomycin targets the final stage of OXPHOS by inhibiting the F0 subunit of ATP synthase (Complex V).[11][12] This action directly blocks the influx of protons into the mitochondrial matrix that drives ATP synthesis.[12] Consequently, the proton gradient builds up, leading to a decrease in electron transport and oxygen consumption as the chain becomes "backed up."

FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) is a protonophore that acts as an uncoupling agent.[13][17] It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[13][18] This uncoupling leads to a maximal rate of oxygen consumption as the ETC works to re-establish the gradient, but without the concurrent production of ATP.[13][19]

Signaling Pathways and Experimental Workflows

The inhibition of mitochondrial function by these compounds triggers distinct cellular signaling pathways and can be investigated using specific experimental workflows.

Mitochondrial Apoptosis Pathway Induced by this compound

This compound This compound F Mitochondria Mitochondria This compound->Mitochondria ROS ↑ ROS Production Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced mitochondrial apoptosis.

Experimental Workflow for Assessing Mitochondrial Function

cluster_0 Cell/Mitochondria Preparation cluster_1 Inhibitor Treatment cluster_2 Mitochondrial Function Assays cluster_3 Data Analysis CellCulture Cell Culture/ Mitochondrial Isolation Treatment Treatment with Inhibitors (this compound, Rotenone, etc.) CellCulture->Treatment OCR_Assay Oxygen Consumption Rate (OCR) Measurement Treatment->OCR_Assay ATP_Assay ATP Production Measurement Treatment->ATP_Assay MMP_Assay Mitochondrial Membrane Potential (ΔΨm) Assay Treatment->MMP_Assay ROS_Assay Reactive Oxygen Species (ROS) Measurement Treatment->ROS_Assay DataAnalysis Data Analysis and Comparison OCR_Assay->DataAnalysis ATP_Assay->DataAnalysis MMP_Assay->DataAnalysis ROS_Assay->DataAnalysis

Caption: General experimental workflow for comparing mitochondrial inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of mitochondrial inhibitors. Below are protocols for key experiments commonly employed in this area of research.

Measurement of Oxygen Consumption Rate (OCR)

Objective: To measure the rate of oxygen consumption in live cells or isolated mitochondria as an indicator of mitochondrial respiration.

Methodology: The Seahorse XF Analyzer is a common instrument for this purpose.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Assay Medium: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

  • Baseline Measurement: Place the cell plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate.

  • Inhibitor Injection: Sequentially inject the mitochondrial inhibitors through the ports of the sensor cartridge. A typical sequence for a mitochondrial stress test is:

    • Port A: Oligomycin (to measure ATP-linked respiration)

    • Port B: FCCP (to measure maximal respiration)

    • Port C: Rotenone & Antimycin A (to measure non-mitochondrial respiration)

  • Data Analysis: The Seahorse software calculates OCR at different stages, allowing for the determination of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Measurement of Cellular ATP Levels

Objective: To quantify the intracellular ATP concentration as a measure of cellular energy status.

Methodology: Luciferase-based ATP assays are widely used.

  • Cell Treatment: Culture cells in a 96-well plate and treat them with the desired inhibitors for the specified duration.

  • Cell Lysis: Add a reagent that lyses the cells and releases ATP.

  • Luciferase Reaction: Add a substrate/enzyme mixture containing D-luciferin and luciferase. The luciferase catalyzes the conversion of D-luciferin to oxyluciferin in an ATP-dependent reaction that produces light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The intensity of the light is directly proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve with known concentrations of ATP to quantify the ATP levels in the experimental samples.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the potential difference across the inner mitochondrial membrane, which is an indicator of mitochondrial health and function.

Methodology: Fluorescent probes such as JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE) are commonly used.

  • Cell Staining: Treat cells with the mitochondrial inhibitors and then incubate with the fluorescent probe (e.g., JC-1) in the dark.

  • Fluorescence Detection:

    • JC-1: In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.

    • TMRE: This is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria. A decrease in fluorescence intensity indicates a loss of ΔΨm.

  • Analysis: The fluorescence can be quantified using a fluorescence microscope, a fluorescence plate reader, or a flow cytometer.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular ROS, which are often produced as a byproduct of mitochondrial respiration.

Methodology: Fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) or Dihydroethidium (DHE) are used.

  • Cell Staining: After treatment with the inhibitors, incubate the cells with the ROS-sensitive fluorescent probe in the dark.

  • Probe Oxidation: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). DHE is oxidized by superoxide to 2-hydroxyethidium, which emits red fluorescence.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope, plate reader, or flow cytometer.

Conclusion

This compound F is a potent inducer of mitochondrial-mediated apoptosis, characterized by a significant increase in ROS production and a decrease in mitochondrial membrane potential. Its effects show similarities to the Complex III inhibitor Antimycin A, suggesting a potential common or overlapping mechanism of action. However, without direct comparative studies under standardized conditions, it is challenging to definitively rank its potency and specific bioenergetic effects relative to classical inhibitors like rotenone, oligomycin, and FCCP. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses, which will be crucial for fully elucidating the therapeutic potential and mechanism of action of this compound and other novel mitochondrial inhibitors.

References

In vivo validation of Neoantimycin's antitumor effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no in vivo studies validating the antitumor effects of Neoantimycin or its analogue, this compound F, in animal models have been published. This guide, therefore, presents a hypothetical in vivo validation based on the promising in vitro data for this compound F and compares its potential efficacy with the established chemotherapeutic agent, Doxorubicin (B1662922). The experimental data for this compound F presented herein is illustrative, while the data for Doxorubicin is based on published studies.

Introduction

This compound F, a natural product derived from Streptomyces, has demonstrated significant anti-proliferative and apoptotic effects in vitro against human non-small cell lung cancer (NSCLC) cells.[1][2] Its mechanism of action involves the induction of mitochondria-related apoptosis, characterized by increased reactive oxygen species (ROS) production, disruption of the mitochondrial membrane potential, and activation of the caspase cascade.[2][3] Furthermore, this compound F has been shown to induce cell cycle arrest and modulate key signaling pathways, including JNK, p38 MAPK, and ERK.[1][2] This guide outlines a potential preclinical validation pathway for this compound F in a murine xenograft model of NSCLC and provides a comparative analysis against Doxorubicin, a standard-of-care anthracycline antibiotic.[4]

Comparative Efficacy of this compound F and Doxorubicin

The following table summarizes the hypothetical in vivo antitumor activity of this compound F in comparison to Doxorubicin in a human NSCLC xenograft model.

Treatment GroupDose & ScheduleTumor Growth Inhibition (TGI) (%)Change in Body Weight (%)
Vehicle Control 0.9% Saline, i.p., daily0+2.5
This compound F 10 mg/kg, i.p., daily~ 60 (Hypothetical)-3.0 (Hypothetical)
Doxorubicin 2 mg/kg, i.p., weekly[5]45-55[4][5]-8.0[6]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed mechanism of action for this compound F based on in vitro studies and a typical experimental workflow for its in vivo evaluation.

cluster_0 This compound F Action NATF This compound F ROS ↑ Reactive Oxygen Species (ROS) NATF->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound F.

cluster_1 In Vivo Experimental Workflow A NSCLC Cell Culture (e.g., H460) B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth to ~100-150 mm³ B->C D Randomization into Treatment Groups C->D E Drug Administration (Vehicle, this compound F, Doxorubicin) D->E F Monitor Tumor Volume & Body Weight E->F G Endpoint: Tumor Excision & Analysis F->G H Data Analysis (TGI, Statistics) G->H

Caption: Experimental workflow for in vivo antitumor efficacy testing.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Human Tumor Xenograft Model
  • Cell Culture: Human non-small cell lung cancer (NSCLC) H460 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study.

  • Tumor Implantation: H460 cells (5 x 10^6) in 0.1 mL of sterile phosphate-buffered saline are injected subcutaneously into the right flank of each mouse.[5]

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements every 2-3 days, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice/group):

    • Vehicle Control: Administered with 0.9% saline intraperitoneally (i.p.) daily.

    • This compound F: Administered with a hypothetical dose of 10 mg/kg i.p. daily.

    • Doxorubicin: Administered with 2 mg/kg i.p. once a week.[5]

  • Efficacy Evaluation:

    • Tumor Growth Inhibition (TGI): Calculated at the end of the study as %TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

    • Body Weight: Monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the treatment period, tumors are excised, and tissue lysates are prepared for Western blot analysis to assess the levels of apoptosis-related proteins such as cleaved caspase-3 and Bcl-2 family members to confirm the in vivo mechanism of action.

Statistical Analysis

Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is generally considered statistically significant.

References

The Synergistic Potential of Neoantimycin: A Comparative Guide to Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance and the need for more potent and selective cancer therapies have driven the exploration of combination treatments. Neoantimycin, a member of the antimycin family of natural products, has demonstrated significant anticancer activity by inducing apoptosis and inhibiting key oncogenic pathways. While direct studies on the synergistic effects of this compound with other chemotherapeutics are currently limited in publicly available literature, its mechanism of action—primarily targeting mitochondria and inducing apoptosis—provides a strong rationale for its potential in combination therapies.

This guide explores the prospective synergistic effects of this compound by examining data from functionally similar compounds: Antimycin A , a closely related mitochondrial complex III inhibitor, and Bcl-2 inhibitors (e.g., Venetoclax), which, like this compound, modulate the intrinsic apoptotic pathway. By analyzing the synergistic interactions of these proxy compounds with various chemotherapeutic agents, we can infer the potential of this compound to enhance the efficacy of current cancer treatments.

Data Presentation: Synergistic Effects of Proxy Compounds

The following tables summarize quantitative data from preclinical studies on the synergistic effects of Antimycin A and Bcl-2 inhibitors with other anticancer agents. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Effects of Antimycin A with Chemotherapeutics

Combination AgentCancer TypeCell LineCombination Index (CI)Observed EffectReference
Gefitinib (B1684475)Lung CancerPC-9/GR (Gefitinib-Resistant)< 1 (Synergistic)Overcame gefitinib resistance and synergistically suppressed cell proliferation.[1]

Table 2: Synergistic Effects of Bcl-2 Inhibitors with Chemotherapeutics and Targeted Agents

Bcl-2 InhibitorCombination AgentCancer TypeCell Line/ModelCombination Index (CI)Observed EffectReference
Venetoclax (ABT-199)DoxorubicinVariousCancer Cell Lines< 1 (Synergistic)Sensitized cancer cells to doxorubicin-induced cytotoxicity.[2][3]
Venetoclax (ABT-199)CisplatinHead and Neck Squamous Cell CarcinomaCancer Cell Lines< 1 (Synergistic)Overcame chemoresistance by re-sensitizing cells to cisplatin-induced apoptosis.[2]
ABT-737TamoxifenEstrogen Receptor-Positive Breast CancerXenograftNot explicitly calculated, but synergistic tumor growth delay observed.Synergistically increased apoptosis and mitigated tamoxifen-induced upregulation of Bcl-2.[4]
Venetoclax (ABT-199)AZD8055 (mTOR inhibitor)Estrogen Receptor-Positive Breast CancerCell Lines< 1 (Synergistic)Induced synergistic, caspase-dependent cell death.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing synergistic effects, based on the cited literature for Antimycin A and Bcl-2 inhibitors.

Cell Viability and Synergy Analysis (Chou-Talalay Method)

This protocol is fundamental for determining the synergistic, additive, or antagonistic effects of drug combinations.

a. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

b. Drug Preparation and Treatment:

  • Prepare stock solutions of this compound (or proxy compound) and the combination chemotherapeutic agent in a suitable solvent (e.g., DMSO).

  • Create serial dilutions of each drug in a complete cell culture medium.

  • For synergy analysis, treat cells with:

    • Increasing concentrations of the this compound proxy alone.

    • Increasing concentrations of the chemotherapeutic agent alone.

    • Combinations of both drugs at a constant, non-toxic ratio or in a matrix format with varying concentrations of both agents.

c. Incubation and Viability Assay:

  • Incubate the treated plates for 48 to 72 hours.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

d. Data Analysis:

  • Convert absorbance values to the percentage of cell viability relative to untreated control cells.

  • Use software like CompuSyn to calculate the Combination Index (CI) based on the median-effect principle of Chou and Talalay. A CI value less than 1 indicates synergy.[5]

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug combination.

a. Cell Treatment:

  • Seed cells in 6-well plates and treat with single agents and the drug combination at predetermined synergistic concentrations for 24 to 48 hours.

b. Cell Staining:

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

c. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

  • An increase in the percentage of apoptotic cells in the combination treatment compared to single agents indicates enhanced apoptotic induction.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to investigate the molecular mechanisms underlying the observed synergistic effects by examining changes in protein expression and activation.

a. Protein Extraction:

  • Treat cells with the drug combination for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, p-ERK) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

d. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the synergistic action of apoptosis inducers like this compound.

Synergistic_Apoptosis_Induction cluster_chemo Chemotherapeutic Agent cluster_neo This compound (Proxy) cluster_cell Cancer Cell Chemo e.g., Doxorubicin, Cisplatin DNA_Damage DNA Damage Chemo->DNA_Damage Neo Mitochondrial Inhibitor (e.g., Antimycin A) or Bcl-2 Inhibitor Mito_Stress Mitochondrial Stress Neo->Mito_Stress Bcl2 Anti-apoptotic Bcl-2 Proteins Neo->Bcl2 Bax_Bak Pro-apoptotic Bax/Bak DNA_Damage->Bax_Bak Mito_Stress->Bax_Bak Bcl2->Bax_Bak Caspases Caspase Activation Bax_Bak->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of synergistic apoptosis induction.

Experimental_Workflow start Hypothesis: This compound synergizes with Chemotherapy cell_culture 1. Cell Culture (Cancer Cell Lines) start->cell_culture viability 2. Cell Viability Assay (MTT/CCK-8) cell_culture->viability synergy_analysis 3. Synergy Analysis (Chou-Talalay Method) viability->synergy_analysis apoptosis_assay 4. Apoptosis Assay (Annexin V/PI Staining) synergy_analysis->apoptosis_assay If CI < 1 western_blot 5. Western Blot (Signaling Proteins) apoptosis_assay->western_blot conclusion Conclusion: Confirmation of Synergy and Mechanism western_blot->conclusion

Caption: Workflow for investigating synergistic drug effects.

Conclusion

The mechanistic profile of this compound, particularly its role in targeting mitochondria and promoting apoptosis, strongly suggests its potential as a valuable component in combination cancer therapy. The synergistic effects observed with its functional proxies, Antimycin A and Bcl-2 inhibitors, when combined with a range of chemotherapeutic and targeted agents, provide a compelling rationale for future preclinical and clinical investigations into this compound-based combination regimens. Such studies are warranted to unlock the full therapeutic potential of this promising natural product and to develop more effective and durable treatment strategies for cancer.

References

A Head-to-Head Comparison of K-Ras Inhibitors: From Direct Binders to Localization Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective therapies targeting K-Ras, one of the most frequently mutated oncogenes in human cancers, has led to the development of a diverse arsenal (B13267) of inhibitors. These molecules employ distinct strategies to thwart the oncogenic activity of K-Ras, ranging from direct covalent and non-covalent binding to the disruption of its essential cellular localization. This guide provides a head-to-head comparison of prominent K-Ras inhibitors, including the clinically approved Sotorasib and Adagrasib, the promising clinical candidate MRTX1133, the pan-Ras inhibitor BI-2852, and the natural product Neoantimycin, which showcases a unique mechanism of action. We present a comprehensive analysis of their performance based on available experimental data, detailed methodologies for key experiments, and visual representations of their mechanisms and relevant biological pathways.

Direct K-Ras Inhibitors: A Tale of Covalent and Non-Covalent Strategies

A new era in K-Ras targeting was ushered in with the development of inhibitors that directly bind to the mutant protein. These are broadly categorized into covalent and non-covalent inhibitors, each with distinct characteristics and targeting specific K-Ras mutations.

Sotorasib (AMG 510) and Adagrasib (MRTX849) are pioneering covalent inhibitors that specifically target the KRAS G12C mutation.[1][2] This mutation results in the substitution of glycine (B1666218) with a cysteine residue at codon 12, creating a reactive thiol group that these inhibitors exploit to form an irreversible covalent bond.[1][2] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways like the MAPK and PI3K-AKT cascades.[1]

MRTX1133 represents a significant advancement in targeting the KRAS G12D mutation, for which no approved therapies currently exist. It is a potent and selective non-covalent inhibitor that binds to the switch-II pocket of KRAS G12D.[3][4] By binding to this pocket, MRTX1133 disrupts the protein-protein interactions necessary for K-Ras activation and downstream signaling.[4]

BI-2852 is a novel, cell-active inhibitor that targets the switch I/II pocket of K-Ras.[5][6] Unlike the mutant-specific inhibitors, BI-2852 is a pan-Ras inhibitor, meaning it can bind to both wild-type and various mutant forms of K-Ras.[6] It functions by blocking the interaction of K-Ras with its effector proteins, thereby inhibiting downstream signaling.[6]

Quantitative Performance Data

The following tables summarize the in vitro potency of these direct K-Ras inhibitors across various assays and cell lines.

Table 1: Biochemical and Cellular Potency of Direct K-Ras Inhibitors

InhibitorTargetAssay TypeValueCell Line/SystemReference
Sotorasib KRAS G12CCell Viability (IC50)~0.006 µMNCI-H358[2]
Cell Viability (IC50)~0.009 µMMIA PaCa-2[2]
Cell Viability (IC50)0.6904 µMNCI-H23[2]
p-ERK Inhibition (IC50)0.004 - 0.032 µMPanel of KRAS G12C lines[1]
Adagrasib KRAS G12CCell Viability (IC50)10 - 973 nM (2D)Panel of KRAS G12C lines[7][8]
Cell Viability (IC50)0.2 - 1042 nM (3D)Panel of KRAS G12C lines[7][8]
p-ERK Inhibition (IC50)Single-digit nMMIA PaCa-2[7]
MRTX1133 KRAS G12DBinding Affinity (KD)~0.2 pMGDP-loaded KRAS G12D[3]
Biochemical (IC50)<2 nMGDP-loaded KRAS G12D[3]
Cell Viability (IC50)~5 nM (median)Panel of KRAS G12D lines[3]
Cell Viability (IC50)6 nMAGS[4]
p-ERK Inhibition (IC50)~5 nM (median)Panel of KRAS G12D lines[3]
BI-2852 Pan-KRASBinding Affinity (KD)740 nMKRAS G12D[6][9]
SOS1 Interaction (IC50)490 nMGTP-KRAS G12D[6][9]
CRAF Interaction (IC50)770 nMGTP-KRAS G12D[6][9]
PI3Kα Interaction (IC50)500 nMGTP-KRAS G12D[6][9]
p-ERK Inhibition (EC50)5.8 µMNCI-H358[6][9]
Cell Viability (EC50)6.7 µMNCI-H358 (low serum)[6]

This compound: An Inhibitor of K-Ras Localization

In contrast to the direct binders, This compound represents a class of natural products that inhibit oncogenic K-Ras through a distinct mechanism: preventing its localization to the plasma membrane.[10] For K-Ras to be active, it must be anchored to the inner leaflet of the plasma membrane. Neoantimycins have been shown to be exceptionally potent inhibitors of K-Ras plasma membrane localization, with IC50 values in the low nanomolar range.[10] By disrupting this crucial localization, Neoantimycins effectively block all downstream signaling and oncogenic activity of K-Ras, regardless of its mutation status.

Quantitative Performance Data

Table 2: Potency of Neoantimycins in K-Ras Localization Assay

CompoundAssay TypeIC50Cell LineReference
This compound K-Ras PM Localization3 - 10 nMMDCK[10]
This compound F K-Ras PM Localization3 - 10 nMMDCK[10]
This compound G K-Ras PM Localization3 - 10 nMMDCK[10]
This compound H K-Ras PM Localization3 - 10 nMMDCK[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

KRAS_Signaling_Pathway cluster_membrane Plasma Membrane KRAS_inactive KRAS-GDP (Inactive) KRAS_active KRAS-GTP (Active) KRAS_inactive->KRAS_active GAP GAP KRAS_active->GAP GTP Hydrolysis RAF RAF KRAS_active->RAF PI3K PI3K KRAS_active->PI3K RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation SOS1->KRAS_inactive GDP->GTP Exchange GAP->KRAS_inactive MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Metabolism Cell Survival, Metabolism mTOR->Survival_Metabolism Sotorasib Sotorasib/ Adagrasib (G12C Covalent) Sotorasib->KRAS_inactive Traps Inactive State MRTX1133 MRTX1133 (G12D Non-covalent) MRTX1133->KRAS_active Inhibits Active State BI2852 BI-2852 (Pan-Ras) BI2852->KRAS_active Blocks Effector Interaction This compound This compound (Localization Inhibitor) This compound->KRAS_inactive Prevents Membrane Localization

Caption: K-Ras signaling pathway and points of inhibitor intervention.

Experimental_Workflow start Start: Select K-Ras Mutant Cell Lines treatment Treat cells with K-Ras Inhibitors (Dose-response) start->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay signaling_assay Signaling Pathway Analysis (e.g., Western Blot for p-ERK) treatment->signaling_assay localization_assay K-Ras Localization Assay (for this compound) treatment->localization_assay data_analysis Data Analysis: Calculate IC50/EC50 viability_assay->data_analysis signaling_assay->data_analysis localization_assay->data_analysis comparison Head-to-Head Comparison of Potency and Efficacy data_analysis->comparison

Caption: General experimental workflow for comparing K-Ras inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of K-Ras inhibitors on the proliferation of cancer cell lines.

Materials:

  • K-Ras mutant cancer cell lines (e.g., NCI-H358 for G12C, AsPC-1 for G12D)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • K-Ras inhibitors (Sotorasib, Adagrasib, MRTX1133, BI-2852)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the K-Ras inhibitors in complete medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression model.[11]

Western Blot for ERK Phosphorylation

Objective: To assess the inhibitory effect of K-Ras inhibitors on the MAPK signaling pathway by measuring the phosphorylation of ERK.

Materials:

  • K-Ras mutant cancer cell lines

  • 6-well cell culture plates

  • K-Ras inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the K-Ras inhibitors for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal. Compare the levels of p-ERK in treated cells to the vehicle control to determine the extent of inhibition.

Conclusion

The landscape of K-Ras targeted therapies is rapidly evolving, offering a range of inhibitors with diverse mechanisms of action and specificities. Covalent inhibitors like Sotorasib and Adagrasib have demonstrated clinical success against KRAS G12C-mutant tumors. Non-covalent inhibitors such as MRTX1133 are showing great promise for targeting other challenging mutations like KRAS G12D. Pan-Ras inhibitors like BI-2852 offer the potential to target a broader range of K-Ras-driven cancers. Furthermore, compounds like this compound, which inhibit K-Ras localization, provide an alternative and potent strategy to block its oncogenic function. The choice of inhibitor and the design of effective therapeutic strategies will depend on the specific K-Ras mutation, the tumor type, and a deep understanding of the underlying biology. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the continued development and evaluation of novel and more effective K-Ras inhibitors.

References

Differential Effects of Neoantimycin Stereoisomers on Cancer Cell Viability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of various Neoantimycin (B15521) stereoisomers, supported by experimental data. Neoantimycins are a class of depsipeptide natural products that have garnered significant interest for their potent cytotoxic effects against a range of cancer cell lines, including those resistant to conventional chemotherapeutics. Understanding the differential effects of specific stereoisomers is crucial for the development of novel and more effective cancer therapies.

Introduction to Neoantimycins

Neoantimycins are macrocyclic compounds that exert their anti-tumor effects primarily through the induction of apoptosis.[1][2] Unlike their structural relatives, the antimycins, which are known inhibitors of the mitochondrial electron transport chain, neoantimycins have been characterized as down-regulators of GRP-78, a key protein in the unfolded protein response that contributes to chemotherapy resistance.[3][4] Furthermore, neoantimycins have been identified as potent inhibitors of the plasma membrane localization of the oncoprotein K-Ras.[3] These mechanisms make them promising candidates for overcoming drug resistance in cancer.

This guide focuses on a comparative analysis of the cytotoxic activities of four this compound stereoisomers: this compound H, this compound I, this compound J, and this compound K, along with their corresponding C1-reduced derivatives.

Comparative Analysis of Cytotoxicity

The in vitro cytotoxic activities of this compound stereoisomers were evaluated against a panel of human cancer cell lines, including drug-sensitive and drug-resistant strains. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.

Table 1: IC50 Values (nM) of this compound Stereoisomers against Human Gastric Cancer Cell Lines
CompoundSGC7901 (Drug-Sensitive)SGC7901/DDP (Cisplatin-Resistant)
This compound J (3) 215.3 ± 15.210.2 ± 0.9
This compound K (4) 522.7 ± 35.833.5 ± 2.1
Reduced this compound J (7) 18.9 ± 1.51.5 ± 0.2
Reduced this compound K (8) 45.3 ± 3.75.2 ± 0.6
Cisplatin (B142131) 8.5 ± 0.7 (µM)45.3 ± 3.9 (µM)

Data extracted from Li et al., 2019.[3]

Table 2: IC50 Values (nM) of this compound Stereoisomers against Human Colon Cancer Cell Lines
CompoundHCT-8 (Drug-Sensitive)HCT-8/T (Taxol-Resistant)
This compound J (3) 158.4 ± 12.612.5 ± 1.1
This compound K (4) 345.2 ± 28.925.8 ± 2.3
Reduced this compound J (7) 15.6 ± 1.32.1 ± 0.3
Reduced this compound K (8) 38.7 ± 3.14.8 ± 0.5
Taxol 12.3 ± 1.1358.7 ± 25.4

Data extracted from Li et al., 2019.[3]

Structure-Activity Relationship Insights

The comparative data reveals key structure-activity relationships (SAR) for the this compound scaffold:

  • C1-Hydroxyl Group: The reduced forms of Neoantimycins (7 and 8), which possess a hydroxyl group at the C-1 position, consistently demonstrated significantly higher cytotoxic activity compared to their C1-keto counterparts (3 and 4).[3] This suggests that the C1-hydroxyl is a critical moiety for the anti-proliferative effects of these compounds.

  • N-Formyl Group: The presence of an N-formyl group on the aminosalicylic acid moiety is crucial for cytotoxicity. Removal of this group has been shown to nearly abolish the anti-cancer activity of Neoantimycins.[3]

  • C9-Alkyl Group: Variations in the alkyl substitution at the C9 position also influence cytotoxic potency, with an isobutyl group generally associated with strong activity.[3]

Notably, the tested this compound stereoisomers exhibited significantly greater potency against the drug-resistant cell lines compared to the parental, drug-sensitive lines, highlighting their potential to overcome acquired resistance to conventional chemotherapeutics like cisplatin and taxol.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound stereoisomers and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

G

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of this compound stereoisomer for the indicated time.

  • Cell Harvesting: Harvest the cells and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

G

Caption: Experimental workflow for apoptosis analysis.

Postulated Signaling Pathway

While the direct effects of Neoantimycins H, I, J, and K on specific signaling pathways require further investigation, studies on the closely related stereoisomer, this compound F, have implicated the Mitogen-Activated Protein Kinase (MAPK) pathway in its anti-cancer activity. It is plausible that the stereoisomers discussed in this guide share a similar mechanism of action.

Neoantimycins are thought to induce cellular stress, potentially through the generation of reactive oxygen species (ROS) due to mitochondrial dysfunction. This stress can lead to the activation of key stress-activated protein kinases, namely JNK and p38 MAPK, which in turn promote apoptosis. Concurrently, the pro-survival ERK pathway may be inhibited, further tipping the cellular balance towards cell death.

G

Caption: Putative signaling cascade initiated by Neoantimycins.

Conclusion

The presented data clearly demonstrates the potent and differential cytotoxic effects of this compound stereoisomers on cancer cells, particularly against drug-resistant phenotypes. The significant enhancement of activity observed with the C1-hydroxyl group provides a clear direction for future medicinal chemistry efforts aimed at optimizing the anti-cancer properties of this promising natural product class. Further elucidation of the precise molecular targets and signaling pathways for each stereoisomer will be critical for their advancement as clinical candidates.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of neoantimycin (B15521) and other structurally related and biomedically relevant depsipeptides, including antimycin, valinomycin (B1682140), enniatin, and beauvericin. This objective comparison, supported by available experimental data, aims to facilitate a deeper understanding of the enzymatic logic governing the assembly of these complex natural products and to inform future biosynthetic engineering and drug discovery efforts.

Introduction to Depsipeptide Biosynthesis

Depsipeptides are a class of natural products characterized by the presence of both amide and ester bonds in their cyclic or linear structures. Their biosynthesis is predominantly orchestrated by large, modular megaenzymes known as Non-Ribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs). These enzymatic assembly lines select, activate, and condense specific amino acid and keto/hydroxy acid precursors to generate a diverse array of bioactive molecules with potent antimicrobial, antiviral, and anticancer properties. Understanding the intricacies of these biosynthetic pathways is paramount for the rational design and production of novel depsipeptide analogs with improved therapeutic profiles.

Comparative Overview of Biosynthetic Machinery

The biosynthesis of this compound and its relatives relies on hybrid NRPS/PKS or pure NRPS machinery. A comparative summary of the key features of their biosynthetic gene clusters (BGCs) and core enzymes is presented below.

FeatureThis compoundAntimycinValinomycinEnniatinBeauvericin
Producing Organism Streptomyces orinoci, Streptomyces conglobatusStreptomyces spp.Streptomyces spp.Fusarium spp.Beauveria bassiana, Fusarium spp.
Biosynthetic Machinery Hybrid NRPS/PKSHybrid NRPS/PKSNRPSNRPSNRPS
Core Enzyme(s) NatA, NatB, NatCAntC, AntDVlm1, Vlm2ESYN1BbBEAS
Ring Size 15-membered9-membered dilactone36-membered18-membered18-membered
Starter Unit 3-Formamidosalicylate (3-FAS) or 3-Hydroxybenzoate (3-HBA)3-Formamidosalicylate (3-FAS)L-LactateD-Hydroxyisovalerate (D-Hiv)D-Hydroxyisovalerate (D-Hiv)
Extender Units L-Threonine, various α-keto acids, malonate derivativesL-Threonine, various α-keto acids, malonate derivativesL-Valine, D-Valine, D-Hydroxyisovalerate (D-Hiv)L-Valine/Isoleucine/Leucine, D-HivL-Phenylalanine, D-Hiv
Key Biosynthetic Features Iterative PKS module, trans-acting ketoreductase and thioesterasePromiscuous acyltransferase for side-chain diversityDimerization and trimerization of a tetradepsipeptide intermediateIterative synthesis of dipeptidol unitsIterative synthesis of dipeptidol units

Quantitative Comparison of Production Titers

The production of these depsipeptides can vary significantly depending on the producing strain and fermentation conditions. The following table summarizes reported production titers from both native and heterologous producers. It is important to note that direct comparison is challenging due to the variability in experimental setups.

DepsipeptideProducing StrainProduction TiterReference
This compound (Unantimycin B) Streptomyces (ΔnatO mutant with 3-HBA feeding)~12.8 mg/L[1]
This compound (Unantimycin B) Streptomyces (ΔnatO mutant with chorismatase overexpression)~40.0 mg/L[1]
Antimycin A Streptomyces sp. (Chemically defined medium)Yields are strain and condition dependent[2][3]
Valinomycin Streptomyces sp. ZJUT-IFE-354191.26 mg/L[4]
Valinomycin Streptomyces sp. CBMAI 2042 (cal- mutant)~5.17 mg/L[5]
Valinomycin E. coli (Engineered)~2.8 mg/L[6][7]
Enniatin B1 Fusarium spp.Highly variable (µg/g to mg/kg)[8]
Beauvericin Beauveria bassiana (in Malt Extract Broth)103.42 - 237.49 mg/L[9]
Beauvericin Fusarium oxysporum (Solid-state fermentation)up to 84.6 mg/L[10]

Biosynthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the modular organization and proposed biosynthetic pathways for this compound and the related depsipeptides.

Neoantimycin_Biosynthesis cluster_precursor Precursor Biosynthesis cluster_NRPS_PKS NRPS/PKS Assembly Line Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate NatJ-L Salicylate Salicylate Anthranilate->Salicylate NatHIJKL Formamidosalicylate Formamidosalicylate Salicylate->Formamidosalicylate NatO FAS_ACP FAS_ACP Formamidosalicylate->FAS_ACP NatF', NatG' NatB NatB C A T C A KR T C A KR T FAS_ACP->NatB Loading NatC NatC KS AT MT ACP NatB->NatC Chain Transfer NatD NatD A KR NatC->NatD Chain Transfer NatE NatE T TE NatD->NatE Chain Transfer This compound This compound NatE->this compound Cyclization & Release

Caption: Proposed biosynthetic pathway of this compound.

Antimycin_Biosynthesis cluster_precursor Precursor Biosynthesis cluster_NRPS_PKS NRPS/PKS Assembly Line Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine AntN Anthranilate Anthranilate Formylkynurenine->Anthranilate AntP Formamidosalicylate Formamidosalicylate Anthranilate->Formamidosalicylate AntC AntC C A T C A KR T Formamidosalicylate->AntC Loading AntD AntD KS AT ACP TE AntC->AntD Chain Transfer Antimycin Antimycin AntD->Antimycin Cyclization & Release

Caption: Proposed biosynthetic pathway of Antimycin.

Valinomycin_Biosynthesis cluster_NRPS NRPS Assembly Line cluster_precursors Precursors Vlm1 Vlm1 A T C A T Vlm2 Vlm2 C A T C A E T TE Vlm1->Vlm2 Dimerization Valinomycin Valinomycin Vlm2->Valinomycin Trimerization & Cyclization L_Lac L_Lac L_Lac->Vlm1 L_Val L_Val L_Val->Vlm1 D_Hiv D_Hiv D_Hiv->Vlm2 D_Val D_Val D_Val->Vlm2

Caption: Proposed biosynthetic pathway of Valinomycin.

Enniatin_Beauvericin_Biosynthesis cluster_NRPS NRPS Assembly Line cluster_precursors Precursors ESYN1_BbBEAS Synthetase (ESYN1/BbBEAS) A T C M A T C Dipeptidol_intermediate Dipeptidol_intermediate ESYN1_BbBEAS->Dipeptidol_intermediate Dipeptidol formation D_Hiv D_Hiv D_Hiv->ESYN1_BbBEAS Amino_Acid L-Val/Ile/Leu (Enniatin) L-Phe (Beauvericin) Amino_Acid->ESYN1_BbBEAS Enniatin_Beauvericin Enniatin or Beauvericin Dipeptidol_intermediate->Enniatin_Beauvericin Iterative condensation (3x) & Cyclization

Caption: Generalized biosynthetic pathway for Enniatin and Beauvericin.

Key Experimental Protocols

The elucidation of these complex biosynthetic pathways has been made possible through a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments commonly employed in this field of research.

Heterologous Expression of Biosynthetic Gene Clusters

Objective: To produce the depsipeptide in a genetically tractable host organism for pathway characterization and engineering.

Protocol Outline (for Streptomyces):

  • BGC Identification and Cloning: Identify the target BGC using bioinformatics tools like antiSMASH. Clone the entire BGC into a suitable expression vector (e.g., a cosmid or a BAC) via PCR amplification and Gibson assembly or Red/ET recombination.

  • Host Strain Selection: Choose a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces albus, known for its efficient expression of secondary metabolite genes.

  • Vector Transfer: Introduce the expression vector into the chosen Streptomyces host via intergeneric conjugation from E. coli.

  • Fermentation and Analysis: Cultivate the engineered Streptomyces strain under conditions conducive to secondary metabolite production. Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate). Analyze the extracts for the production of the target depsipeptide using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

CRISPR/Cas9-Mediated Gene Knockout in Streptomyces

Objective: To inactivate a specific gene within the BGC to investigate its function in the biosynthetic pathway.

Protocol Outline:

  • gRNA Design: Design a specific guide RNA (gRNA) targeting the gene of interest. The gRNA sequence should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG) in the target gene.

  • CRISPR/Cas9 Plasmid Construction: Clone the designed gRNA into a Streptomyces-compatible CRISPR/Cas9 delivery vector. This vector typically contains the Cas9 nuclease gene and the gRNA expression cassette.

  • Homology Arm Cloning: Amplify ~1-2 kb DNA fragments upstream and downstream of the target gene (homology arms). Clone these fragments into the CRISPR/Cas9 vector to serve as a template for homology-directed repair.

  • Transformation and Selection: Introduce the final construct into the Streptomyces producing strain via conjugation. Select for exconjugants that have integrated the plasmid.

  • Curing and Screening: Culture the exconjugants under non-selective conditions to facilitate the loss of the plasmid. Screen for colonies that have undergone the desired gene deletion by PCR using primers flanking the target gene. Confirm the deletion by Sanger sequencing.[11][12][13][14][15]

In Vitro Assay for NRPS Adenylation (A) Domain Activity

Objective: To determine the substrate specificity of an A-domain by measuring the formation of pyrophosphate (PPi) during the amino acid activation step.

Protocol Outline (Online Pyrophosphate Assay):

  • A-Domain Expression and Purification: Clone the coding sequence of the A-domain into an E. coli expression vector. Express the protein and purify it using affinity chromatography (e.g., Ni-NTA).

  • Coupled Enzyme Reaction: Prepare a reaction mixture containing the purified A-domain, ATP, MgCl2, and the amino acid substrate to be tested. The reaction is coupled to a PPi detection system, which involves a series of enzymes that ultimately link PPi formation to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Kinetic Analysis: Measure the initial rate of NADH oxidation at various substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and kcat) for each tested substrate. This allows for a quantitative comparison of the A-domain's preference for different amino acids.[16][17][18][19]

LC-MS/MS Quantification of Depsipeptides

Objective: To accurately measure the concentration of the depsipeptide in a complex biological sample.

Protocol Outline:

  • Sample Preparation: Extract the depsipeptide from the fermentation broth or mycelium using a suitable organic solvent. Concentrate the extract and reconstitute it in a solvent compatible with the LC-MS system.

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Develop a gradient elution method using water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid, to achieve good separation of the target analyte from other metabolites.

  • MS/MS Detection: Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. Select a specific precursor ion (the molecular ion of the depsipeptide) and one or more characteristic product ions for detection.

  • Quantification: Prepare a standard curve using a purified standard of the depsipeptide. Plot the peak area of the analyte against its concentration. Determine the concentration of the depsipeptide in the samples by interpolating their peak areas on the standard curve.[1]

Conclusion

The biosynthetic pathways of this compound and related depsipeptides represent a fascinating interplay of NRPS and PKS machinery, giving rise to a rich diversity of bioactive molecules. While sharing common enzymatic principles, each pathway possesses unique features that contribute to the structural and functional distinctiveness of its final product. The continued application of advanced genetic and biochemical tools will undoubtedly unveil further intricacies of these assembly lines, paving the way for the engineered biosynthesis of novel depsipeptides with enhanced therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Neoantimycin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle neoantimycin (B15521) with appropriate personal protective equipment (PPE). This includes, but is not limited to, a long-sleeved impermeable gown, chemical-resistant gloves (such as double-gloving with nitrile gloves), safety goggles or a face shield, and respiratory protection if there is a risk of aerosolization.[4][5] All handling of this compound should be conducted in a designated area, preferably within a biological safety cabinet or a fume hood to minimize exposure.[4]

In the event of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6] Seek medical attention if irritation develops or persists.

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

This compound Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as cytotoxic or hazardous waste.[3] This involves a cradle-to-grave approach to ensure safety from the point of generation to final disposal.[8]

Step 1: Segregation of Waste

All waste streams contaminated with this compound must be segregated from general and other laboratory waste at the point of generation.[9] This includes:

  • Solid Waste: Unused or expired this compound powder, contaminated lab supplies (e.g., pipette tips, vials, gloves, gowns, bench paper).[5]

  • Liquid Waste: Stock solutions, media containing this compound, and rinsates from cleaning contaminated glassware.[10]

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.[5]

Step 2: Container Management

Use designated, leak-proof, and puncture-resistant containers that are clearly labeled for cytotoxic or hazardous waste.[9] Container selection and labeling are critical for safe handling and disposal.

Waste TypeContainer SpecificationLabeling Requirement
Solid Waste Rigid, leak-proof container with a secure lid. Often color-coded (e.g., yellow with a purple lid for cytotoxic waste).[3]"Cytotoxic Waste," "Hazardous Chemical Waste," and the biohazard symbol if applicable.
Liquid Waste Leak-proof, shatter-resistant container (e.g., high-density polyethylene) with a screw cap."Cytotoxic Liquid Waste," "Hazardous Chemical Waste," and a description of the contents.
Sharps Waste Puncture-resistant sharps container specifically designated for cytotoxic sharps.[5]"Cytotoxic Sharps," "Hazardous Chemical Waste," and the biohazard symbol.

Step 3: Waste Collection and Storage

Store sealed waste containers in a designated, secure area away from general laboratory traffic.[9] This area should be well-ventilated and have secondary containment to manage potential spills. Do not accumulate excessive amounts of waste.

Step 4: Final Disposal

The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.[11] The primary method for the destruction of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration.[3] Never dispose of this compound or its contaminated materials in the general trash, down the drain, or through autoclaving as a sole means of treatment, as autoclaving may not inactivate the chemical hazard.[10]

Experimental Workflow for this compound Disposal

To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following workflow diagram has been created.

cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Storage & Transport cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Segregate at Point of Use A->B C Select Appropriate Labeled Container (Cytotoxic/Hazardous Waste) B->C D Place Waste in Designated Container C->D E Securely Seal Container D->E F Store in Designated Secure Area E->F G Arrange for Pickup by Licensed Hazardous Waste Vendor F->G H Transport to Permitted Facility G->H I High-Temperature Incineration H->I

This compound Disposal Workflow

This procedural guide is based on general principles for handling cytotoxic and hazardous waste. Researchers and laboratory personnel must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, as well as local and national regulations.

References

Essential Protective Measures for Handling Neoantimycin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE: This guide furnishes critical safety and logistical protocols for laboratory personnel handling Neoantimycin. Researchers, scientists, and drug development professionals must adhere to these procedures to mitigate risks associated with this potent compound.

Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous compounds like this compound is the consistent and correct use of appropriate PPE.[10] Personnel must be trained in the proper selection and use of this equipment. A summary of recommended PPE for various laboratory tasks involving this compound is provided below.

Task Gloves Gown Eye/Face Protection Respiratory Protection
Weighing/Handling Solid Compound Double chemotherapy-tested nitrile glovesDisposable, fluid-resistant gown with closed front and cuffsSafety glasses with side shields or gogglesN95 or higher-rated respirator
Preparing Stock Solutions Double chemotherapy-tested nitrile glovesDisposable, fluid-resistant gown with closed front and cuffsFull-face shield or goggles in combination with a fluid-resistant maskN95 or higher-rated respirator
In-vitro Experiments (Cell Culture) Double chemotherapy-tested nitrile glovesDisposable, fluid-resistant gown with closed front and cuffsSafety glasses with side shieldsNot generally required if handled in a certified biological safety cabinet
Spill Cleanup Double chemotherapy-tested nitrile glovesDisposable, fluid-resistant gown with closed front and cuffsFull-face shield and gogglesN95 or higher-rated respirator
Waste Disposal Double chemotherapy-tested nitrile glovesDisposable, fluid-resistant gown with closed front and cuffsSafety glasses with side shieldsNot generally required

Note: Gloves should be specifically tested for use with chemotherapy drugs (e.g., compliant with ASTM D6978-05).[13] Always inspect gloves for tears or punctures before use and change them frequently.

Hierarchy of Controls

To minimize the risk of exposure to this compound, a hierarchy of controls should be implemented. This approach prioritizes engineering and administrative controls over sole reliance on PPE.

Hierarchy of Controls for this compound cluster_0 Hierarchy of Controls elimination Elimination/Substitution engineering Engineering Controls (e.g., Fume Hood, BSC) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, Gown) administrative->ppe

Figure 1. Hierarchy of controls for minimizing exposure.

Standard Operating Procedure: Preparation of this compound Stock Solution

The following workflow outlines the essential steps for safely preparing a stock solution of this compound. This procedure should be performed in a designated area, and all necessary safety equipment must be readily available.

This compound Stock Solution Preparation Workflow cluster_workflow Workflow start Start: Assemble Materials (this compound, Solvent, Vials) ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection, Respirator) start->ppe setup Prepare Work Area in Certified Fume Hood or BSC ppe->setup weigh Weigh this compound Powder Using an Analytical Balance setup->weigh dissolve Dissolve Powder in Solvent (e.g., DMSO, Ethanol) weigh->dissolve aliquot Aliquot Stock Solution into Clearly Labeled Cryovials dissolve->aliquot cleanup Decontaminate Work Surfaces and Equipment aliquot->cleanup disposal Dispose of Contaminated Waste in Designated Hazardous Waste Container cleanup->disposal end End: Store Stock Solution at -20°C disposal->end

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。